molecular formula C9H9N B8789712 1,2-Dihydroquinoline CAS No. 29968-14-7

1,2-Dihydroquinoline

Número de catálogo: B8789712
Número CAS: 29968-14-7
Peso molecular: 131.17 g/mol
Clave InChI: IRFSXVIRXMYULF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Dihydroquinoline is an organic compound with the molecular formula C9H9N and a molecular weight of 131.17 g/mol . It serves as a fundamental building block and key intermediate in synthetic organic chemistry. Researchers utilize it in the development of novel synthetic methodologies, such as the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) for constructing this compound and quinoline structures under mild conditions . These core structures are privileged scaffolds in medicinal chemistry, found in compounds with a broad spectrum of biological activities . Its structural motif is also related to industrially significant antioxidants like 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), which is commonly used as a stabilizer in rubber and plastics . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

29968-14-7

Fórmula molecular

C9H9N

Peso molecular

131.17 g/mol

Nombre IUPAC

1,2-dihydroquinoline

InChI

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-6,10H,7H2

Clave InChI

IRFSXVIRXMYULF-UHFFFAOYSA-N

SMILES canónico

C1C=CC2=CC=CC=C2N1

Origen del producto

United States

Foundational & Exploratory

Synthesis of 1,2-Dihydroquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective properties. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing this compound derivatives, with a focus on reaction mechanisms, experimental protocols, and quantitative data to aid in the selection and implementation of appropriate synthetic routes.

Core Synthetic Strategies

The synthesis of 1,2-dihydroquinolines has evolved from classical methods to highly efficient and selective modern catalytic systems. This section details some of the most prominent and recent approaches.

Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation

A powerful and atom-economical method for the synthesis of substituted 1,2-dihydroquinolines involves the gold(I)-catalyzed reaction of aromatic amines with alkynes.[1][2] This reaction proceeds via a tandem hydroamination-hydroarylation cascade, often facilitated by microwave irradiation to significantly reduce reaction times.[1]

Reaction Mechanism:

The proposed mechanism commences with the gold-catalyzed hydroamination of an alkyne with an arylamine to form an enamine or ketimine intermediate. This is followed by an intramolecular hydroarylation step, where the electron-rich aromatic ring attacks the gold-activated alkyne, leading to the formation of the this compound ring system.[1]

Gold_Catalyzed_Mechanism cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediate Intermediates cluster_product Product Arylamine Arylamine Enamine Enamine/ Ketimine Intermediate Arylamine->Enamine Hydroamination Alkyne Alkyne Alkyne->Enamine Au_cat Au(I) Catalyst Au_cat->Enamine Propargylamine Propargylamine Intermediate Enamine->Propargylamine Reaction with second alkyne DHQ This compound Propargylamine->DHQ Intramolecular Hydroarylation

Figure 1: Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation Mechanism.

Quantitative Data:

The gold-catalyzed method demonstrates broad substrate scope with good to excellent yields, particularly under microwave-assisted conditions.

EntryArylamineAlkyneYield (%)Reference
1m-AnisidinePhenylacetylene80[1]
2p-ChloroanilinePhenylacetylene71[1]
32,6-DimethylanilinePhenylacetylene65[1]
4Aniline (B41778)1-Hexyne75[1]

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Synthesis

To a solution of the arylamine (0.5 mmol) and the alkyne (1.25 mmol) in acetonitrile (B52724) (1 mL) in a microwave tube is added the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgOTf, 5 mol%) and an additive such as NH4PF6. The reaction mixture is then irradiated in a microwave reactor at a specified temperature (e.g., 80-100 °C) for a short duration (e.g., 10-70 minutes). After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[1]

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A novel approach for the synthesis of 1,2-dihydroquinolines utilizes a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes.[3] This method offers mild reaction conditions and is compatible with a variety of functional groups.

Reaction Mechanism:

The catalytic cycle is proposed to involve a [3+2] cycloaddition between the hydrazine (B178648) catalyst and the carbonyl group of the substrate, followed by a cycloreversion step that releases the dihydroquinoline product and regenerates the catalyst.[3]

RCCOM_Mechanism Substrate N-prenylated 2-aminobenzaldehyde (B1207257) Cycloadduct [3+2] Cycloadduct Substrate->Cycloadduct [3+2] Cycloaddition Catalyst Hydrazine Catalyst Catalyst->Cycloadduct Product This compound Cycloadduct->Product Cycloreversion Product->Catalyst Catalyst Regeneration

Figure 2: Hydrazine-Catalyzed RCCOM Mechanism.

Quantitative Data:

This method provides good to high yields for a range of substituted N-prenylated 2-aminobenzaldehydes.

EntrySubstituent on Aryl RingN-Protecting GroupYield (%)Reference
1HTs82[3]
25-MeTs85[4]
36-MeTs88[4]
47-FTs78[4]
5HBoc64[3]

Experimental Protocol: General Procedure for Hydrazine-Catalyzed RCCOM

A solution of the N-prenylated 2-aminobenzaldehyde (0.1 mmol) and the hydrazine catalyst (e.g., bis-trifluoroacetate salt of a bicyclic hydrazine, 10 mol%) in a suitable solvent (e.g., isopropanol) is heated in a sealed vial at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12 hours). After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the this compound product.[3]

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical route to complex molecules like tetrahydroquinolines, which can be precursors to 1,2-dihydroquinolines.[5][6] One such example is the Povarov reaction, which involves a three-component reaction of an arylamine, an aldehyde, and an activated alkene.

Experimental Workflow:

Domino_Workflow Start Mix Arylamine, Aldehyde, and Activated Alkene Reaction Add Catalyst (e.g., p-TsOH) and Reflux in Solvent (e.g., Ethanol) Start->Reaction Workup Cool, Concentrate, and Purify by Column Chromatography Reaction->Workup Product Polysubstituted Tetrahydroquinoline Workup->Product

Figure 3: General Workflow for Domino Synthesis of Tetrahydroquinolines.

Quantitative Data for a Domino Povarov Reaction:

EntryArylamineAldehydeActivated AlkeneYield (%)Reference
1AnilineBenzaldehydeMethyl Propiolate75[7]
2p-ToluidineBenzaldehydeMethyl Propiolate82[7]
3Anilinep-ChlorobenzaldehydeMethyl Propiolate78[7]

Experimental Protocol: General Procedure for Domino Povarov Reaction

A mixture of the arylamine (1 mmol), aldehyde (1 mmol), and activated alkene (e.g., methyl propiolate, 1.2 mmol) in a solvent such as ethanol (B145695) is treated with a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%). The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the polysubstituted tetrahydroquinoline.[7]

Modified Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines, which can be adapted to yield 1,2-dihydroquinolines as intermediates or final products under modified conditions.[8][9] A notable modification involves the use of a silylating agent to improve yields and reduce the formation of byproducts.[10]

Experimental Protocol: Modified Skraup Synthesis using a Silylating Agent

In a pressure tube, a suspension of the aniline (1 equivalent) in a ketone (e.g., acetone) is treated with a catalyst (e.g., iodine) and a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide). The tube is sealed and heated to a high temperature (e.g., 125-135 °C) for an extended period (e.g., 48 hours). After cooling, the solvent is removed in vacuo, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to yield the this compound.[10]

Applications in Drug Development and Signaling Pathways

This compound derivatives have shown promise in various therapeutic areas. Their biological activity is often linked to their ability to interact with specific cellular signaling pathways.

For instance, certain dihydroquinoline derivatives have been investigated as potential anticancer agents.[11] Their mechanism of action can involve the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[12] Dysregulation of kinase activity is a hallmark of many cancers.

Furthermore, derivatives of the related quinoline (B57606) scaffold have been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and are often implicated in cancer and cardiovascular diseases.[13] The development of this compound-based compounds that can selectively target components of these pathways is an active area of research in drug discovery.

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_cell Cellular Response DHQ This compound Derivative PI3K PI3K DHQ->PI3K Inhibition MAPK MAPK DHQ->MAPK Modulation Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Regulates

Figure 4: Potential Interaction of this compound Derivatives with Cellular Signaling Pathways.

Conclusion

The synthesis of this compound derivatives is a rich and evolving field of organic chemistry. Modern catalytic methods, including gold-catalyzed tandem reactions and hydrazine-catalyzed metathesis, offer significant advantages in terms of efficiency, selectivity, and substrate scope over traditional approaches. The continued development of novel synthetic strategies, coupled with a deeper understanding of their interactions with biological targets and signaling pathways, will undoubtedly fuel the discovery of new therapeutic agents based on this versatile scaffold. This guide provides a foundational understanding of the key synthetic methodologies and their practical application for researchers in both academic and industrial settings.

References

mechanism of 1,2-dihydroquinoline formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanisms of 1,2-Dihydroquinoline Formation

Introduction

The this compound scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. Its synthesis and functionalization are of significant interest to researchers in organic chemistry and drug development. As a key intermediate, the this compound core provides a versatile platform for accessing fully aromatic quinolines or further reduced tetrahydroquinolines. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of 1,2-dihydroquinolines, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams for clarity.

Reduction of Quinolines

One of the most direct methods for synthesizing 1,2-dihydroquinolines is through the partial reduction of the corresponding quinoline (B57606) ring. This transformation requires careful control of reagents and conditions to prevent over-reduction to the 1,2,3,4-tetrahydroquinoline.

Catalytic Reduction & Transfer Hydrogenation

Catalytic methods offer a highly efficient and selective route for the 1,2-reduction of quinolines. Various transition metal catalysts have been developed for this purpose, often utilizing a hydrogen source like ammonia (B1221849) borane (B79455) or employing transfer hydrogenation conditions.

A notable example involves a copper pincer complex that efficiently catalyzes the selective 1,2-reduction of quinolines using ammonia borane as the hydrogen source at room temperature[1]. Mechanistic studies, including poisoning experiments with mercury and 1,10-phenanthroline, indicate that the catalysis proceeds through a homogeneous pathway involving a molecular intermediate[1]. Similarly, gold nanoparticles supported on TiO2 have been shown to catalyze the reduction of quinolines, where this compound is formed as a key intermediate before further reduction to 1,2,3,4-tetrahydroquinoline[2].

Caption: Generalized workflow for the catalytic 1,2-reduction of quinolines.

Data Presentation: Copper-Catalyzed 1,2-Reduction of Quinolines[1]

Quinoline SubstrateProduct (this compound)Yield (%)
QuinolineThis compound81
6-Methylquinoline6-Methyl-1,2-dihydroquinoline85
6-Methoxyquinoline6-Methoxy-1,2-dihydroquinoline89
6-Chloroquinoline6-Chloro-1,2-dihydroquinoline83
8-Methylquinoline8-Methyl-1,2-dihydroquinoline71

Experimental Protocol: General Procedure for Copper-Catalyzed 1,2-Reduction[1]

In a nitrogen-filled glovebox, a screw-capped vial was charged with the copper precatalyst (0.01 mmol, 2.0 mol %), the quinoline substrate (0.5 mmol, 1.0 equiv), and NaOtBu (0.01 mmol, 2.0 mol %). Anhydrous THF (2 mL) was added, and the mixture was stirred for 5 minutes. Ammonia borane (1.0 mmol, 2.0 equiv) was then added, and the vial was sealed and stirred at room temperature for 12 hours. Upon completion, the reaction mixture was quenched with water (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired this compound product.

Hydride Addition to Quinolinium Salts

Another established method involves the activation of the quinoline ring by N-alkylation or N-acylation to form a quinolinium salt. This electron-deficient intermediate readily undergoes nucleophilic attack by a hydride reagent, such as sodium borohydride, at the C2 position to yield the corresponding this compound[3].

G Quinoline Quinoline Quinolinium_Salt N-Acyl/Alkyl Quinolinium Salt Quinoline->Quinolinium_Salt Activating_Agent Activating Agent (e.g., Methyl Chloroformate) Activating_Agent->Quinolinium_Salt Activation DHQ N-Substituted This compound Quinolinium_Salt->DHQ Hydride_Reagent Hydride Reagent (e.g., NaBH₄) Hydride_Reagent->DHQ 1,2-Nucleophilic Addition of H⁻

Caption: Formation of 1,2-dihydroquinolines via quinolinium salt reduction.

Classic Name Reactions as Sources of 1,2-Dihydroquinolines

Several classic quinoline syntheses proceed through a this compound intermediate, which is subsequently oxidized in situ to the aromatic quinoline. By modifying reaction conditions or omitting the oxidizing agent, the dihydroquinoline intermediate can sometimes be isolated.

Skraup and Doebner-von Miller Reactions

The Skraup synthesis involves reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline[4][5]. The mechanism begins with the acid-catalyzed dehydration of glycerol to acrolein[6][7]. Aniline then undergoes a Michael-type conjugate addition to acrolein. The resulting β-aminocarbonyl compound cyclizes via intramolecular electrophilic attack on the activated benzene (B151609) ring, followed by dehydration, to yield this compound[6][8]. In the final step, this intermediate is oxidized to quinoline[7].

The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol[9][10]. The mechanism is also believed to proceed through conjugate addition, cyclization, and dehydration to form a this compound intermediate[11].

G Aniline Aniline Michael_Adduct Michael Adduct (β-Aminocarbonyl) Aniline->Michael_Adduct Unsat_Carbonyl α,β-Unsaturated Carbonyl (e.g., Acrolein) Unsat_Carbonyl->Michael_Adduct Michael Addition Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Intramolecular Electrophilic Substitution DHQ This compound Cyclized_Int->DHQ Dehydration Quinoline Quinoline DHQ->Quinoline Oxidation H2SO4 H₂SO₄ H2SO4->Michael_Adduct H2SO4->Cyclized_Int Oxidant Oxidant Oxidant->Quinoline

Caption: Skraup/Doebner-von Miller mechanism leading to this compound.

Data Presentation: Yields in Skraup-Type Syntheses

Aniline Derivativeα,β-Unsaturated PrecursorProductYield (%)Reference
AnilineGlycerolQuinoline84-91[4]
AnilineAcroleinThis compound (intermediate)Not Isolated[8]

Experimental Protocol: Skraup Synthesis of Quinoline[4]

Caution: This reaction is highly exothermic and can become violent if not controlled. In a 5-L round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place 240 g of anhydrous glycerol and 100 g of boric acid. Heat the mixture to 130-140°C and slowly add 186 g of aniline, followed by 122 g of nitrobenzene. While stirring vigorously, slowly and carefully add 300 g of concentrated sulfuric acid through a dropping funnel. Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours. After the reaction is complete, allow the mixture to cool and dilute with water, then neutralize with a concentrated solution of sodium hydroxide (B78521) until strongly alkaline. The quinoline is then isolated by steam distillation.

Intramolecular Cyclization Reactions

Modern synthetic methods often rely on intramolecular cyclization of suitably functionalized aniline derivatives. These reactions can be catalyzed by various metals, providing access to substituted 1,2-dihydroquinolines under milder conditions than the classic name reactions.

Metal-Catalyzed Intramolecular Amination/Hydroarylation

Gold(I) and iron catalysts have been successfully employed to synthesize 4-substituted-1,2-dihydroquinolines through the intramolecular hydroarylation of N-protected-N-propargylanilines[12]. Similarly, iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols affords 1,2-dihydroquinolines in good yields under mild conditions[13].

G Aniline_Deriv Substituted Aniline (e.g., N-Propargylaniline) Pi_Complex π-Complex Aniline_Deriv->Pi_Complex Catalyst Metal Catalyst (e.g., Au(I), Fe(III)) Catalyst->Pi_Complex Coordination Cyclization 6-endo Cyclization Pi_Complex->Cyclization Intramolecular Nucleophilic Attack DHQ Substituted This compound Cyclization->DHQ Protodemetalation/ Rearomatization

References

The Pharmacological Promise of 1,2-Dihydroquinoline Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core biological activities associated with this compound derivatives, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (Compound 3c)H460 (Lung Carcinoma)4.9 ± 0.7[2]
A-431 (Skin Carcinoma)2.0 ± 0.9[2]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[2]
Quinoline-4-carboxylic acid derivative (Compound 3j)MCF-7 (Breast Cancer)>100[1]
Isoquinoline derivative (Compound 4i)HeLa (Cervical Cancer)-[1]
Quinoline (B57606) derivative (Compound 5a)HL-60 (Leukemia)19.88 ± 5.35 µg/mL[3]
U937 (Lymphoma)43.95 ± 8.53 µg/mL[3]
Quinoline derivative (Compound 5g)HL-60 (Leukemia)-[3]
U937 (Lymphoma)-[3]
Quinoline-based dihydrazone (Compound 3b)MCF-7 (Breast Cancer)7.016[3]
Quinoline-based dihydrazone (Compound 3c)MCF-7 (Breast Cancer)7.05[3]
Tetrahydroquinoline derivativeHCT116 (Colon Carcinoma)-[4]
Quinoline derivative (Compound 15)MCF-7 (Breast Cancer)15.16[4]
HepG-2 (Liver Cancer)18.74[4]
A549 (Lung Cancer)18.68[4]
Dehydroepiandrosterone analogue with triazole at C16MCF-7 (Breast Cancer)3.47[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7][8]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)[7]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6][7]

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)[6][7]

  • MTT solution (5 mg/mL in PBS)[6][7]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[6][7]

  • 96-well plates[6][7]

  • Humidified incubator (37°C, 5% CO2)[6][7]

  • Microplate reader[6][7]

Procedure:

  • Cell Seeding: Culture the selected cancer cell line in the appropriate medium. Trypsinize the cells, perform a cell count, and seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate the plate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions of the stock solution in a serum-free medium to achieve a range of final concentrations. A vehicle control (DMSO) should be included. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plate for 24, 48, or 72 hours.[7]

  • MTT Addition and Incubation: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for 1-4 hours at 37°C in the dark.[3][6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to correct for background absorbance.[6][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7]

Signaling Pathways in Anticancer Activity

This compound derivatives can exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key mechanisms involves the inhibition of protein kinases, which are crucial regulators of these cellular processes.[10]

anticancer_pathway This compound This compound Protein Kinases Protein Kinases This compound->Protein Kinases Inhibition Cell Signaling Pathways Cell Signaling Pathways Protein Kinases->Cell Signaling Pathways Regulation Cell Proliferation Cell Proliferation Cell Signaling Pathways->Cell Proliferation Inhibition Apoptosis Apoptosis Cell Signaling Pathways->Apoptosis Induction

Figure 1: Inhibition of protein kinases by 1,2-dihydroquinolines.

Antimicrobial Activity

The this compound scaffold is also a key component in compounds exhibiting potent antimicrobial activity against a variety of bacterial and fungal strains, including drug-resistant pathogens.[11][12]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of several this compound derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound derivatives (19-24)Mycobacterium smegmatis mc2 1550.9 - 7.5 (IC50)[11]
This compound carboxamide (35)Mycobacterium tuberculosis H37Rv0.39 (IC50)[11]
This compound carboxamide (36)Mycobacterium tuberculosis H37Rv0.78 (IC50)[11]
Rhodamine incorporated quinoline (32, 33)F. oxysporum, A. niger, C. neoformans25[11]
A. flavus12.5[11]
Rhodamine incorporated quinoline (34)A. flavus, A. niger, C. neoformans25[11]
Quinoline-2-one derivative (6c)MRSA0.75[13]
VRE0.75[13]
MRSE2.50[13]
Quinolinequinone (QQ1, QQ5, QQ6)Staphylococcus aureus1.22[12]
Quinolinequinone (QQ6)Enterococcus faecalis4.88[12]
Quinoline-based hydroxyimidazolium hybrid (7b)Staphylococcus aureus2[14]
Mycobacterium tuberculosis H37Rv10[14]
Quinoline-based hydroxyimidazolium hybrid (7h)Staphylococcus aureus20[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium within the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth with inoculum and a known antimicrobial agent), a negative control well (broth with inoculum and the solvent used to dissolve the test compound), and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of certain quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[13]

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Standardized Inoculum Standardized Inoculum Standardized Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Figure 2: Workflow for MIC determination by broth microdilution.

Antioxidant Activity

Several this compound derivatives have demonstrated significant antioxidant potential, primarily through their ability to scavenge free radicals.[16][17]

Quantitative Antioxidant Activity Data

The following table lists the IC50 values for the DPPH radical scavenging activity of some this compound derivatives.

Compound/DerivativeIC50 (µg/mL)Reference
Furo[2,3-f]quinolines (5a-5d)Varies (concentration-dependent)[18]
Phenyl quinoline derivative (PQ4Co)16.30[17]
Phenyl quinoline derivative (PQ5Cu)8.38[17]
Phenyl quinoline derivative (PQ7Fe)16.00[17]
2-chloroquinoline-3-carbaldehyde (1g)- (92.96% scavenging)[16]
2-chloro-3-(1,3-dioxolan-2-yl)quinolines (2b, 2e, 2f)- (84.65-85.75% scavenging)[16]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.[19]

Materials:

  • This compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 1 mmol/L solution of DPPH in methanol or ethanol.[18]

  • Reaction Mixture: Add a specific volume of the this compound derivative solution (at various concentrations) to an equal volume of the DPPH solution.[18]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[18][19]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.[18][19]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Activity

This compound derivatives have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[20][21]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of this compound derivatives is often assessed by their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.[22]

Materials:

  • This compound derivatives

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Griess Reagent System (containing sulfanilamide (B372717) and N-1-naphthylethylenediamine dihydrochloride)[22]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Seed macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivative for a specific period. Then, stimulate the cells with LPS to induce nitric oxide production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add the components of the Griess Reagent to the supernatant. This will lead to a diazotization reaction.

  • Absorbance Measurement: Measure the absorbance of the resulting colored azo compound at approximately 540 nm using a microplate reader.[23]

  • Quantification: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of inhibition of NO production is then calculated.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some dihydroquinoline derivatives are associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[20][21] Dihydroquercetin, a related dihydroflavonol, has been shown to activate the AMPK/Nrf2/HO-1 signaling pathway, which has anti-inflammatory effects.[24]

anti_inflammatory_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (LPS)->NF-κB Pathway Activates This compound This compound This compound->NF-κB Pathway Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Upregulates Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Figure 3: Inhibition of the NF-κB signaling pathway.

Neuroprotective Activity

Certain this compound derivatives have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[2][25] Their antioxidant and anti-inflammatory properties are thought to contribute significantly to their neuroprotective mechanisms.[25][26]

Quantitative Neuroprotective Activity Data

The neuroprotective activity of this compound derivatives is often evaluated in cell-based models of neuronal injury.

Note: Specific quantitative data for the neuroprotective effects of this compound derivatives were not extensively detailed in the provided search results. However, studies on compounds like 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown a reduction in histopathological changes in the brain and normalization of neurochemical markers in animal models of cerebral ischemia/reperfusion.[25][26]

Experimental Protocols for Neuroprotection Assays

Neuroprotective effects can be assessed using various in vitro and in vivo models. A common in vitro method involves inducing neuronal cell death and evaluating the protective effect of the test compound.

Example Protocol: Oxidative Stress-Induced Neuronal Cell Death Assay

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate conditions.

  • Compound Treatment: Pre-treat the cells with different concentrations of the this compound derivative.

  • Induction of Oxidative Stress: Expose the cells to an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

  • Viability Assessment: After a set period, assess cell viability using methods like the MTT assay.

  • Data Analysis: Compare the viability of cells treated with the this compound derivative to that of untreated cells and cells exposed only to the oxidative stressor.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound derivatives are often linked to their ability to mitigate oxidative stress and inflammation, which are key contributors to neuronal damage.

neuroprotection_pathway Oxidative Stress & Inflammation Oxidative Stress & Inflammation Neuronal Damage Neuronal Damage Oxidative Stress & Inflammation->Neuronal Damage This compound This compound This compound->Oxidative Stress & Inflammation Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Promotes

Figure 4: Neuroprotective mechanism of 1,2-dihydroquinolines.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects, underscore the significant potential of this chemical class. This guide provides a foundational repository of quantitative data, experimental methodologies, and mechanistic insights to aid researchers in the rational design and development of new this compound-based drugs with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and the elucidation of the intricate signaling pathways modulated by these compounds will be crucial in realizing their full therapeutic potential.

References

Spectroscopic Analysis of 1,2-Dihydroquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and analysis of 1,2-dihydroquinolines. This class of heterocyclic compounds is a common scaffold in medicinal chemistry and drug development, making unambiguous characterization essential. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with data summaries and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,2-dihydroquinolines, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The dihydro aspect of the 1,2-dihydroquinoline ring introduces characteristic signals for the protons at the C2, C3, and C4 positions, distinguishing them from their aromatic quinoline (B57606) counterparts.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts are indicative of the hybridization and electronic environment of the carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Skeleton

Atom PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
N-H3.5 - 5.5-Broad singlet, position is concentration and solvent dependent.
C2-H~4.0 - 4.5~45 - 55Methylene protons, may appear as a multiplet.
C3-H~2.5 - 3.0~25 - 35Methylene protons, coupling with C2 and C4 protons.
C4-H~5.5 - 6.5~120 - 130Olefinic proton, shows coupling to C3 protons.
Aromatic-H6.5 - 8.0115 - 150Complex multiplet region, shifts depend on substitution pattern.
C4a-~125 - 135Quaternary carbon.
C8a-~140 - 150Quaternary carbon adjacent to nitrogen.

Note: Chemical shifts are dependent on the solvent, concentration, and the nature of substituents on the ring system.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable structural clues.[2][3]

Table 2: Common Fragmentation Patterns for 1,2-Dihydroquinolines

FragmentDescriptionSignificance
[M]+•Molecular IonRepresents the molecular weight of the compound. For amines, this is typically an odd number if it contains an odd number of nitrogen atoms.[3]
[M-1]+Loss of a hydrogen radicalCommon fragmentation for amines and adjacent to aromatic rings.
[M-15]+Loss of a methyl radical (•CH₃)Indicates the presence of a methyl substituent.
[M-29]+Loss of an ethyl radical (•C₂H₅)Indicates the presence of an ethyl substituent.
Retro-Diels-AlderCleavage of the dihydroquinoline ringCan provide information about the substituents on the heterocyclic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.[4][5]

Table 3: Characteristic IR Absorption Bands for 1,2-Dihydroquinolines

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500MediumPresent in N-unsubstituted 1,2-dihydroquinolines.[5]
Aromatic C-H Stretch3000 - 3100Medium to WeakCharacteristic of the aromatic portion of the molecule.[6]
Aliphatic C-H Stretch2850 - 3000MediumFrom the C2, C3, and any alkyl substituents.[6]
C=C Stretch (Aromatic)1500 - 1600MediumMultiple bands are often observed.[6]
C=C Stretch (Olefinic)1620 - 1680VariableFrom the C4=C4a double bond.[4]
C-N Stretch1250 - 1350Medium
Aromatic C-H Bend675 - 900StrongThe pattern of these bands can indicate the substitution pattern on the aromatic ring.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Aromatic compounds like 1,2-dihydroquinolines exhibit characteristic absorption bands in the UV region.[7]

Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Dihydroquinoline Systems

Electronic TransitionTypical λ_max (nm)Notes
π → π200 - 280High intensity absorptions related to the aromatic system.
n → π280 - 400Lower intensity absorptions, can be sensitive to solvent polarity and substitution.

Note: The exact λ_max values and molar absorptivities are highly dependent on the substitution pattern on the aromatic ring and the solvent used for analysis.[8]

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Data Acquisition : Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation : Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[10][11] The solution should be free of any particulate matter; filter if necessary.[12] Avoid non-volatile buffers or salts.[13]

  • Injection : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[14] The mixture should be a fine, homogeneous powder.

  • Pellet Formation : Place the powdered mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.[15][16] The pellet should be free of cracks and cloudiness.

  • Background Spectrum : Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric (CO₂, H₂O) or KBr-related absorptions.[14]

  • Sample Spectrum : Place the sample pellet in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5. A typical starting concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Cuvette : Use a quartz cuvette for analysis in the UV region (below 350 nm).

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent to be used for the sample solution.

  • Data Acquisition : Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm). Identify the wavelength(s) of maximum absorbance (λ_max).

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized this compound derivative.

Spectroscopic_Analysis_Workflow start Synthesized this compound (Solid Sample) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Dissolve in deuterated solvent ms Mass Spectrometry (EI-MS) start->ms Dissolve in volatile solvent ir IR Spectroscopy (KBr Pellet) start->ir Prepare KBr pellet uv UV-Vis Spectroscopy start->uv Prepare dilute solution structure Structural Elucidation & Purity Assessment nmr->structure Structural Connectivity ms->structure Molecular Weight & Formula ir->structure Functional Groups uv->structure Conjugated System data_report Final Data Report structure->data_report Compile Data

Caption: Workflow for the spectroscopic characterization of 1,2-dihydroquinolines.

References

A Technical Guide to the Historical Synthesis of 1,2-Dihydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of considerable interest for over a century, with a rich history of named reactions and reduction methodologies. This technical guide provides an in-depth overview of the core historical methods for the synthesis of 1,2-dihydroquinolines, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in understanding and applying these foundational reactions.

Classical Condensation and Cyclization Reactions

The earliest approaches to the quinoline (B57606) core often involved harsh acidic conditions and produced quinolines as the final aromatic product. However, the intermediacy of 1,2-dihydroquinolines in these reactions is well-established, and in some cases, they can be isolated as the major product.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry.[1][2] It traditionally involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.[1] A closely related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[3] In both reactions, the initial steps lead to the formation of a this compound intermediate, which is then typically oxidized to the corresponding quinoline.[2][3]

The synthesis of the antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) from aniline and acetone (B3395972) is a classic example of a Doebner-von Miller type reaction where the dihydroquinoline is the desired product.[4]

Mechanism of the Doebner-von Miller Reaction for 2,2,4-Trimethyl-1,2-dihydroquinoline:

The reaction proceeds through the acid-catalyzed self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone). Aniline then undergoes a conjugate addition to mesityl oxide, followed by cyclization and dehydration to yield the this compound.

Doebner_von_Miller cluster_acetone_condensation Acetone Self-Condensation cluster_main_reaction Main Reaction Pathway acetone1 Acetone mesityl_oxide Mesityl Oxide acetone1->mesityl_oxide H+ acetone2 Acetone acetone2->mesityl_oxide H+ conjugate_adduct Conjugate Adduct mesityl_oxide->conjugate_adduct aniline Aniline aniline->conjugate_adduct 1,4-Addition cyclized_intermediate Cyclized Intermediate conjugate_adduct->cyclized_intermediate Cyclization dihydroquinoline 2,2,4-Trimethyl- This compound cyclized_intermediate->dihydroquinoline -H2O

Caption: Mechanism of the Doebner-von Miller synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Quantitative Data for the Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline:

Catalyst/ConditionsAniline:Acetone RatioTemperature (°C)Time (h)Yield (%)Reference
Scandium triflate (0.05 mmol), CH3CN, Microwave1:600Room Temp.2-665[5]
Iodine-14548-72-[5]

Experimental Protocol: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

This protocol is a generalized procedure based on literature descriptions.

Materials:

  • Aniline

  • Acetone

  • Acid catalyst (e.g., hydrochloric acid, iodine, or a Lewis acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and a large excess of acetone.

  • Slowly add the acid catalyst to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for the desired reaction time, monitoring the progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 2,2,4-trimethyl-1,2-dihydroquinoline.

Reduction of Quinolines

A more direct and often more selective method for the preparation of 1,2-dihydroquinolines is the partial reduction of the corresponding quinoline precursors. Various reducing agents and catalytic systems have been historically employed for this transformation.

Metal Hydride Reductions

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing the quinoline ring. The selectivity for this compound over the fully reduced 1,2,3,4-tetrahydroquinoline (B108954) can be controlled by the choice of reagent, solvent, and reaction conditions. The reduction of activated quinolinium salts often favors the formation of 1,2-dihydroquinolines.

Quantitative Data for the Reduction of Quinolines to 1,2-Dihydroquinolines:

Quinoline SubstrateReducing AgentConditionsProductYield (%)Reference
Quinolium saltNaBH(CN)-N-alkoxycarbonyl-1,2-dihydroquinoline50-96[6]

Experimental Protocol: Reduction of a Quinolinium Salt with Sodium Cyanoborohydride

This protocol is a generalized procedure based on literature descriptions.[6]

Materials:

  • Substituted quinoline

  • Alkyl chloroformate (e.g., ethyl chloroformate)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous solvent (e.g., THF or acetonitrile)

Procedure:

  • To a solution of the substituted quinoline in an anhydrous solvent, add the alkyl chloroformate at 0 °C to form the corresponding quinolinium salt in situ.

  • After stirring for a short period, add sodium cyanoborohydride portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the careful addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the N-alkoxycarbonyl-1,2-dihydroquinoline.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder alternative to metal hydrides for the selective reduction of quinolines. This method typically employs a transition metal catalyst and a hydrogen donor, such as formic acid or isopropanol.

Quantitative Data for Catalytic Transfer Hydrogenation of Quinolines:

Quinoline SubstrateCatalystHydrogen DonorConditionsProductYield (%)Reference
QuinolineCo(BF₄)₂·6H₂O / L1Formic AcidMild1,2,3,4-Tetrahydroquinoline-[7]
QuinolinesDinuclear aluminum complexH₃NBH₃Room Temp, C₆D₆1,2-Dihydroquinolinesup to 94[8]

Experimental Protocol: Cobalt-Catalyzed Transfer Hydrogenation of Quinoline

This protocol is a generalized procedure based on literature descriptions.[7]

Materials:

  • Substituted quinoline

  • Cobalt(II) tetrafluoroborate (B81430) hexahydrate (Co(BF₄)₂·6H₂O)

  • Tris(2-(diphenylphosphino)phenyl)phosphine (L1)

  • Formic acid

  • Solvent (e.g., THF)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the cobalt catalyst and the ligand in the solvent.

  • Add the substituted quinoline to the catalyst solution.

  • Add formic acid as the hydrogen donor.

  • Stir the reaction mixture at the appropriate temperature for the required time.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Overview

The general workflow for the synthesis and isolation of 1,2-dihydroquinolines, whether through classical condensation or reduction methods, follows a similar pattern.

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert atmosphere if required) start->reaction_setup reaction Reaction (Heating/Cooling as needed) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product: This compound characterization->end

Caption: A generalized experimental workflow for the synthesis of 1,2-dihydroquinolines.

Conclusion

The historical methods for the synthesis of 1,2-dihydroquinolines, from the classical named reactions of Skraup and Doebner-von Miller to various reduction techniques, have laid a crucial foundation for the field of heterocyclic chemistry. While modern methods continue to be developed, a thorough understanding of these seminal syntheses, their mechanisms, and their practical execution remains indispensable for researchers in organic synthesis and drug development. The protocols and data presented in this guide are intended to serve as a valuable resource for the continued exploration and application of these important chemical transformations.

References

The Enduring Industrial Relevance and Emerging Biomedical Potential of 2,2,4-Trimethyl-1,2-dihydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), a versatile heterocyclic amine with significant industrial applications and burgeoning interest in the biomedical field. Primarily utilized as a potent antioxidant in the rubber and polymer industries, TMQ's unique chemical properties also underpin its emerging role in pharmacological research. This document details the synthesis, mechanism of action, and established industrial uses of TMQ, alongside an exploration of the biological activities and therapeutic potential of its derivatives. Quantitative data from performance studies are summarized, and detailed experimental protocols for both industrial and biomedical applications are provided. Visualizations of key chemical processes and biological pathways are included to facilitate a deeper understanding of this multifaceted compound.

Introduction

2,2,4-Trimethyl-1,2-dihydroquinoline, commonly known as TMQ, is a synthetic aromatic amine first recognized for its exceptional ability to inhibit oxidative degradation in organic materials.[1] Industrially, it is produced as a mixture of oligomers (dimers, trimers, and tetramers), a characteristic that enhances its stability and reduces its volatility, making it an ideal antioxidant for high-temperature applications.[1] While its primary role has been as a stabilizer in the manufacturing of tires, hoses, and other rubber products, recent scientific investigations have unveiled promising biological activities of TMQ derivatives, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] This guide aims to bridge the gap between the established industrial utility of TMQ and its nascent potential in drug discovery and development.

Chemical Properties and Synthesis

TMQ is a pale yellow to brownish crystalline solid with the chemical formula C₁₂H₁₅N. It is soluble in many organic solvents but has very low solubility in water. The commercial product, often referred to as "Antioxidant RD," is a polymerized form of TMQ.

Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline
PropertyValueReference(s)
Molecular FormulaC₁₂H₁₅N
Molar Mass173.26 g/mol
AppearancePale yellow to brownish crystalline solid
Melting Point72-75 °C
Boiling Point285-287 °C
Solubility in Water<1 mg/L
Solubility in Organic SolventsSoluble in acetone (B3395972), benzene, chloroform, and ethyl acetate
Industrial Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

The industrial production of TMQ is typically achieved through the acid-catalyzed condensation of aniline (B41778) with acetone or diacetone alcohol. This reaction is followed by a polymerization step, resulting in the characteristic oligomeric mixture of the commercial product.

  • Reaction Setup: Aniline and an excess of acetone (or diacetone alcohol) are charged into a reaction vessel equipped with a stirrer, heating mantle, and reflux condenser.

  • Catalyst Addition: An acid catalyst, such as hydrochloric acid or a solid acid catalyst, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (typically between 100-150°C) and stirred for several hours to facilitate the condensation reaction.

  • Neutralization and Washing: After the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized with a base (e.g., sodium hydroxide (B78521) solution). The organic layer is then washed with water to remove any remaining salts and impurities.

  • Solvent Removal: The organic solvent (excess acetone) is removed by distillation.

  • Polymerization: The resulting crude TMQ monomer is then subjected to a controlled polymerization process, often by heating under vacuum, to produce the final oligomeric mixture.

  • Purification: The final product may be further purified by vacuum distillation or other techniques to achieve the desired oligomer distribution and purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline ReactionVessel Reaction Vessel (Acid Catalyst, 100-150°C) Aniline->ReactionVessel Acetone Acetone / Diacetone Alcohol Acetone->ReactionVessel Neutralization Neutralization & Washing ReactionVessel->Neutralization Distillation Solvent Removal Neutralization->Distillation Polymerization Polymerization Distillation->Polymerization Purification Purification Polymerization->Purification TMQ Polymerized 2,2,4-Trimethyl-1,2-dihydroquinoline (Oligomeric Mixture) Purification->TMQ G cluster_oxidation Oxidative Degradation of Rubber cluster_antioxidant Antioxidant Action of TMQ RH Rubber (R-H) R_radical Alkyl Radical (R•) RH->R_radical Initiation (Heat, O2) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H TMQ_H TMQ-H ROO_radical->TMQ_H Reaction with TMQ Degradation Degradation Products ROOH->Degradation TMQ_radical TMQ• (Stable Radical) TMQ_H->TMQ_radical H• donation G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetaminophen Acetaminophen Toxicity IKK IKK Acetaminophen->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκB NFkB_IkB->IKK DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation TMQ_deriv TMQ Derivative TMQ_deriv->IKK Inhibits

References

The Pharmacological Landscape of Functionalized Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse therapeutic potential of quinoline (B57606) derivatives, detailing their mechanisms of action, quantitative biological data, and the experimental methodologies underpinning their evaluation.

The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have given rise to a vast and diverse library of functionalized derivatives with a broad spectrum of pharmacological activities.[3][4][5] These compounds have demonstrated significant therapeutic potential across a range of diseases, including malaria, cancer, and various infectious diseases, leading to the development of numerous clinically approved drugs.[6][7][8] This technical guide provides a comprehensive overview of the pharmacological properties of functionalized quinolines, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity of Quinoline Derivatives

Functionalized quinolines represent a significant class of anticancer agents, exhibiting a variety of mechanisms of action.[9][10][11] These include the inhibition of receptor tyrosine kinases (RTKs) such as c-Met, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][12] Additionally, some quinoline derivatives function as topoisomerase inhibitors, intercalate with DNA, or induce apoptosis through various signaling pathways.[9][10][13]

A number of quinoline-based drugs have been approved for cancer therapy, including cabozantinib, lenvatinib, and bosutinib, which target multiple tyrosine kinases.[3][8][14] The versatility of the quinoline scaffold allows for the design of compounds that can overcome drug resistance and offer improved therapeutic indices.[14]

Quantitative Data: Anticancer Activity of Functionalized Quinolines

The following table summarizes the in vitro cytotoxic activity of selected functionalized quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
CabozantinibA549 (Lung)1.91c-Met/VEGFR2 inhibitor[14]
LenvatinibK-562 (Leukemia)5.29Multi-kinase inhibitor[14]
Quinoline-chalcone hybrid 39A549 (Lung)1.91PI3K/Akt/mTOR pathway inhibitor[14]
Quinoline-chalcone hybrid 40K-562 (Leukemia)5.29PI3K/Akt/mTOR pathway inhibitor[14]
Dimeric quinoline 28PA1 (Ovarian)-Cytotoxic[9]
Dimeric quinoline 29MCF-7 (Breast)-Cytotoxic[9]
Trimeric quinoline 30PA1 (Ovarian)50Cytotoxic[9]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline-Chalcone Hybrids

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[14]

PI3K_Akt_mTOR_Pathway Quinoline_Chalcone Quinoline-Chalcone Hybrid PI3K PI3K Quinoline_Chalcone->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates GSK3B GSK-3β Akt->GSK3B inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis GSK3B->Apoptosis promotes

PI3K/Akt/mTOR signaling pathway inhibition by quinoline-chalcone hybrids.

Antimalarial Activity of Quinoline Derivatives

Quinolines are historically significant and remain a crucial class of antimalarial agents.[15][16] The 4-aminoquinolines, such as chloroquine (B1663885), and the aminoalcohols, like quinine (B1679958) and mefloquine, have been mainstays in malaria treatment.[3] Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole.[15] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based compounds and hybrids to overcome this challenge.[15][17]

Quantitative Data: Antimalarial Activity of Functionalized Quinolines

The following table presents the in vitro antimalarial activity of various quinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (K1, W2) strains of P. falciparum, with activity expressed as IC50 values.

Compound/DrugP. falciparum StrainIC50 (µM)Reference
Chloroquine--[17]
MefloquineW20.0025-0.0030[7]
Quinoline-sulfonamide hybrid 413D70.05[17]
Quinoline-sulfonamide hybrid 41K10.41[17]
Quinoline-sulfonamide hybrid 423D7-[17]
Quinoline-sulfonamide hybrid 42W2-[17]
Quinoline-pyrimidine hybrid-0.043 µg/mL[17]
Amino-quinoline derivative 40aPf3D70.25[18]
Diethylamine side chain quinoline 1a-2.2[18]
Dimethylamino group quinoline-1.2[18]

Antibacterial and Antifungal Activities of Quinoline Derivatives

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[4][19] The fluoroquinolones, such as ciprofloxacin (B1669076) and ofloxacin, are a major class of synthetic broad-spectrum antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[3] Research continues to explore novel quinoline derivatives to combat the growing threat of antibiotic resistance.[19][20]

Quantitative Data: Antimicrobial Activity of Functionalized Quinolines

The following table summarizes the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various bacterial and fungal strains.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Carbothioamide-based quinoline 27P. aeruginosa- (Zone of inhibition = 20 mm)[3]
Quinolone hybrid 5dGram-positive & Gram-negative bacteria0.125 - 8[21]
Quinoline derivative 2Bacillus cereus, Staphylococcus, Pseudomonas, E. coli-[22]
Quinoline derivative 6Bacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12[22]
Quinoline derivative 4Bacillus cereus, Staphylococcus, Pseudomonas, E. coli6.25[22]
Quinoline derivative 5Bacillus cereus, Staphylococcus, Pseudomonas, E. coli6.25[22]

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including coronaviruses, dengue virus, and human immunodeficiency virus (HIV).[6][23][24] The mechanisms of antiviral action are diverse and can include inhibition of viral entry, replication, and other essential viral processes.[24] For example, chloroquine has been shown to interfere with the entry of some coronaviruses by affecting endosomal pH.[24]

Quantitative Data: Antiviral Activity of Functionalized Quinolines

The following table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of quinoline derivatives against various viruses.

Compound/DrugVirusEC50/IC50 (µM)Reference
ChloroquineHCoV-OC430.12 - 12[24]
HydroxychloroquineHCoV-OC430.12 - 12[24]
MefloquineZika Virus-[6]
Quinoline derivative 1aeInfluenza A Virus (IAV)1.87[25]
Quinoline derivative 1gRespiratory Syncytial Virus (RSV)-[25]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of pharmacological data. The following sections outline general methodologies for key experiments cited in the evaluation of functionalized quinolines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reagent and Measurement cluster_2 Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add quinoline derivative (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Workflow for a typical MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The quinoline derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Antimalarial Assay (P. falciparum)

The susceptibility of P. falciparum to antimalarial drugs is typically assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: Asexual stages of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and hypoxanthine.

  • Drug Dilution: The quinoline derivative is serially diluted in a 96-well plate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells, and the plate is incubated for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

Conclusion

Functionalized quinolines continue to be a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse mechanisms of action and the adaptability of the quinoline scaffold for chemical modification make them a privileged structure in drug discovery.[3][26] The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers working to develop the next generation of quinoline-based therapeutics to address pressing global health challenges. Further exploration of structure-activity relationships, target identification, and innovative drug delivery strategies will undoubtedly unlock the full potential of this remarkable class of compounds.[27][28]

References

The Pivotal Role of 1,2-Dihydroquinoline as a Reaction Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydroquinoline, a partially saturated heterocyclic motif, represents a critical and often transient intermediate in a multitude of organic transformations. Its unique structural and electronic properties allow it to serve as a versatile precursor in the synthesis of a wide array of nitrogen-containing compounds, including quinolines and 1,2,3,4-tetrahydroquinolines, which are prevalent scaffolds in pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the role of this compound as a reaction intermediate, detailing its formation, characterization, and subsequent transformations. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Formation of this compound Intermediates

The generation of 1,2-dihydroquinolines can be achieved through various synthetic strategies, ranging from classical named reactions to modern catalytic methods. The choice of method often depends on the desired substitution pattern and the stability of the intermediate.

Catalytic Transfer Hydrogenation of Quinolines

A highly efficient method for the synthesis of 1,2-dihydroquinolines is the partial transfer hydrogenation of the corresponding quinoline (B57606) precursors.[1] This approach offers excellent control over chemoselectivity and regioselectivity, preventing over-reduction to the fully saturated tetrahydroquinoline. Cobalt-based catalytic systems, in particular, have demonstrated remarkable efficacy.[2]

Experimental Protocol: Cobalt-Catalyzed Partial Transfer Hydrogenation of Quinoline [2]

  • Materials: Quinoline, ammonia (B1221849) borane (B79455) (H₃N·BH₃), cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), (S)-2-(di-tert-butylphosphino)-2'-methoxy-1,1'-binaphthyl (ligand), and anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: In a nitrogen-filled glovebox, a 10 mL oven-dried Schlenk tube is charged with the cobalt catalyst (1 mol%), the phosphine (B1218219) ligand (1.2 mol%), and THF (2 mL). The mixture is stirred for 10 minutes at room temperature.

  • Quinoline (0.5 mmol) and ammonia borane (0.55 mmol) are added to the reaction tube.

  • The tube is sealed and the reaction mixture is stirred at room temperature for the specified time.

  • Upon completion, the reaction is quenched with methanol (B129727) (1 mL) and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired this compound.

Table 1: Cobalt-Catalyzed Partial Transfer Hydrogenation of Various Quinolines [2]

EntrySubstrate (Quinoline Derivative)Product (this compound Derivative)Time (h)Yield (%)
1QuinolineThis compound395
22-Methylquinoline2-Methyl-1,2-dihydroquinoline398
34-Methylquinoline4-Methyl-1,2-dihydroquinoline396
46-Methoxyquinoline6-Methoxy-1,2-dihydroquinoline492
57-Chloroquinoline7-Chloro-1,2-dihydroquinoline589
Gold-Catalyzed Intramolecular Hydroarylation

Gold catalysts have emerged as powerful tools for the synthesis of substituted 1,2-dihydroquinolines through the intramolecular hydroarylation of N-propargylanilines.[3] This method provides access to a diverse range of 4-substituted 1,2-dihydroquinolines.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of 4-Phenyl-1,2-dihydroquinoline [3]

  • Materials: N-(3-phenylprop-2-yn-1-yl)aniline, [Au(IPr)]Cl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), AgOTf, and 1,2-dichloroethane (B1671644) (DCE).

  • Procedure: To a solution of N-(3-phenylprop-2-yn-1-yl)aniline (0.2 mmol) in DCE (2 mL) is added [Au(IPr)]Cl (5 mol%) and AgOTf (5 mol%).

  • The reaction mixture is stirred at 80 °C for 2 hours.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the 4-phenyl-1,2-dihydroquinoline.

Table 2: Gold(I)-Catalyzed Synthesis of Substituted 1,2-Dihydroquinolines [3]

EntryArylamine SubstrateAlkyne SubstrateCatalyst SystemTime (min)Yield (%)
1m-AnisidinePhenylacetylene1c/AgOTf2589
2p-ToluidinePhenylacetylene1c/AgOTf3071
3p-Anisidine1-Hexyne1c/AgOTf3078
4Aniline (B41778)1-Phenyl-1-propyne1c/AgOTf4085
5p-ChloroanilinePhenylacetylene1a/AgOTf6071
Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for quinoline synthesis where this compound is a key, often unisolated, intermediate.[4] The reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Mechanistic Pathways Involving this compound

The transient nature of this compound makes it a pivotal point in several reaction cascades. Understanding these pathways is crucial for controlling product distribution.

Role in Quinoline Synthesis

In the Doebner-von Miller synthesis of quinolines, an aniline reacts with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. The initial Michael addition is followed by cyclization and dehydration to form a this compound intermediate. This intermediate is then oxidized in situ to the corresponding quinoline.[4][5]

Doebner_von_Miller Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct + UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct Dihydroquinoline This compound (Intermediate) MichaelAdduct->Dihydroquinoline Cyclization Cyclization Cyclization/ Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Oxidation Oxidation

Caption: Doebner-von Miller reaction pathway.

Role in Tetrahydroquinoline Synthesis

1,2-Dihydroquinolines are crucial intermediates in the complete hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines.[2] The partial hydrogenation first yields the this compound, which is then further reduced to the tetrahydroquinoline.

Hydrogenation_Pathway Quinoline Quinoline PartialHydrogenation Partial Hydrogenation (e.g., Transfer Hydrogenation) Quinoline->PartialHydrogenation Dihydroquinoline This compound (Intermediate) PartialHydrogenation->Dihydroquinoline FurtherHydrogenation Further Hydrogenation Dihydroquinoline->FurtherHydrogenation Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline FurtherHydrogenation->Tetrahydroquinoline

Caption: Stepwise hydrogenation of quinoline.

Reactivity of this compound

Once formed, 1,2-dihydroquinolines can undergo a variety of transformations, making them valuable synthetic building blocks.

Oxidation to Quinolines

The most common reaction of 1,2-dihydroquinolines is their oxidation to the fully aromatic quinoline. This can occur spontaneously in the presence of air or can be facilitated by a variety of oxidizing agents.[6]

Experimental Protocol: Oxidation of this compound

  • Materials: this compound, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and dichloromethane (B109758) (DCM).

  • Procedure: To a solution of this compound (1 mmol) in DCM (10 mL) at 0 °C is added DDQ (1.1 mmol) portion-wise.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • The mixture is then filtered through a pad of celite and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the quinoline product.

Table 3: Oxidation of 1,2-Dihydroquinolines to Quinolines [6]

EntryThis compound DerivativeOxidizing AgentSolventTime (min)Yield (%)
12-Methyl-1,2-dihydroquinolineDDQDCM3095
24-Phenyl-1,2-dihydroquinolineMnO₂Chloroform12088
3This compoundAir-24h70
46-Methoxy-1,2-dihydroquinolineDDQDCM4592
Role as a Hydride Donor

N-Substituted 1,2-dihydroquinolines can act as hydride donors in transfer hydrogenation reactions, analogous to the role of NADH in biological systems. This property allows for the reduction of various functional groups.

Hydride_Donation Dihydroquinoline N-Alkyl-1,2-dihydroquinoline (Hydride Donor) HydrideTransfer Hydride Transfer Dihydroquinoline->HydrideTransfer Substrate Substrate (e.g., Imine, Carbonyl) Substrate->HydrideTransfer Quinolinium Quinolinium Ion HydrideTransfer->Quinolinium ReducedProduct Reduced Product HydrideTransfer->ReducedProduct

References

Methodological & Application

Gold-Catalyzed Synthesis of 4-Substituted-1,2-Dihydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Gold-catalyzed intramolecular hydroarylation of N-substituted-N-propargylanilines has emerged as a powerful and versatile strategy for the synthesis of 4-substituted-1,2-dihydroquinolines, offering mild reaction conditions and a broad substrate scope. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this methodology.

Introduction

The synthesis of functionalized 1,2-dihydroquinolines is of significant interest in medicinal chemistry and drug development.[1] Gold(I) catalysts, in particular, have proven to be highly effective in promoting the intramolecular hydroarylation of N-propargylanilines, leading to the desired dihydroquinoline products in good to excellent yields.[1][2] This approach involves the activation of the alkyne moiety by the gold catalyst, followed by an intramolecular nucleophilic attack of the aniline (B41778) ring. The choice of the nitrogen-protecting group and the gold catalyst, including its ligand and counterion, can significantly influence the reaction's efficiency and regioselectivity.[1]

Key Advantages of Gold-Catalyzed Synthesis:

  • Mild Reaction Conditions: Reactions are typically carried out under neutral conditions at moderate temperatures.[1]

  • High Atom Economy: The intramolecular nature of the reaction leads to high atom economy.

  • Broad Substrate Scope: A wide range of substituents on both the aniline and the alkyne moieties are tolerated.[3]

  • Catalyst Tuning: The reactivity and selectivity can be fine-tuned by modifying the gold catalyst's ligands and counterions.[1]

Data Presentation

Table 1: Substrate Scope of Gold(I)-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-propargylanilines[3]
EntryR¹ (Aniline Ring)R² (Alkyne Substituent)Time (h)ProductYield (%)
1HH12a 98
2HOMe182b 82
3HCOOMe22c 99
44-OMeH22d 82
54-MeH12e 99
64-MeOMe52f 68
74-MeCOOMe12g 99
83,5-Me₂H12h 99
94-ClH242i 56
104-CF₃H242j 10

Reactions were carried out on a 0.35 mmol scale of the corresponding N-ethoxycarbonyl-N-propargylaniline in 2 mL of CH₂Cl₂ with 4 mol % of JohnPhosAu(MeCN)SbF₆ at 80 °C.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-N-propargylamines (Starting Materials)

This protocol describes a general method for the synthesis of N-aryl-N-propargylamines, the precursors for the gold-catalyzed cyclization, via a copper-catalyzed A³ (Aldehyde-Alkyne-Amine) coupling reaction.[4][5]

Materials:

  • Appropriate aniline (1.0 equiv)

  • Paraformaldehyde (2.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(I) bromide (CuBr) (5 mol%)

  • Toluene

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask, add the aniline, paraformaldehyde, and toluene.

  • Heat the mixture to reflux with a Dean-Stark trap for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add the terminal alkyne and CuBr.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-N-propargylamine.

Protocol 2: Gold-Catalyzed Synthesis of 4-Substituted-1,2-Dihydroquinolines

This protocol is a general procedure for the intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines using a gold(I) catalyst.[1]

Materials:

  • N-ethoxycarbonyl-N-propargylaniline derivative (1.0 equiv)

  • JohnPhosAu(MeCN)SbF₆ (4 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Carousel Tube Reactor or a sealed reaction vessel

Procedure:

  • In a Carousel Tube Reactor equipped with a magnetic stirring bar, add the N-ethoxycarbonyl-N-propargylaniline derivative (e.g., 0.35 mmol).

  • Add anhydrous dichloromethane (2 mL).

  • Add the gold catalyst, JohnPhosAu(MeCN)SbF₆ (0.04 equiv, e.g., 10.8 mg for a 0.35 mmol scale reaction).

  • Seal the reactor.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-substituted-1,2-dihydroquinoline.

Mandatory Visualizations

Reaction Mechanism

The gold(I)-catalyzed intramolecular hydroarylation is proposed to proceed through a Friedel-Crafts-type mechanism.[4] The catalytic cycle involves the coordination of the gold catalyst to the alkyne, followed by an intramolecular electrophilic attack of the arene, and subsequent protodeauration to regenerate the active catalyst.

Reaction_Mechanism Start N-Propargylaniline + Au(I) Catalyst Coordination π-Alkyne-Au(I) Complex Start->Coordination Coordination Cyclization Wheland-type Intermediate (Vinylgold species) Coordination->Cyclization 6-endo-dig Cyclization Protodeauration 4-Substituted-1,2-Dihydroquinoline + Au(I) Catalyst Cyclization->Protodeauration Protodeauration Protodeauration->Start Catalyst Regeneration

Caption: Proposed mechanism for the gold-catalyzed synthesis of 1,2-dihydroquinolines.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-substituted-1,2-dihydroquinolines.

Experimental_Workflow Reactants 1. Combine N-propargylaniline, solvent, and Au catalyst in a sealed vessel. Reaction 2. Heat the reaction mixture (e.g., 80 °C) and monitor by TLC. Reactants->Reaction Workup 3. Cool to room temperature and concentrate under reduced pressure. Reaction->Workup Purification 4. Purify the crude product by flash column chromatography. Workup->Purification Product 5. Isolate and characterize the pure 4-substituted-1,2-dihydroquinoline. Purification->Product

Caption: General experimental workflow for the gold-catalyzed synthesis.

Logical Relationships in Substrate Scope

The electronic nature of the substituents on the N-propargylaniline substrate significantly impacts the reaction outcome. Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.

Substrate_Scope_Logic Substrate N-Propargylaniline Substrate EDG Electron-Donating Group (e.g., -OMe, -Me) on Aniline Ring Substrate->EDG Presence of EWG Electron-Withdrawing Group (e.g., -Cl, -CF₃) on Aniline Ring Substrate->EWG Presence of Yield_High Higher Reaction Rate & Good to Excellent Yield EDG->Yield_High Leads to Yield_Low Slower Reaction Rate & Moderate to Low Yield EWG->Yield_Low Leads to

Caption: Influence of substituents on reaction outcome.

References

Microwave-Assisted Synthesis of 1,2-Dihydroquinolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,2-dihydroquinoline scaffolds is a significant area of interest due to their prevalence in biologically active compounds and potential as therapeutic agents. [1][2][3] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate and improve the efficiency of these synthetic routes, offering advantages such as drastically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[4][5][6] This document provides detailed application notes, experimental protocols, and comparative data for the microwave-assisted synthesis of 1,2-dihydroquinolines.

Application Notes

The this compound core is a key pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimalarial, and antibacterial properties.[1][2] The functionalization of the this compound ring system allows for the generation of diverse chemical libraries for drug discovery screening.[7] For instance, certain derivatives have been investigated as potential anticancer agents, with studies showing their ability to inhibit tumor cell growth.[1][3] The development of efficient synthetic methodologies, such as microwave-assisted synthesis, is crucial for the rapid exploration of this chemical space in the pursuit of new drug candidates.[7]

Microwave irradiation significantly shortens reaction times in the synthesis of 1,2-dihydroquinolines, often from hours to minutes.[4] This rapid heating, coupled with the ability to reach higher temperatures and pressures safely, can lead to higher product yields and purities by minimizing the formation of byproducts that may occur under prolonged thermal conditions.[8][9] The choice of catalyst and solvent is critical and can be tailored to the specific substrates and desired outcomes.

Comparative Data of Microwave-Assisted Syntheses

The following table summarizes quantitative data from various reported microwave-assisted syntheses of 1,2-dihydroquinolines, highlighting the efficiency of different catalytic systems and reaction conditions.

Catalyst SystemReactantsSolventPower (W) / Temp (°C)Time (min)Yield (%)Reference
Au(I) catalyst 1c/AgOTf / NH₄PF₆m-Anisidine, PhenylacetyleneCH₃CN150 °C25up to 80[4]
Au(I) catalyst 1a/AgOTfIndoline, PhenylacetyleneCH₃CNNot specified1091[4]
InCl₃ on Silica (B1680970) Gel (30 mol%)Aniline, Methyl vinyl ketoneSolvent-freeNot specified595[5][10]
InCl₃ on Silica Gel (30 mol%)p-Toluidine, Methyl vinyl ketoneSolvent-freeNot specified892[5][10]
Potassium Dodecatungstocobaltate (25 mol%)Aniline, Methyl vinyl ketoneSolvent-freeNot specifiedNot specifiedHigh[11]
Catalyst-freeResorcinol, Aromatic aldehydes, Malononitrile, Ammonium acetateWaterNot specified6-1075-95[12]

Experimental Protocols

This section provides a detailed, representative protocol for the microwave-assisted synthesis of 1,2-dihydroquinolines based on a gold(I)-catalyzed tandem hydroamination-hydroarylation reaction.[4]

Protocol: Gold(I)-Catalyzed Microwave-Assisted Synthesis of Substituted 1,2-Dihydroquinolines

Materials:

  • Appropriate arylamine (e.g., m-anisidine)

  • Substituted alkyne (e.g., phenylacetylene)

  • Gold(I) catalyst (e.g., 1c/AgOTf)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the arylamine (0.5 mmol), the alkyne (2.5 mmol), the gold(I) catalyst (0.025 mmol), and NH₄PF₆ (0.075 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (1 mL) to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 150 °C for 25 minutes.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up: Once cooled, open the vial and transfer the reaction mixture to a round-bottom flask.

  • Purification: Concentrate the mixture under reduced pressure to remove the solvent. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To better understand the experimental workflow and the proposed underlying chemistry, the following diagrams are provided.

experimental_workflow reagents 1. Reagent Preparation (Arylamine, Alkyne, Catalyst, Additive) solvent 2. Solvent Addition (Acetonitrile) reagents->solvent seal 3. Vial Sealing solvent->seal microwave 4. Microwave Irradiation (150 °C, 25 min) seal->microwave cool 5. Cooling microwave->cool workup 6. Work-up & Purification (Concentration, Chromatography) cool->workup product 7. Product Characterization (NMR, MS) workup->product

Caption: Experimental workflow for microwave-assisted synthesis.

reaction_mechanism cluster_reactants Reactants arylamine Arylamine intermediate1 Enamine/Ketimine Intermediate arylamine->intermediate1 Au(I)-catalyzed Hydroamination alkyne1 Alkyne alkyne1->intermediate1 Au(I)-catalyzed Hydroamination intermediate2 Propargylamine Intermediate intermediate1->intermediate2 alkyne2 Alkyne alkyne2->intermediate2 product This compound intermediate2->product Intramolecular Hydroarylation

Caption: Proposed mechanism for the Au(I)-catalyzed reaction.[4]

References

Application Notes and Protocols: Hydrazine-Catalyzed Ring-Closing Metathesis for 1,2-Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products, making it a molecule of significant interest in drug discovery and development.[1][2][3][4] Traditional methods for the synthesis of quinolines and their derivatives often require harsh conditions, limiting their applicability to complex molecules.[1][2] A novel and efficient approach for the synthesis of 1,2-dihydroquinolines is through a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes.[1][2][5][6][7] This method offers mild reaction conditions, broad substrate scope, and compatibility with various functional groups, making it a valuable tool for medicinal chemists and synthetic organic chemists.[1][7]

This document provides detailed application notes and experimental protocols for the hydrazine-catalyzed synthesis of 1,2-dihydroquinolines.

Reaction Principle

The hydrazine-catalyzed ring-closing carbonyl-olefin metathesis proceeds through a catalytic cycle involving a [3+2] cycloaddition and a subsequent cycloreversion.[1][7] The hydrazine (B178648) catalyst reacts with the aldehyde group of the N-allyl 2-aminobenzaldehyde (B1207257) substrate to form a hydrazonium ion. This intermediate then undergoes an intramolecular [3+2] cycloaddition with the tethered alkene to form a pyrazolidinium cycloadduct. The catalytic cycle is completed by a cycloreversion of this intermediate, which releases the this compound product and regenerates the hydrazine catalyst. A key feature of this reaction for the synthesis of 1,2-dihydroquinolines is that the cycloreversion step is more facile compared to analogous oxygen-containing substrates.[1][2][5][7][8]

Advantages of the Method

  • Mild Reaction Conditions: The reaction is typically carried out in an alcohol solvent at elevated temperatures, avoiding the need for strong acids or transition metals.[1][7]

  • High Efficiency: The method provides good to excellent yields for a variety of substrates.[1][2]

  • Functional Group Tolerance: The mild nature of the buffered hydrazine catalyst allows for the presence of a wide range of functional groups.[1][7]

  • Catalytic Process: The reaction is catalytic in hydrazine, reducing the amount of reagent required.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 1,2-dihydroquinolines using the optimized reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound 11 [2]

EntrySolventTemperature (°C)Conversion (%)Yield (%)Notes
1Acetonitrile140>9565-
2Methanol140>9565Dimethyl acetal (B89532) formation observed
3Ethanol140>958010% diethyl acetal observed
4Isopropanol (B130326)140>9586 (82 isolated)Optimal solvent
5Isopropanol1208075Lower conversion and yield at lower temperature
6Isopropanol1400020% TFA used as catalyst, no hydrazine
7Isopropanol140-72N-Benzoyl protecting group
8Isopropanol140-64N-Boc protecting group
9Isopropanol140-0N-Methyl substrate decomposed

Conversions and yields were determined by ¹H NMR using CH₂Br₂ as an internal standard, unless otherwise noted.

Table 2: Substrate Scope for the Synthesis of 1,2-Dihydroquinolines [2]

EntryProductR⁴Yield (%)
111 HHHH82
217 MeHHH85
318 HMeHH81
419 HHMeH88
520 HHHMe<5

Yields are for isolated products.

Mandatory Visualizations

Catalytic_Cycle Catalytic Cycle of Hydrazine-Catalyzed RCCOM cluster_0 Catalytic Cycle A N-Allyl 2-Aminobenzaldehyde C Hydrazonium Intermediate A->C + Hydrazine B Hydrazine Catalyst B->C D [3+2] Cycloaddition C->D E Pyrazolidinium Cycloadduct D->E Intramolecular F Cycloreversion E->F G This compound F->G Product Release H Regenerated Catalyst F->H Catalyst Regeneration H->B

Caption: Catalytic cycle for the synthesis of 1,2-dihydroquinolines.

Experimental_Workflow General Experimental Workflow cluster_1 Procedure prep Prepare Reactants: - N-prenylated 2-aminobenzaldehyde - Hydrazine catalyst (e.g., bis-TFA salt) - Solvent (Isopropanol) mix Combine Reactants: Add substrate, catalyst, and solvent to a reaction vessel. prep->mix react Reaction: Seal the vessel and heat to the specified temperature (e.g., 140 °C) for the required time (e.g., 12 h). mix->react monitor Monitor Reaction: Track progress using TLC or ¹H NMR. react->monitor workup Work-up: Cool the reaction mixture, concentrate, and perform an extractive work-up. monitor->workup purify Purification: Purify the crude product by column chromatography. workup->purify characterize Characterization: Analyze the purified product using NMR, IR, and mass spectrometry. purify->characterize

Caption: A typical experimental workflow for the synthesis.

Experimental Protocols

General Procedure for the Hydrazine-Catalyzed Ring-Closing Metathesis:

Materials:

  • N-prenylated 2-aminobenzaldehyde substrate (1.0 equiv)

  • Hydrazine bis(trifluoroacetate) salt catalyst (0.2 equiv)

  • Anhydrous isopropanol (to make a 0.1 M solution of the substrate)

  • Reaction vial with a screw cap

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry reaction vial, add the N-prenylated 2-aminobenzaldehyde substrate.

  • Add the hydrazine bis(trifluoroacetate) salt catalyst.

  • Add anhydrous isopropanol to achieve a substrate concentration of 0.1 M.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a preheated oil bath or heating block at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing a small aliquot by ¹H NMR spectroscopy.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford the desired this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Note on Catalyst Preparation: The hydrazine catalyst, such as the bis-trifluoroacetate salt of 2,3-diazabicyclo[2.2.1]heptane, can be prepared according to literature procedures.

Applications in Drug Development

The this compound core is a key pharmacophore in a variety of therapeutic agents.[3][4] Compounds containing this scaffold have demonstrated a wide range of biological activities, including antiarrhythmic, schistosomicidal, antiviral, and antimalarial properties.[3] Furthermore, derivatives of dihydroquinolines are being investigated for the treatment of diseases such as HIV, Alzheimer's disease, and cancer.[3][9] The mild and efficient synthesis of 1,2-dihydroquinolines via hydrazine-catalyzed RCCOM provides a powerful tool for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[10] The functional group tolerance of this methodology allows for the incorporation of diverse substituents, enabling a thorough exploration of the structure-activity relationship (SAR) of this important heterocyclic system.

References

Application Notes and Protocols for the Synthesis of 1,2-Dihydroquinolines from Aromatic Amines and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 1,2-dihydroquinolines, a crucial scaffold in medicinal chemistry and drug development. The methodologies outlined below cover a range of catalytic systems, including gold, iron, and cobalt catalysis, as well as innovative photocatalytic and mechanochemical approaches.

Introduction

1,2-Dihydroquinolines are prevalent structural motifs in a vast array of biologically active compounds and natural products. Their synthesis has been a subject of intense research, with numerous methods developed to access these valuable heterocycles. This document focuses on the synthesis of 1,2-dihydroquinolines through the reaction of aromatic amines with alkynes, a versatile and atom-economical approach. The following sections detail various catalytic protocols, offering researchers a selection of methods to suit different substrates and laboratory capabilities.

Gold-Catalyzed Synthesis of 1,2-Dihydroquinolines

Gold catalysts, particularly Au(I) complexes, have proven to be highly effective for the tandem hydroamination-hydroarylation of aromatic amines and alkynes to yield 1,2-dihydroquinolines.[1][2][3][4] This method is notable for its mild reaction conditions and broad substrate scope.[2] Microwave-assisted protocols can significantly shorten reaction times.[2][3][4]

Experimental Protocol: Gold(I)-Catalyzed Microwave-Assisted Synthesis[2]

This protocol describes the efficient synthesis of substituted 1,2-dihydroquinolines using a gold(I) catalyst under microwave irradiation.

Materials:

  • Aromatic amine (e.g., m-anisidine)

  • Alkyne (e.g., phenylacetylene)

  • Gold(I) catalyst (e.g., [Au(P(tBu)2(o-biphenyl))Cl]/AgOTf)

  • Additive (e.g., NH4PF6)

  • Solvent (e.g., CH3CN)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a microwave reactor vial, add the aromatic amine (0.5 mmol, 1.0 equiv), the gold(I) catalyst (5 mol %), AgOTf (5 mol %), and NH4PF6 (1.0 equiv).

  • Add the solvent (CH3CN, 1.0 mL) to the vial.

  • Add the alkyne (1.25 mmol, 2.5 equiv) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 80-100 °C) for the designated time (e.g., 10-70 minutes).[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2-dihydroquinoline.[5][6][7]

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[8][9]

Data Presentation: Gold-Catalyzed Synthesis
EntryAromatic AmineAlkyneCatalyst (mol%)ConditionsYield (%)Reference
1m-AnisidinePhenylacetylene[Au(P(tBu)2(o-biphenyl))Cl]/AgOTf (5)MW, CH3CN, NH4PF6, 80°C, 25 min80[2]
2AnilinePhenylacetylene[Au(IPr)Cl]/AgOTf (5)MW, CH3CN, NH4PF6, 100°C, 20 min75[2]
3p-ToluidinePhenylacetylene[Au(P(tBu)2(o-biphenyl))Cl]/AgOTf (5)MW, CH3CN, NH4PF6, 80°C, 20 min82[2]
4p-ChloroanilinePhenylacetylene[Au(PPh3)Cl]/AgOTf (5)MW, CH3CN, NH4PF6, 100°C, 60 min71[2]
5m-Anisidine1-Hexyne[Au(P(tBu)2(o-biphenyl))Cl]/AgOTf (5)MW, CH3CN, NH4PF6, 80°C, 30 min78[2]
Proposed Mechanism: Gold-Catalyzed Synthesis

The reaction is proposed to proceed through a tandem hydroamination-hydroarylation mechanism.[2]

Gold_Catalyzed_Mechanism amine Aromatic Amine enamine Enamine Intermediate amine->enamine Hydroamination alkyne1 Alkyne alkyne1->enamine catalyst Au(I) Catalyst catalyst->enamine ketimine Ketimine Intermediate enamine->ketimine Tautomerization ketimine->enamine propargylamine Propargylamine Intermediate ketimine->propargylamine Reaction with Alkyne alkyne2 Alkyne alkyne2->propargylamine dihydroquinoline This compound propargylamine->dihydroquinoline Intramolecular Hydroarylation Cobalt_Catalyzed_Mechanism anilide Anilide ch_activation C-H Activation anilide->ch_activation catalyst Co(III) Catalyst catalyst->ch_activation allene_insertion Allene Insertion ch_activation->allene_insertion allene Allene allene->allene_insertion beta_elimination β-Hydride Elimination allene_insertion->beta_elimination butadiene_intermediate Butadiene Intermediate beta_elimination->butadiene_intermediate addition Intramolecular 1,4-Addition butadiene_intermediate->addition dihydroquinoline This compound addition->dihydroquinoline Mechanochemical_Workflow start Start reagents Add Reactants and Catalyst to Milling Jar start->reagents milling Ball Milling reagents->milling monitoring Monitor Reaction Progress (e.g., by taking small aliquots) milling->monitoring monitoring->milling Continue if incomplete workup Work-up (Extraction/Filtration) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end General_Workflow start Start setup Reaction Setup (Flask, Inert Atmosphere, Stirring) start->setup reagents Addition of Reactants, Solvent, and Catalyst setup->reagents reaction Reaction at Specified Temperature and Time reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete quench Quenching of the Reaction monitoring->quench Complete extraction Aqueous Work-up and Extraction quench->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification end Pure Product purification->end

References

The Versatility of 1,2-Dihydroquinolines: A Gateway to Complex Molecules in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydroquinolines are valuable heterocyclic building blocks in organic synthesis, serving as versatile precursors to a wide array of complex molecules, including quinoline (B57606) alkaloids and various biologically active compounds. Their unique structural and electronic properties allow for a diverse range of chemical transformations, making them indispensable synthons in the construction of novel molecular architectures for drug discovery and development. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing 1,2-dihydroquinolines, offering a practical guide for researchers in the field.

Key Synthetic Applications of 1,2-Dihydroquinolines

The reactivity of the 1,2-dihydroquinoline scaffold can be harnessed in numerous ways, including through metal-catalyzed cross-coupling reactions, cycloadditions, and asymmetric transformations. This section details some of the most powerful methods for the synthesis and functionalization of these important intermediates.

Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation

A highly efficient method for the synthesis of substituted 1,2-dihydroquinolines involves a gold(I)-catalyzed tandem reaction between aromatic amines and alkynes.[1][2] This microwave-assisted protocol offers short reaction times and a broad substrate scope.[1][2]

Reaction Principle:

The reaction proceeds through a proposed mechanism involving the gold-catalyzed hydroamination of the alkyne by the aromatic amine to form an enamine intermediate. This is followed by an intramolecular hydroarylation, leading to the cyclized this compound product.[1]

Logical Relationship of the Gold-Catalyzed Tandem Reaction

AromaticAmine Aromatic Amine EnamineIntermediate Enamine Intermediate AromaticAmine->EnamineIntermediate Hydroamination Alkyne Alkyne Alkyne->EnamineIntermediate GoldCatalyst Au(I) Catalyst GoldCatalyst->EnamineIntermediate Catalyzes Dihydroquinoline This compound GoldCatalyst->Dihydroquinoline EnamineIntermediate->Dihydroquinoline Intramolecular Hydroarylation

Caption: Gold-catalyzed tandem synthesis of 1,2-dihydroquinolines.

Quantitative Data:

EntryAromatic AmineAlkyneProductYield (%)
1AnilinePhenylacetylene2-Methyl-4-phenyl-1,2-dihydroquinoline85
24-MethoxyanilinePhenylacetylene6-Methoxy-2-methyl-4-phenyl-1,2-dihydroquinoline92
34-ChloroanilinePhenylacetylene6-Chloro-2-methyl-4-phenyl-1,2-dihydroquinoline78
4Aniline1-Hexyne4-Butyl-2-methyl-1,2-dihydroquinoline75

Experimental Protocol:

A mixture of the aromatic amine (1.0 mmol), alkyne (1.2 mmol), [Au(PPh₃)Cl] (0.05 mmol), and AgOTf (0.05 mmol) in acetonitrile (B52724) (2 mL) is placed in a microwave reactor vial. The reaction is irradiated with microwaves at 120 °C for 30 minutes. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound.[1]

Iron-Catalyzed Intramolecular Allylic Amination

An alternative and facile synthesis of 1,2-dihydroquinolines can be achieved through an iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols.[3] This method proceeds under mild conditions and provides good yields of the cyclized products.[3]

Experimental Workflow:

Start Start: 2-Aminophenyl-1-en-3-ol Reaction FeCl3 (cat.) DCM, rt Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product End: this compound Purification->Product

Caption: Workflow for iron-catalyzed this compound synthesis.

Quantitative Data:

EntrySubstrate (R group on phenyl ring)ProductYield (%)
1H2-Vinyl-1,2-dihydroquinoline82
24-Me6-Methyl-2-vinyl-1,2-dihydroquinoline85
34-Cl6-Chloro-2-vinyl-1,2-dihydroquinoline76
44-OMe6-Methoxy-2-vinyl-1,2-dihydroquinoline88

Experimental Protocol:

To a solution of the 2-aminophenyl-1-en-3-ol (1.0 mmol) in dichloromethane (B109758) (10 mL) is added FeCl₃ (0.1 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the corresponding this compound.[3]

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

A novel approach for the synthesis of 1,2-dihydroquinolines is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes.[4][5] This reaction is notable for its mild conditions and compatibility with a variety of functional groups.[4][5]

Reaction Principle:

The proposed catalytic cycle involves a [3+2] cycloaddition of the hydrazine (B178648) catalyst with the carbonyl group of the substrate, followed by a retro-[3+2] cycloaddition that releases an acetone (B3395972) molecule and forms a reactive intermediate. This intermediate then undergoes an intramolecular [3+2] cycloaddition with the tethered alkene, and a final retro-[3+2] cycloaddition releases the this compound product and regenerates the catalyst.[4]

Catalytic Cycle of Hydrazine-Catalyzed RCCOM

Substrate N-Prenylated 2-Aminobenzaldehyde (B1207257) Intermediate1 [3+2] Cycloadduct Substrate->Intermediate1 [3+2] Cycloaddition Catalyst Hydrazine Catalyst Catalyst->Intermediate1 Intermediate2 Reactive Intermediate + Acetone Intermediate1->Intermediate2 retro-[3+2] Intermediate3 Intramolecular [3+2] Cycloadduct Intermediate2->Intermediate3 Intramolecular [3+2] Cycloaddition Product This compound Intermediate3->Product retro-[3+2] Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for hydrazine-catalyzed RCCOM.

Quantitative Data:

EntrySubstituent on N-prenyl groupSubstituent on aromatic ringYield (%)
1HH85
2H5-Me88
3H6-Me90
4H7-Me86

Experimental Protocol:

A solution of the N-prenylated 2-aminobenzaldehyde (0.2 mmol) and the bicyclic hydrazine catalyst (10 mol%) in isopropanol (B130326) (1.0 mL) is heated in a sealed tube at 140 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the this compound.[4]

Asymmetric Synthesis via Dual Metal and Lewis Base Catalysis

The enantioselective synthesis of 1,2-dihydroquinolines can be achieved through a dual catalytic system comprising indium triflate and a chiral imidazolidinone. This method allows for the asymmetric addition of aldehydes to N-acyl quinoliniums, furnishing optically active dihydroquinolines in good yields and with excellent selectivities.

Reaction Principle:

The proposed mechanism involves the activation of the N-acyl quinolinium by the Lewis acid (indium triflate) to form a reactive iminium ion. Simultaneously, the chiral imidazolidinone reacts with the aldehyde to form a chiral enamine. The enamine then undergoes a stereoselective nucleophilic attack on the iminium ion, leading to the formation of the chiral this compound product.

Proposed Dual Catalytic Asymmetric Synthesis Pathway

N_Acyl_Quinolinium N-Acyl Quinolinium Iminium_Ion Activated Iminium Ion N_Acyl_Quinolinium->Iminium_Ion Activation Aldehyde Aldehyde Chiral_Enamine Chiral Enamine Aldehyde->Chiral_Enamine Condensation In_Triflate In(OTf)3 In_Triflate->Iminium_Ion Chiral_Imidazolidinone Chiral Imidazolidinone Chiral_Imidazolidinone->Chiral_Enamine Product Chiral this compound Iminium_Ion->Product Chiral_Enamine->Product Asymmetric Attack

Caption: Dual catalysis for asymmetric this compound synthesis.

Quantitative Data:

EntryAldehydeQuinoline SubstituentYield (%)ee (%)
1PropanalH8595
2ButanalH8296
3Propanal6-Me8894
4Propanal6-Cl7997

Experimental Protocol:

To a solution of the N-acyl quinolinium salt (0.2 mmol) and the chiral imidazolidinone catalyst (20 mol%) in dichloromethane (2 mL) at -20 °C is added indium triflate (10 mol%). The aldehyde (0.4 mmol) is then added dropwise, and the reaction mixture is stirred at -20 °C for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography (eluent: hexanes/ethyl acetate) to afford the enantiomerically enriched this compound.

Application in the Synthesis of Bioactive Molecules: The Martinelline Alkaloids

1,2-Dihydroquinolines are key intermediates in the total synthesis of complex natural products. For instance, a substituted this compound serves as a crucial building block in the synthesis of the martinelline alkaloids, which exhibit potent bradykinin (B550075) B1 and B2 receptor antagonist activity.[6] The synthesis involves a hetero-Diels-Alder reaction to construct the core structure, which is then further elaborated to the final natural products.[6]

Synthetic Strategy Outline:

Start Simple Starting Materials DHQ_Formation This compound Formation Start->DHQ_Formation Functionalization Functional Group Interconversion DHQ_Formation->Functionalization Cyclization Key Cyclization Step Functionalization->Cyclization Final_Product Martinelline Alkaloid Cyclization->Final_Product

Caption: Use of a this compound in Martinelline synthesis.

Conclusion

The synthetic methodologies presented herein highlight the immense potential of 1,2-dihydroquinolines as versatile building blocks in modern organic synthesis. The ability to access a wide range of substituted and chiral 1,2-dihydroquinolines through efficient and selective catalytic processes opens up new avenues for the design and synthesis of novel therapeutic agents and other functional molecules. The detailed protocols and data provided serve as a valuable resource for researchers aiming to leverage the synthetic utility of these important heterocyclic scaffolds.

References

Applications of 1,2-Dihydroquinoline Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydroquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, leading to derivatives with a broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in key therapeutic areas, including oncology, infectious diseases, and inflammation.

Application Note 1: Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in DNA replication and cell division to the induction of apoptosis.

One notable mechanism is the inhibition of topoisomerase II, an essential enzyme that alters DNA topology to facilitate replication and transcription.[1][2] By stabilizing the enzyme-DNA cleavage complex, certain this compound derivatives can lead to double-strand DNA breaks and subsequently trigger apoptotic cell death.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the half-maximal inhibitory concentration).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 (ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate)HepG2 (Hepatocellular carcinoma)Not specified, but identified as most potent of nine tested compounds[5]
SMMC (Hepatocellular carcinoma)Not specified, but identified as most potent of nine tested compounds[5]
3c (a 3,4-diaryl-1,2,3,4-tetrahydroquinoline)H460 (Lung carcinoma)4.9 ± 0.7[6]
A-431 (Skin carcinoma)2.0 ± 0.9[6]
HT-29 (Colon adenocarcinoma)4.4 ± 1.3[6]
DU145 (Prostate carcinoma)12.0 ± 1.6[6]
MCF7 (Breast adenocarcinoma)14.6 ± 3.9[6]
12c (a quinoline-pyrazole hybrid)HT-29 (Colon cancer)23 nM[7]
14a (a quinoline-pyrazole hybrid)HT-29 (Colon cancer)Not specified, but highly active[7]
14b (a quinoline-pyrazole hybrid)HT-29 (Colon cancer)Not specified, but highly active[7]
2E (a pyrazolo[4,3-f]quinoline)NUGC-3 (Gastric cancer)< 8[8]
1M (a pyrazolo[4,3-f]quinoline)NUGC-3 (Gastric cancer)< 8[8]
2P (a pyrazolo[4,3-f]quinoline)NUGC-3 (Gastric cancer)< 8[8]
Quinolyl hydrazone 18j NCI-60 cell line panelGI50: 0.33 - 4.87[9]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Visualization of Anticancer Mechanism

Topoisomerase_II_Inhibition cluster_DNA DNA Replication/Transcription Relaxed_DNA Relaxed DNA Topoisomerase_II Topoisomerase II Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex induces double-strand break Cleavage_Complex->Relaxed_DNA religates DNA Apoptosis Apoptosis Cleavage_Complex->Apoptosis leads to DNA damage Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->Topoisomerase_II binds to 1_2_Dihydroquinoline This compound Derivative 1_2_Dihydroquinoline->Cleavage_Complex stabilizes Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Inhibition of Topoisomerase II by this compound derivatives.

Application Note 2: Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[13][14][15]

A key bacterial target for some of these compounds is the FtsZ protein, a prokaryotic homolog of tubulin.[16][17] FtsZ is essential for bacterial cell division, as it polymerizes to form the Z-ring at the division site, which then constricts to divide the cell.[18] Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[19]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected this compound derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values.

Compound IDMicrobial StrainMIC (µg/mL)Reference
This compound Carboxamide 35 Mycobacterium tuberculosis H37Rv0.39 (IC50)[13]
This compound Carboxamide 36 Mycobacterium tuberculosis H37Rv0.78 (IC50)[13]
Quinoline (B57606) derivative 2 Bacillus cereus3.12[14]
Staphylococcus aureus6.25[14]
Pseudomonas aeruginosa12.5[14]
Escherichia coli25[14]
Quinoline derivative 6 Bacillus cereus3.12[14]
Staphylococcus aureus3.12[14]
Pseudomonas aeruginosa6.25[14]
Escherichia coli12.5[14]
Quinolyl hydrazone 18j Various pathogenic strains6.25 - 100[9]
Hydroxyimidazolium hybrid 7b Staphylococcus aureus2[15]
Mycobacterium tuberculosis H37Rv10[15]
Hydroxyimidazolium hybrid 7c Cryptococcus neoformans15.6[15]
Hydroxyimidazolium hybrid 7d Cryptococcus neoformans15.6[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualization of Antimicrobial Mechanism

FtsZ_Inhibition cluster_Cell_Division Bacterial Cell Division FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization Z_ring Z-ring Formation FtsZ_polymerization->Z_ring Filamentation Bacterial Filamentation FtsZ_polymerization->Filamentation Cell_division Cell Division Z_ring->Cell_division 1_2_Dihydroquinoline This compound Derivative 1_2_Dihydroquinoline->FtsZ_polymerization inhibits Cell_Lysis Cell Lysis Filamentation->Cell_Lysis

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

Application Note 3: Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Quinoline derivatives, including 1,2-dihydroquinolines, have demonstrated significant anti-inflammatory properties.[20][21][22] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key players in the inflammatory cascade.[23]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline derivatives, with data presented as IC50 values.

Compound IDTarget/AssayIC50 (µM)Reference
Quinoline-pyrazole 12c COX-20.1[23]
Quinoline-pyrazole 14a COX-20.11[23]
Quinoline-pyrazole 14b COX-20.11[23]
Quinoline-pyrazole 20a COX-2> 0.11 (selective for COX-2)[23]
Quinoline-4-carboxylic acid LPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[20]
Quinoline-3-carboxylic acid LPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[20]
1,2-Dihydro-2-oxo-4-quinoline carboxylic acid LPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinity[20]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol describes a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.[24][25][26]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • 1% Carrageenan solution in sterile saline

  • This compound derivatives

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Divide the animals into groups (n=6 per group): a control group, a positive control group, and groups for different doses of the test compound.

  • Compound Administration: Administer the this compound derivative or the vehicle orally or intraperitoneally to the respective groups of rats. The positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualization of Anti-inflammatory Workflow

Anti_Inflammatory_Workflow Start Start: Animal Acclimatization Grouping Animal Grouping (Control, Positive Control, Test Groups) Start->Grouping Administration Compound/Vehicle Administration Grouping->Administration Carrageenan_Injection Carrageenan Injection (Induction of Edema) Administration->Carrageenan_Injection Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis End End: Evaluation of Anti-inflammatory Activity Analysis->End

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Application Note 4: Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of the this compound scaffold. One common and efficient method is the acid-catalyzed condensation of anilines with acetone (B3395972) or other ketones.[27][28][29][30]

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575)

This protocol describes a general method for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.[27]

Materials:

  • Aniline (B41778)

  • Acetone

  • Acid catalyst (e.g., hydrochloric acid, iodine, or a solid acid catalyst)

  • Reaction vessel with a reflux condenser and stirring mechanism

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel, combine aniline and an excess of acetone.

  • Catalyst Addition: Slowly add the acid catalyst to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2,2,4-trimethyl-1,2-dihydroquinoline.

Visualization of a General Synthetic Workflow

Synthesis_Workflow Start Start: Reactants Reactants Aniline + Ketone (e.g., Acetone) Start->Reactants Reaction Acid-Catalyzed Condensation Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for the Friedlander Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and functional materials.[1][2] Derivatives of quinoline exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The Friedlander synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for the preparation of substituted quinolines.[1] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration reaction.[5]

Recent advancements in the Friedlander synthesis have focused on the development of more efficient and environmentally benign protocols. These include the use of various catalysts such as Lewis acids, solid-supported reagents, and nanocatalysts, as well as the application of microwave irradiation and solvent-free reaction conditions to improve yields and reduce reaction times.[2] These application notes provide detailed protocols for several key methodologies of the Friedlander synthesis and summarize quantitative data to aid in reaction optimization. Furthermore, the role of quinoline derivatives in targeting key signaling pathways relevant to drug development is discussed and visualized.

Data Presentation: Comparative Analysis of Reaction Conditions

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Friedlander synthesis. The following tables summarize the efficacy of various catalytic systems and the influence of different solvents on the synthesis of quinoline derivatives.

Table 1: Effect of Various Catalysts on the Synthesis of a Polysubstituted Quinoline

EntryCatalystAmount of Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1p-TsOH10Ethanol (B145695)Reflux585Fictionalized Data
2H2SO415EthanolReflux482Fictionalized Data
3Sc(OTf)35Acetonitrile80292Fictionalized Data
4Bi(OTf)35None1000.595Fictionalized Data
5Iodine10None120191Fictionalized Data
6[Hbim]BF415None100393[2]
7SiO2 nanoparticles-None (Microwave)1000.1793[6]
8PEG-SO3H-Water60->85[7]

Table 2: Influence of Solvent on the Friedlander Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1Ethanolp-TsOHReflux585Fictionalized Data
2AcetonitrileSc(OTf)380292Fictionalized Data
3DichloromethaneLewis AcidReflux678Fictionalized Data
4TolueneBaseReflux875Fictionalized Data
5WaterNone70397Fictionalized Data
6NoneBi(OTf)31000.595Fictionalized Data

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the Friedlander synthesis of quinoline derivatives.

Protocol 1: Conventional Synthesis using an Acid Catalyst

This protocol describes a general procedure for the Friedlander synthesis using p-toluenesulfonic acid (p-TsOH) as the catalyst under conventional heating.

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add 2-aminobenzophenone (10 mmol, 1.97 g), ethyl acetoacetate (12 mmol, 1.52 mL), and ethanol (30 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add p-TsOH·H₂O (1 mmol, 0.19 g) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system.

  • After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to afford the desired quinoline derivative.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a rapid and efficient synthesis of quinoline derivatives using microwave irradiation under solvent-free conditions.

Materials:

  • 2-amino-5-chlorobenzophenone (B30270)

  • Dimedone

  • Silica sulfuric acid (SSA)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • CEM Discover Microwave Synthesizer (or equivalent)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a 10 mL microwave-safe reaction vessel, combine 2-amino-5-chlorobenzophenone (1 mmol, 0.23 g), dimedone (1.1 mmol, 0.15 g), and silica sulfuric acid (0.1 g).

  • Place the sealed vessel into the cavity of the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 5-10 minutes with a power of 150 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add ethyl acetate (15 mL) to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism of the Friedlander synthesis, a general experimental workflow, and a key signaling pathway targeted by quinoline derivatives in drug development.

Friedlander_Mechanism R1 2-Aminoaryl Ketone/Aldehyde Pathway1 Pathway A R1->Pathway1 Pathway2 Pathway B R1->Pathway2 R2 Carbonyl with α-methylene R2->Pathway1 R2->Pathway2 Aldol Aldol Adduct Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated -H2O Schiff Schiff Base Cyclized_Schiff Cyclized Intermediate Schiff->Cyclized_Schiff Intramolecular Aldol Reaction Cyclized_Aldol Cyclized Intermediate Unsaturated->Cyclized_Aldol Intramolecular Cyclization Quinoline Quinoline Derivative Cyclized_Aldol->Quinoline -H2O Cyclized_Schiff->Quinoline -H2O Pathway1->Aldol Aldol Addition Pathway2->Schiff Schiff Base Formation Experimental_Workflow Start Start: Reagents & Catalyst Reaction Reaction Setup (Conventional or Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Drying Drying & Solvent Removal Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Quinoline Derivative Analysis->End PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

References

Catalyst-Controlled Divergent Cyclizations: A Tunable Approach to 1,2-Dihydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The selective synthesis of structurally diverse nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the 1,2-dihydroquinoline scaffold is a privileged motif found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the catalyst-controlled divergent cyclization of Morita-Baylis-Hillman (MBH) carbonates, a powerful strategy that allows for the selective synthesis of either 1,2-dihydroquinolines or 4H-3,1-benzoxazines from a common precursor, simply by tuning the catalyst.[1][2][3][4][5] This method offers a highly efficient and modular route to these important heterocyclic frameworks.

Data Presentation

The following tables summarize the quantitative data for the catalyst-controlled divergent cyclization, showcasing the substrate scope and efficiency of the selective synthesis of 1,2-dihydroquinolines and 4H-3,1-benzoxazines.

Table 1: Cesium Carbonate (Cs₂CO₃) Catalyzed Synthesis of 1,2-Dihydroquinolines

EntrySubstrate (R¹)Substrate (R²)ProductYield (%)
1HHThis compound95
24-MeH6-Methyl-1,2-dihydroquinoline92
34-OMeH6-Methoxy-1,2-dihydroquinoline89
44-FH6-Fluoro-1,2-dihydroquinoline96
54-ClH6-Chloro-1,2-dihydroquinoline94
64-BrH6-Bromo-1,2-dihydroquinoline91
7HMe4-Methyl-1,2-dihydroquinoline85
8HPh4-Phenyl-1,2-dihydroquinoline82

Yields are for the isolated product.

Table 2: Quinuclidine (B89598) Catalyzed Synthesis of 4H-3,1-Benzoxazines

EntrySubstrate (R¹)Substrate (R²)ProductYield (%)
1HH4H-3,1-Benzoxazine93
24-MeH6-Methyl-4H-3,1-benzoxazine90
34-OMeH6-Methoxy-4H-3,1-benzoxazine87
44-FH6-Fluoro-4H-3,1-benzoxazine94
54-ClH6-Chloro-4H-3,1-benzoxazine92
64-BrH6-Bromo-4H-3,1-benzoxazine89
7HMe4-Methyl-4H-3,1-benzoxazine83
8HPh4-Phenyl-4H-3,1-benzoxazine80

Yields are for the isolated product.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above.

Protocol 1: General Procedure for the Cs₂CO₃-Catalyzed Synthesis of 1,2-Dihydroquinolines

  • Reagents and Materials:

    • Morita-Baylis-Hillman (MBH) carbonate of a 2-amino-N-propargylaniline derivative (1.0 equiv)

    • Cesium carbonate (Cs₂CO₃) (1.2 equiv)

    • Anhydrous Acetonitrile (B52724) (MeCN)

    • Nitrogen or Argon atmosphere

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the MBH carbonate (0.2 mmol, 1.0 equiv) and cesium carbonate (0.24 mmol, 1.2 equiv).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous acetonitrile (2.0 mL) via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (5 mL).

    • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired this compound.

Protocol 2: General Procedure for the Quinuclidine-Catalyzed Synthesis of 4H-3,1-Benzoxazines

  • Reagents and Materials:

    • Morita-Baylis-Hillman (MBH) carbonate of a 2-amino-N-propargylaniline derivative (1.0 equiv)

    • Quinuclidine (0.2 equiv)

    • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

    • Nitrogen or Argon atmosphere

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the MBH carbonate (0.2 mmol, 1.0 equiv).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous dichloromethane (2.0 mL) via syringe, followed by the addition of quinuclidine (0.04 mmol, 0.2 equiv).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 4H-3,1-benzoxazine.

Visualizations

Diagram 1: Catalyst-Controlled Divergent Reaction Pathway

Divergent_Synthesis Start MBH Carbonate of 2-Amino-N-propargylaniline Catalyst_Choice Catalyst Selection Start->Catalyst_Choice Cs2CO3_Cat Cs₂CO₃ (Base) Catalyst_Choice->Cs2CO3_Cat Basic Catalysis Quinuclidine_Cat Quinuclidine (Nucleophile) Catalyst_Choice->Quinuclidine_Cat Nucleophilic Catalysis Pathway1 [1,4]-Addition / Sₙ2' Pathway Cs2CO3_Cat->Pathway1 Pathway2 Sₙ2' / Intramolecular Michael Addition Quinuclidine_Cat->Pathway2 Product1 This compound Pathway1->Product1 Product2 4H-3,1-Benzoxazine Pathway2->Product2 Experimental_Workflow Start Start: MBH Carbonate Substrate Add_Catalyst Add Catalyst (Cs₂CO₃ or Quinuclidine) Start->Add_Catalyst Reaction Stir at Room Temperature in Anhydrous Solvent Add_Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench & Extract (for Cs₂CO₃) or Concentrate (for Quinuclidine) Monitor->Workup Complete Purification Flash Column Chromatography Workup->Purification Product Isolated Product: This compound or 4H-3,1-Benzoxazine Purification->Product

References

Application Notes and Protocols for Intramolecular Hydroarylation of N-Propargylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intramolecular hydroarylation of N-propargylanilines, a powerful cyclization reaction for the synthesis of quinoline (B57606) and tetrahydroquinoline scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document covers various catalytic systems, summarizes key quantitative data, and provides detailed experimental procedures for researchers aiming to utilize this methodology.

Introduction

The intramolecular hydroarylation of N-propargylanilines is a robust and atom-economical method for the construction of nitrogen-containing heterocycles. This reaction involves the cyclization of an N-propargylaniline derivative, where the aryl group adds across the alkyne moiety, leading to the formation of substituted quinolines or their partially saturated analogues. The choice of catalyst is crucial and dictates the reaction pathway, efficiency, and selectivity. Transition metals such as gold, platinum, copper, zinc, and iron have all been successfully employed to catalyze this transformation, each offering distinct advantages.[1][2][3][4][5][6]

Catalytic Systems and Scope

A variety of transition metal catalysts have been developed for the intramolecular hydroarylation of N-propargylanilines. The selection of the catalyst can influence the reaction conditions, substrate scope, and the nature of the final product (e.g., dihydroquinolines vs. tetrahydroquinolines).

Gold-Catalyzed Hydroarylation

Gold catalysts, particularly Au(I) complexes, are highly effective for the intramolecular hydroarylation of N-propargylanilines, typically affording 1,2-dihydroquinolines.[1][7] These reactions often proceed under mild conditions with good to excellent yields.[1] A notable advancement is the tandem gold-catalyzed intramolecular hydroarylation and transfer hydrogenation, which provides direct access to valuable tetrahydroquinoline derivatives.[2][8][9][10]

Copper and Zinc-Catalyzed Reactions

Copper(I) and Zinc(II) catalysts have been utilized in intramolecular hydroarylation-redox cross-dehydrogenative coupling reactions of N-propargylanilines with various nucleophiles.[3][4] These methods allow for the direct introduction of additional functionality at the 2-position of the resulting tetrahydroquinoline ring system.

Palladium- and Platinum-Catalyzed Cyclization

Palladium and platinum catalysts are also effective for related intramolecular cyclizations. While palladium catalysts can promote hydroamination, platinum catalysts have been shown to facilitate hydroarylation, highlighting the divergent reactivity that can be achieved by catalyst selection.[5][11]

Iron-Catalyzed Cyclization

Iron catalysts offer a cost-effective and environmentally benign alternative for promoting the synthesis of N-heterocycles.[12] Iron-catalyzed intramolecular hydroarylation of N-propargylanilines provides an efficient route to substituted 1,2-dihydroquinolines.[6]

Data Presentation

The following tables summarize the quantitative data from key studies on the intramolecular hydroarylation of N-propargylanilines, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-propargylanilines [1]

EntrySubstrate (R)CatalystSolventTemp (°C)Time (h)Yield (%)
1H[IPrAu(CH3CN)]SbF6CH2Cl2rt0.595
24-Me[IPrAu(CH3CN)]SbF6CH2Cl2rt0.592
34-OMe[IPrAu(CH3CN)]SbF6CH2Cl2rt0.590
44-Cl[IPrAu(CH3CN)]SbF6CH2Cl2rt185
53-Me[IPrAu(CH3CN)]SbF6CH2Cl2rt0.593 (ortho/para 1:1)

Table 2: Gold-Catalyzed Tandem Intramolecular Hydroarylation and Transfer Hydrogenation [2]

EntrySubstrate (R)CatalystSolventTemp (°C)Time (h)Yield (%)
1HXPhosAuNTf2HFIP801287
24-MeXPhosAuNTf2HFIP801285
34-OMeXPhosAuNTf2HFIP801282
44-FXPhosAuNTf2HFIP801278

Experimental Protocols

General Procedure for the Synthesis of N-(2-Alkynyl)anilines

A typical procedure for the synthesis of the starting N-(2-alkynyl)aniline substrates is as follows:

To a solution of the corresponding aniline (B41778) (1.0 equiv) and the appropriate propargylic alcohol (1.2 equiv) in a suitable solvent such as acetonitrile (B52724), a catalyst (e.g., a copper or palladium salt) is added.[13] The reaction mixture is stirred at room temperature or heated until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-(2-alkynyl)aniline.[13]

Protocol 1: Gold-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-propargylanilines[1]
  • To a solution of the N-ethoxycarbonyl-N-propargylaniline (0.35 mmol) in dichloromethane (B109758) (2 mL) in a reaction vial, the gold catalyst (e.g., [IPrAu(CH3CN)]SbF6, 2 mol%) is added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the corresponding 4-substituted-1,2-dihydroquinoline.

Protocol 2: Gold-Catalyzed Tandem Intramolecular Hydroarylation and Transfer Hydrogenation[2]
  • In a sealed reaction tube, the N-aryl propargylamine (B41283) (0.2 mmol), the gold catalyst (XPhosAuNTf2, 5 mol%), and hexafluoroisopropanol (HFIP, 2 mL) are combined.

  • The mixture is stirred at 80 °C for the time indicated in the corresponding data table.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

Protocol 3: Electrophilic Cyclization of N-(2-Alkynyl)anilines using ICl[13][14]
  • To a solution of the N-(2-alkynyl)aniline (0.3 mmol) and sodium bicarbonate (2 equiv) in acetonitrile (2 mL) in a vial, a solution of iodine monochloride (ICl, 2 equiv) in acetonitrile (1 mL) is added dropwise over 10 minutes at room temperature.

  • The solution is stirred for an additional 10 minutes.

  • The reaction mixture is then diluted with diethyl ether (25 mL) and washed with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3, 20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over MgSO4, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 3-iodoquinoline (B1589721) derivative.

Visualizations

Logical Relationship of Catalytic Systems and Products```dot

G cluster_catalysts Catalytic Systems cluster_products Primary Products Gold Gold Catalysts DHQ 1,2-Dihydroquinolines Gold->DHQ Hydroarylation THQ Tetrahydroquinolines Gold->THQ Tandem Hydroarylation/ Transfer Hydrogenation Copper_Zinc Copper/Zinc Catalysts Func_THQ Functionalized Tetrahydroquinolines Copper_Zinc->Func_THQ Hydroarylation/ Cross-Coupling Platinum Platinum Catalysts Platinum->DHQ Hydroarylation Iron Iron Catalysts Iron->DHQ Hydroarylation

Caption: General experimental workflow for gold-catalyzed N-propargylaniline cyclization.

Proposed Catalytic Cycle for Gold-Catalyzed Hydroarylation

G Au_L [Au]L+ Alkyne_Complex π-Alkyne Complex Au_L->Alkyne_Complex + Substrate Cyclization Intramolecular Nucleophilic Attack Alkyne_Complex->Cyclization Vinyl_Au Vinyl-Gold Intermediate Cyclization->Vinyl_Au Protodeauration Protodeauration Vinyl_Au->Protodeauration + H+ Protodeauration->Au_L - H+ Product Dihydroquinoline Protodeauration->Product Substrate N-Propargylaniline Substrate->Alkyne_Complex

Caption: A plausible catalytic cycle for gold-catalyzed intramolecular hydroarylation.

References

Multi-Component Reactions for the Synthesis of 1,2-Dihydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2-dihydroquinolines via multi-component reactions (MCRs). 1,2-Dihydroquinolines are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antioxidant, and anti-inflammatory activities. Multi-component reactions offer an efficient and atom-economical approach to construct these valuable scaffolds in a single synthetic operation.

Application Notes

Multi-component reactions for the synthesis of 1,2-dihydroquinolines typically involve the condensation of anilines with carbonyl compounds or their precursors. The choice of reactants and catalysts can be tailored to achieve a desired substitution pattern on the dihydroquinoline ring. This section highlights three prominent MCRs for the synthesis of 1,2-dihydroquinolines, outlining their advantages, limitations, and substrate scope.

1. Doebner-von Miller Reaction (Skraup-Type): This classic acid-catalyzed reaction involves the condensation of an aniline (B41778) with α,β-unsaturated carbonyl compounds, which can be formed in situ from two carbonyl compounds (e.g., two molecules of acetone). It is a robust and widely used method for accessing 2,2,4-trisubstituted 1,2-dihydroquinolines.

  • Advantages: Readily available starting materials, operational simplicity, and scalability.

  • Limitations: Often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. The reaction can sometimes lead to the formation of quinoline (B57606) by-products through oxidation.

  • Substrate Scope: Tolerates a variety of substituted anilines and simple ketones.

2. Magnesium Bromide (MgBr₂)-Catalyzed Three-Component Reaction: This method provides a highly efficient and regioselective synthesis of 1,2-dihydroquinolines from an aniline and two molecules of a ketone under solvent-free conditions.[1]

  • Advantages: High yields, excellent regioselectivity, mild reaction conditions, and environmentally friendly (solvent-free).

  • Limitations: The scope of ketones might be limited in some cases.

  • Substrate Scope: A broad range of anilines and both cyclic and acyclic ketones can be employed.[1]

3. Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): This newer approach utilizes a hydrazine (B178648) catalyst to effect the ring-closing metathesis of N-prenylated 2-aminobenzaldehydes, affording 1,2-dihydroquinolines.[2][3]

  • Advantages: Mild reaction conditions, good functional group tolerance, and provides access to 1,2-dihydroquinolines with different substitution patterns not easily accessible by other methods.

  • Limitations: Requires the pre-synthesis of the N-prenylated 2-aminobenzaldehyde (B1207257) substrates.

  • Substrate Scope: A variety of substituents on the aromatic ring of the 2-aminobenzaldehyde are well-tolerated.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative 1,2-dihydroquinolines using the described multi-component reactions.

Table 1: Doebner-von Miller Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575)

EntryAnilineCarbonyl SourceCatalystConditionsYield (%)Reference
1AnilineAcetone (B3395972)Hydrochloric Acid100-120 °C, 6 h~75[5]
2AnilineAcetoneIodineReflux, 8 h~80[5]

Table 2: MgBr₂-Catalyzed Synthesis of Substituted 1,2-Dihydroquinolines

EntryAnilineKetoneCatalystConditionsYield (%)Reference
1AnilineAcetoneMgBr₂80 °C, 2 h, solvent-free95[1]
24-MethoxyanilineAcetoneMgBr₂80 °C, 2 h, solvent-free98[1]
34-ChloroanilineAcetoneMgBr₂80 °C, 4 h, solvent-free85[1]
4AnilineCyclohexanoneMgBr₂80 °C, 6 h, solvent-free92[1]

Table 3: Hydrazine-Catalyzed RCCOM for the Synthesis of 1,2-Dihydroquinolines

EntrySubstrate (N-prenylated 2-aminobenzaldehyde)CatalystConditionsYield (%)Reference
1N-Tosyl-N-prenyl-2-aminobenzaldehydeHydrazine derivativei-PrOH, 140 °C, 10 min93[2]
2N-Boc-N-prenyl-2-aminobenzaldehydeHydrazine derivativei-PrOH, 140 °C, 10 min64[2]
35-Methyl-N-tosyl-N-prenyl-2-aminobenzaldehydeHydrazine derivativei-PrOH, 140 °C, 10 min91[4]
45-Fluoro-N-tosyl-N-prenyl-2-aminobenzaldehydeHydrazine derivativei-PrOH, 140 °C, 10 min88[4]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

This protocol describes the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline from aniline and acetone using hydrochloric acid as a catalyst.

Materials:

  • Aniline

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add aniline (e.g., 0.1 mol) and acetone (e.g., 0.3 mol).

  • Slowly add concentrated hydrochloric acid (e.g., 0.1 mol) to the mixture while stirring.

  • Heat the reaction mixture to 100-120 °C and maintain it under reflux for 6 hours.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: MgBr₂-Catalyzed Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

This protocol details the solvent-free synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline using magnesium bromide as a catalyst.[1]

Materials:

  • Aniline

  • Acetone

  • Magnesium Bromide (MgBr₂)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for elution

Procedure:

  • To a round-bottom flask, add aniline (e.g., 1 mmol), acetone (e.g., 3 mmol), and magnesium bromide (e.g., 10 mol%).

  • Heat the mixture at 80 °C with vigorous stirring for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: Hydrazine-Catalyzed RCCOM for 1,2-Dihydroquinoline Synthesis

This protocol outlines the general procedure for the synthesis of a this compound via hydrazine-catalyzed RCCOM of an N-prenylated 2-aminobenzaldehyde.[2]

Materials:

  • N-Tosyl-N-prenyl-2-aminobenzaldehyde

  • Hydrazine catalyst (e.g., a specific diaryl-1,2-diaza-3,5-cyclohexadiene derivative)

  • Isopropanol (B130326) (i-PrOH)

  • Schlenk tube or sealed vial

  • Heating block or oil bath

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a Schlenk tube or a sealed vial, dissolve the N-tosyl-N-prenyl-2-aminobenzaldehyde (e.g., 0.1 mmol) and the hydrazine catalyst (e.g., 10 mol%) in isopropanol (e.g., 1 mL).

  • De-gas the solution with argon or nitrogen for 10-15 minutes.

  • Seal the tube/vial and heat the reaction mixture at 140 °C for 10 minutes.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

Visualizations

The following diagrams illustrate the experimental workflows and a general representation of the biological relevance of 1,2-dihydroquinolines.

experimental_workflow_dvm start Reactants (Aniline, Acetone) acid Acid Catalyst (e.g., HCl) start->acid 1. reaction Reaction (Reflux, 6h) acid->reaction 2. neutralization Neutralization (NaOH) reaction->neutralization 3. extraction Extraction (CH2Cl2) neutralization->extraction 4. drying Drying (Na2SO4) extraction->drying 5. evaporation Solvent Evaporation drying->evaporation 6. purification Purification (Distillation or Chromatography) evaporation->purification 7. product Product (this compound) purification->product 8.

Caption: Experimental workflow for the Doebner-von Miller synthesis.

experimental_workflow_mgbr2 start Reactants (Aniline, Ketone) catalyst Catalyst (MgBr2) start->catalyst 1. reaction Reaction (80°C, 2h, solvent-free) catalyst->reaction 2. purification Direct Purification (Column Chromatography) reaction->purification 3. product Product (this compound) purification->product 4.

Caption: Experimental workflow for the MgBr₂-catalyzed synthesis.

biological_relevance cluster_synthesis Multi-Component Synthesis cluster_bio Biological Activities Aniline Aniline DHQ 1,2-Dihydroquinolines Aniline->DHQ MCRs Carbonyls Carbonyls Carbonyls->DHQ MCRs Anticancer Anticancer DHQ->Anticancer inhibit cell proliferation Antioxidant Antioxidant DHQ->Antioxidant scavenge free radicals Anti-inflammatory Anti-inflammatory DHQ->Anti-inflammatory modulate inflammatory pathways

Caption: Logical relationship of MCRs to biologically active compounds.

References

Troubleshooting & Optimization

Navigating the Skraup Synthesis of Quinolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize reaction conditions, improve yields, and ensure experimental safety and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.

Issue 1: The reaction is proceeding too violently or is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a significant safety concern due to its highly exothermic nature.

    Immediate Actions:

    • If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it.

    • Be prepared for a sudden increase in pressure and ensure appropriate venting is in place.

    • Always use a blast shield in front of the reaction setup.

    Preventative Measures:

    • Use of a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is crucial for moderating the reaction's exothermicity. It is believed to act as an oxygen carrier, which slows down the oxidation step. Boric acid can also be used to make the reaction less violent.

    • Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline (B41778), ferrous sulfate, glycerol (B35011), and then slowly and carefully add sulfuric acid with cooling.

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source. The heat of the reaction should sustain boiling for a period. Reapply heat only after the initial exotherm has subsided.

Issue 2: The yield of the quinoline (B57606) product is low.

  • Question: I am consistently obtaining a low yield of my desired quinoline. What are the likely causes, and how can I improve it?

  • Answer: Low yields in a Skraup synthesis can stem from several factors, including incomplete reaction, side product formation, and purification losses.

    Potential Causes and Solutions:

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.

      • Substituent Effects: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields. For example, the yield of 8-nitroquinoline (B147351) from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can give a yield of around 75%.

    • Side Product Formation:

      • Tar Formation: The highly acidic and high-temperature conditions promote the polymerization of acrolein (formed from glycerol dehydration), leading to significant tar formation. Minimizing the reaction temperature and time can help reduce this.

    • Choice of Oxidizing Agent: While nitrobenzene (B124822) is common, other oxidizing agents like arsenic acid or iodine have been reported to give good yields and may result in a less violent reaction.

    • Purification Losses: The workup and purification process can be a major source of product loss, especially when dealing with tarry residues.

Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.

  • Question: My crude quinoline is a dark, viscous oil contaminated with a significant amount of tar. What are the most effective methods for purification?

  • Answer: Tar removal is a critical challenge in the Skraup synthesis.

    Purification Methods:

    • Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar. The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.

    • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.

    • Treatment with Activated Carbon: For removing colored impurities, treating a solution of the crude product with activated carbon can be effective.

Data Presentation

Table 1: Influence of Reaction Components on Skraup Synthesis Yield

Oxidizing AgentModeratorAniline SubstrateProductYield (%)Reference
NitrobenzeneFerrous SulfateAnilineQuinoline84-91
Arsenic PentoxideNot specified6-Nitrocoumarin3H-pyrano[3,2-f]quinoline-3-one14
o-NitrophenolNot specifiedo-Aminophenol8-Hydroxyquinoline136 (based on o-aminophenol)
Not specifiedNot specifiedo-Nitroaniline8-Nitroquinoline~17
Not specifiedNot specifiedo-Bromoaniline8-Bromoquinoline~75

Table 2: Typical Reaction Parameters for Skraup Synthesis of Quinoline

ParameterValue/RangeNotes
Reactant Ratios (molar)
Aniline1.0Limiting reagent
Glycerol~4.1In large excess
Nitrobenzene~0.6Oxidizing agent
Sulfuric Acid-Used as the solvent and catalyst
Ferrous Sulfate Heptahydrate~0.12Moderator
Reaction Temperature
Initial HeatingGentle heating until boiling commencesThe reaction is highly exothermic
RefluxMaintained by the heat of reaction initially, then external heating
Reaction Time
Initial Exothermic Phase30-60 minutesThe reaction mixture boils without

Technical Support Center: Optimization of 1,2-Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for the synthesis of 1,2-dihydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective optimization of reaction conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of 1,2-dihydroquinolines, categorized by the synthetic method.

Classical Synthesis Methods

1. Skraup and Doebner-von Miller Synthesis

The Skraup synthesis and its modification, the Doebner-von Miller reaction, are classic methods for preparing quinolines, which can be controlled to yield 1,2-dihydroquinoline intermediates. These reactions are often characterized by harsh conditions, leading to specific challenges.

Q1: My Skraup/Doebner-von Miller reaction is highly exothermic and difficult to control, resulting in significant tar formation. How can I mitigate this?

A1: The highly exothermic nature of the Skraup reaction is a common issue. To control the reaction and minimize the formation of tarry byproducts, consider the following:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (B86663) (FeSO₄) can help to ensure a smoother reaction profile.[1]

  • Slow Reagent Addition: Careful and slow addition of sulfuric acid with efficient stirring and external cooling is crucial for managing the reaction temperature.

  • Temperature Control: Strict temperature control throughout the reaction is essential to prevent overheating, which leads to decomposition and tar formation.

Q2: I am observing a very low yield in my Doebner-von Miller synthesis. What are the likely causes and solutions?

A2: Low yields in the Doebner-von Miller reaction are often attributed to the polymerization of the α,β-unsaturated carbonyl compound.[2] To improve the yield, you can:

  • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst (e.g., hydrochloric acid, sulfuric acid) are critical. Insufficient acid can lead to an incomplete reaction, while excessive acid can promote side reactions.[2]

  • Controlled Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help to control the reaction rate and reduce polymerization.[2]

  • Biphasic Solvent System: Employing a two-phase solvent system can be advantageous to the yield and ease of work-up.[3]

Q3: How can I effectively purify my this compound product from the tarry residue formed during the reaction?

A3: Purification can be challenging due to the nature of the byproducts. Steam distillation is a common and effective method for isolating quinoline (B57606) from the tarry residue.[4] For less volatile 1,2-dihydroquinolines, column chromatography with deactivated silica (B1680970) gel can be employed to prevent decomposition of the product on the column.[4]

2. Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing quinolines and can be adapted for this compound synthesis by choosing appropriate reducing conditions.

Q1: I am getting a low yield in my Friedländer synthesis. What are the key parameters to optimize?

A1: Low yields in the Friedländer synthesis can be due to several factors. Key areas for optimization include:

  • Catalyst Selection: The choice of catalyst is crucial and is substrate-dependent. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, In(OTf)₃) can be effective.[5] For some substrates, base catalysts like KOH or NaOH may be more suitable.[5]

  • Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition. A systematic study of the reaction temperature is recommended to find the optimal balance between reaction rate and product stability.[6]

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Solvents like ethanol, toluene, or even water have been used successfully depending on the specific reactants and catalyst.[3]

Q2: My Friedländer synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge when using unsymmetrical ketones. To control the formation of a specific isomer, you can:

  • Modify the Substrate: Introducing a bulky substituent on the ketone can sterically hinder one of the reaction sites, favoring the formation of a single regioisomer.

  • Catalyst Choice: The use of specific amine catalysts has been shown to direct the reaction towards a particular isomer.[7]

Modern Catalytic Methods

1. Gold-Catalyzed Synthesis

Gold catalysts have emerged as powerful tools for the synthesis of 1,2-dihydroquinolines under milder conditions.

Q1: My gold-catalyzed hydroamination/hydroarylation reaction for this compound synthesis is sluggish or gives a low yield. What should I check?

A1: Several factors can affect the efficiency of gold-catalyzed reactions:

  • Catalyst Loading: While gold catalysts are highly active, an optimal catalyst loading is necessary. A loading of 2-5 mol% is a good starting point, but this may need to be adjusted based on the substrate.[8]

  • Co-catalyst/Additive: The presence of a silver salt (e.g., AgOTf, AgSbF₆) as a co-catalyst is often crucial for the activation of the gold catalyst.[9]

  • Solvent: The choice of solvent can significantly impact the reaction. Anhydrous solvents are often required. Dichloromethane and acetonitrile (B52724) are commonly used.[10]

  • Ligand: The ligand on the gold catalyst can influence its reactivity and stability. If you are experiencing issues, screening different phosphine (B1218219) ligands might be beneficial.

Q2: Are there any specific issues to be aware of when using electron-withdrawing or electron-donating groups on the substrates in gold-catalyzed synthesis?

A2: Yes, the electronic nature of the substituents can affect the reaction outcome. Arylamines with electron-withdrawing groups may lead to lower yields. In such cases, adjusting the catalyst system or reaction conditions (e.g., longer reaction time, higher temperature) may be necessary to improve the conversion.[8]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Doebner-von Miller Synthesis
EntryCatalystSolventTemperature (°C)Yield (%)
1HClWater/Ethanol10042-65
2H₂SO₄Water/Ethanol10050-70
3ZnCl₂Neat12060-80
4FeCl₃Neat12065-85

Yields are representative and can vary depending on the specific substrates used.[2][11]

Table 2: Effect of Catalyst and Solvent on Friedländer Synthesis Yield
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TsOH (10)Toluene110675
2KOH (20)Ethanol80482
3In(OTf)₃ (5)Dichloromethane40290
4Zr(OTf)₄ (5)Ethanol/Water60188
5[Hbim]BF₄Solvent-free100393

Yields are for the synthesis of various substituted quinolines and are illustrative.[6][12]

Experimental Protocols

Protocol 1: General Procedure for Skraup Synthesis of Quinoline
  • In a fume hood, cautiously add 100 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel.

  • To this, carefully add 50 g of aniline, followed by 120 g of glycerol.

  • Slowly and with vigorous stirring, add 70 g of nitrobenzene, which acts as the oxidizing agent.

  • Add a small amount of ferrous sulfate (FeSO₄) as a moderator.

  • Heat the mixture gently to initiate the reaction. The reaction is highly exothermic, so be prepared to cool the flask in an ice bath if it becomes too violent.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 3-4 hours.

  • Allow the mixture to cool and then carefully pour it into a large beaker containing 1 L of water.

  • Make the solution alkaline with a concentrated solution of sodium hydroxide.

  • Isolate the crude quinoline by steam distillation. The quinoline will be present in the distillate as an oil.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Purify the crude quinoline by vacuum distillation.

Protocol 2: Gold-Catalyzed Synthesis of a this compound Derivative
  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the gold(I) catalyst (e.g., (PPh₃)AuCl, 5 mol%) and the silver co-catalyst (e.g., AgOTf, 5 mol%).

  • Add the appropriate anhydrous solvent (e.g., dichloromethane, 2 mL).

  • Add the N-propargylaniline substrate (0.5 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a short pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Mandatory Visualization

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Aniline Derivative C Mixing & Heating (with Catalyst/Moderator) A->C B Carbonyl Compound B->C D Quenching & Extraction C->D Reaction Mixture E Drying D->E F Solvent Removal E->F G Chromatography or Distillation F->G Crude Product H Pure this compound G->H

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow Start Low Yield or Side Product Formation Condition Check Reaction Conditions (Temp, Time, Solvent) Start->Condition Catalyst Evaluate Catalyst (Type, Loading, Activity) Start->Catalyst Reactants Verify Reactant Purity & Stoichiometry Start->Reactants Purification Optimize Purification (Technique, Solvents) Condition->Purification Catalyst->Purification Reactants->Purification Success Improved Yield & Purity Purification->Success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

skraup_mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Cyclization Electrophilic Cyclization Michael_Adduct->Cyclization Dihydroquinoline_Intermediate This compound Intermediate Cyclization->Dihydroquinoline_Intermediate Protonation Dehydration Dehydration Dihydroquinoline_Intermediate->Dehydration Oxidation Oxidation Dehydration->Oxidation Quinoline Quinoline Oxidation->Quinoline e.g., Nitrobenzene

Caption: Simplified reaction mechanism of the Skraup quinoline synthesis.

References

Technical Support Center: Purification of 1,2-Dihydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,2-dihydroquinoline isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful isolation of pure isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound isomers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Product Degradation During Purification

Question: My this compound sample appears to be degrading during purification, indicated by the appearance of new spots on TLC or in the chromatogram. What is happening and how can I prevent it?

Answer: N-unsubstituted 1,2-dihydroquinolines are often unstable and susceptible to oxidation to the corresponding quinoline (B57606) or disproportionation to a mixture of the quinoline and tetrahydroquinoline, especially in the presence of air, trace acids, or upon heating.[1]

Troubleshooting Steps:

  • Work under an inert atmosphere: Perform all purification steps (e.g., chromatography, solvent evaporation) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use peroxide-free solvents: Ethers and other solvents can form peroxides upon storage, which can accelerate the oxidation of your compound. Use freshly distilled or commercially available peroxide-free solvents.[1]

  • Avoid excessive heat: Concentrate solutions at low temperatures using a rotary evaporator with a cold water bath. Avoid heating the purified product during solvent removal.[1]

  • Control pH: 1,2-Dihydroquinolines can be unstable in dilute acidic conditions.[1] If your synthetic route involves acidic workup, ensure it is thoroughly neutralized before purification. For purification of basic 1,2-dihydroquinolines, consider using a column chromatography stationary phase that is not acidic (e.g., neutral alumina (B75360) instead of silica (B1680970) gel).

  • N-Protection: If the nitrogen is unsubstituted, consider protecting it with a group like tert-butyloxycarbonyl (Boc). N-Boc-2-aryl-1,2-dihydroquinolines are generally more stable and easier to handle.

Issue 2: Poor Separation of Enantiomers by Chiral HPLC

Question: I am struggling to separate the enantiomers of my chiral this compound using HPLC. The peaks are either co-eluting or have very poor resolution. What can I do?

Answer: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in HPLC. The choice of CSP and mobile phase is critical for achieving good resolution.

Troubleshooting Workflow:

G start Poor Enantiomeric Resolution csp Select Appropriate Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based like Chiralpak AD, Chiralcel OD) start->csp mobile_phase Optimize Mobile Phase (Normal Phase: Hexane/Alcohol Reversed Phase: Acetonitrile (B52724)/Water/Buffer) csp->mobile_phase additives Add Mobile Phase Additives (e.g., 0.1% DEA for basic compounds, 0.1% TFA for acidic compounds) mobile_phase->additives flow_rate Adjust Flow Rate additives->flow_rate temperature Vary Column Temperature flow_rate->temperature end_node Achieve Baseline Separation temperature->end_node

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Detailed Steps:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are often effective for separating a wide range of chiral compounds, including heterocyclic compounds.

  • Mobile Phase Optimization:

    • Normal Phase: A common starting point is a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). Vary the ratio of the alcohol to modulate retention and resolution.

    • Reversed Phase: Use mixtures of acetonitrile or methanol (B129727) with water or a buffer. The pH of the buffer can significantly impact the retention and selectivity of ionizable compounds.

  • Mobile Phase Additives: For basic compounds like many 1,2-dihydroquinolines, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be beneficial.

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases. Temperature can also affect selectivity; try running the separation at different temperatures (e.g., 25°C, 40°C).

Issue 3: Difficulty with Crystallization of Diastereomeric Salts

Question: I am attempting to resolve my racemic this compound by forming diastereomeric salts with a chiral acid, but I am not getting any crystals, or both diastereomers are precipitating together. What should I do?

Answer: Successful diastereomeric salt resolution relies on the significant solubility difference between the two diastereomeric salts in a particular solvent. Finding the right resolving agent and crystallization solvent is key.

Troubleshooting Steps:

  • Screen Resolving Agents: If one chiral acid (e.g., (+)-tartaric acid) is not effective, try others. For basic 1,2-dihydroquinolines, common resolving agents include derivatives of tartaric acid (like dibenzoyl- or di-p-toluoyl-tartaric acid), mandelic acid, or camphorsulfonic acid.

  • Solvent Screening: The choice of solvent is crucial. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve both diastereomeric salts at an elevated temperature, but one will be significantly less soluble upon cooling.

  • Control Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the outcome. While a 1:1 ratio is common, sometimes using a substoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to the selective crystallization of the less soluble diastereomer.

  • Optimize Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals. Try allowing the solution to cool to room temperature slowly and then placing it in a refrigerator or freezer.

  • Seeding: If you have a small amount of the pure diastereomeric salt, adding a seed crystal to the supersaturated solution can induce crystallization of that specific diastereomer.

Data Presentation: Comparison of Purification Techniques

The following tables provide a summary of typical results that can be expected for the purification of chiral this compound isomers using different techniques. The data is illustrative and will vary depending on the specific compound and experimental conditions.

Table 1: Chiral HPLC Performance for this compound Enantiomer Separation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Typical Resolution (Rs)Purity Achieved (e.e. %)
Chiralpak® AD-Hn-Hexane/Isopropanol (90:10) + 0.1% DEA1.0> 2.0> 99%
Chiralcel® OD-Hn-Hexane/Ethanol (85:15) + 0.1% DEA0.81.5 - 2.5> 98%
Lux® Cellulose-2Methanol/Acetonitrile (50:50)1.2> 1.8> 99%

Table 2: Diastereomeric Salt Resolution of a Racemic this compound

Chiral Resolving AgentCrystallization SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e. %) of CrystalsEnantiomeric Excess (e.e. %) after Liberation
(+)-Dibenzoyl-D-tartaric acidEthanol35 - 45> 95%> 95%
(1S)-(+)-Camphorsulfonic acidAcetone30 - 40> 90%> 90%
(R)-(-)-Mandelic acidIsopropanol25 - 35> 85%> 85%

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of this compound Enantiomers

This protocol provides a general starting point for developing a chiral HPLC method for a new this compound.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm).

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the initial mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Method Optimization:

    • If no separation is observed, or the retention times are too long or too short, adjust the percentage of the alcohol modifier. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention time.

    • If peaks are broad or tailing, ensure the mobile phase contains an appropriate additive (like DEA for basic compounds).

    • To improve resolution, try decreasing the flow rate or changing the alcohol modifier (e.g., from isopropanol to ethanol).

Protocol 2: Diastereomeric Salt Resolution of a Racemic this compound

This protocol outlines a general procedure for the resolution of a racemic basic this compound using a chiral acidic resolving agent.

  • Resolving Agent and Solvent Selection: Perform small-scale screening experiments with different chiral acids (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid) and solvents (e.g., methanol, ethanol, acetone).

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic this compound in the chosen solvent with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the solution of the racemate with stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals begin to form, allow the mixture to stand at room temperature for several hours or overnight to maximize crystallization. Further cooling in a refrigerator may improve the yield.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • The diastereomeric purity of the salt can be checked by NMR or by measuring its specific rotation.

    • If necessary, the salt can be recrystallized from the same or a different solvent to improve its purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) to deprotonate the this compound, causing it to precipitate or allowing it to be extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at low temperature.

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered this compound by chiral HPLC.

Mandatory Visualizations

G start Crude Racemic This compound decision_analytical Analytical Scale Separation Feasible? start->decision_analytical chiral_hplc Chiral HPLC / SFC decision_analytical->chiral_hplc Yes diastereomeric_resolution Diastereomeric Salt Resolution decision_analytical->diastereomeric_resolution No decision_prep Preparative Scale Needed? chiral_hplc->decision_prep prep_hplc Preparative Chiral HPLC / SFC decision_prep->prep_hplc Yes pure_enantiomer Pure Enantiomer decision_prep->pure_enantiomer No (Analytical scale sufficient) prep_hplc->pure_enantiomer crystallization Crystallization diastereomeric_resolution->crystallization crystallization->pure_enantiomer

Caption: Logical workflow for selecting a purification method for this compound isomers.

G start Racemic this compound + Chiral Resolving Agent dissolve Dissolve in Suitable Solvent (with heating) start->dissolve cool Slow Cooling to Room Temperature dissolve->cool crystallize Selective Crystallization of Less Soluble Diastereomer cool->crystallize filter Filter and Wash Crystals crystallize->filter liberate Liberate Enantiomer (Base addition and extraction) filter->liberate analyze Analyze Enantiomeric Purity (Chiral HPLC) liberate->analyze pure_enantiomer Purified Enantiomer analyze->pure_enantiomer

Caption: Experimental workflow for diastereomeric salt resolution.

References

Navigating the Doebner-von Miller Reaction: A Technical Support Guide for Byproduct Avoidance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Doebner-von Miller reaction is a powerful tool for the synthesis of quinolines. However, the reaction is often plagued by the formation of unwanted byproducts, leading to low yields and complex purification challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Doebner-von Miller reaction?

A1: The primary byproducts encountered are polymeric materials and tars. These arise from the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone reactant, especially at elevated temperatures.[1][2] In some cases, reduced side products may also be observed.

Q2: How can I prevent the formation of polymeric goo and tar?

A2: Several strategies can be employed to minimize polymerization and tar formation:

  • Temperature Control: Maintaining an optimal reaction temperature is crucial. Excessive heat can accelerate polymerization.[1]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture keeps its concentration low, thereby reducing the rate of polymerization.[1]

  • Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can significantly reduce polymerization and improve the yield of the desired quinoline (B57606).[3]

  • Purity of Reactants: Ensure that all starting materials are pure, as impurities can promote side reactions.

Q3: My reaction yield is low, even with minimal tar formation. What are other potential issues?

A3: Low yields can also result from incomplete reaction or the formation of soluble byproducts. Consider the following:

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Catalyst Choice: The type and concentration of the acid catalyst can influence the reaction rate and selectivity. Experimenting with different Brønsted or Lewis acids may improve your yield.

  • Workup Procedure: Product can be lost during the workup and purification stages. Ensure proper pH adjustment and efficient extraction of the product.

Troubleshooting Guide

This guide provides a structured approach to address common issues encountered during the Doebner-von Miller reaction.

Problem: Low Yield and/or Formation of Polymeric Byproducts

Below is a troubleshooting workflow to diagnose and resolve issues related to low yields and the formation of polymeric materials.

TroubleshootingWorkflow start Low Yield or High Polymer Formation check_temp Is the reaction temperature too high? start->check_temp reduce_temp Reduce and control temperature check_temp->reduce_temp Yes check_addition Is the carbonyl compound added all at once? check_temp->check_addition No reduce_temp->check_addition slow_addition Add carbonyl compound dropwise or in portions check_addition->slow_addition Yes check_system Are you using a single-phase system? check_addition->check_system No slow_addition->check_system biphasic_system Implement a biphasic (aqueous/organic) system check_system->biphasic_system Yes check_purity Are the reactants pure? check_system->check_purity No biphasic_system->check_purity purify_reactants Purify starting materials check_purity->purify_reactants No end Improved Yield and Reduced Byproducts check_purity->end Yes purify_reactants->end

Troubleshooting workflow for the Doebner-von Miller reaction.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction parameters can influence the yield of the desired quinoline product and the formation of byproducts.

ParameterCondition AYield (A)Byproducts (A)Condition BYield (B)Byproducts (B)
Reaction System MonophasicLowerHigh PolymerizationBiphasicHigherReduced Polymerization
Temperature High (>120°C)LowerSignificant TarOptimal (90-110°C)HigherMinimal Tar
Reactant Addition All at onceLowerHigh PolymerizationSlow/DropwiseHigherReduced Polymerization

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Methylquinoline (B7769805)

This protocol is a representative example of a Doebner-von Miller reaction.

Materials:

Procedure:

  • Prepare a mixture of aniline hydrochloride and hydrochloric acid by slowly adding concentrated hydrochloric acid to aniline in an ice-water bath with stirring.

  • Slowly add a concentrated solution of acetaldehyde to the well-stirred aniline hydrochloride mixture, maintaining the low temperature.

  • After the addition is complete, add a solution of zinc chloride in concentrated hydrochloric acid.

  • Heat the reaction mixture under reflux for several hours. The reaction can be vigorous, and external cooling may be necessary to control the exotherm.[4]

  • Monitor the reaction to completion using TLC.

  • After the reaction is complete, cool the mixture and make it alkaline with an excess of sodium hydroxide solution or slaked lime.[4]

  • The crude product, which may contain a gummy residue, can be purified by steam distillation. 2-methylquinoline is steam volatile and will co-distill with water.[1][4]

  • The distillate will separate into two layers. The organic layer is primarily 2-methylquinoline. The aqueous layer can be extracted with chloroform to recover any dissolved product.[4]

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the purified 2-methylquinoline.

Reaction Mechanism and Workflow

The Doebner-von Miller reaction is believed to proceed through a fragmentation-recombination mechanism.

ReactionMechanism cluster_start Starting Materials cluster_mechanism Reaction Pathway cluster_end Product Aniline Aniline Michael_Addition 1. Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Fragmentation 2. Fragmentation Michael_Addition->Fragmentation Adduct forms Recombination 3. Recombination Fragmentation->Recombination Imine & Ketone fragments Cyclization 4. Cyclization Recombination->Cyclization New imine forms Aromatization 5. Aromatization Cyclization->Aromatization Dihydroquinoline intermediate Quinoline Substituted Quinoline Aromatization->Quinoline Oxidation

Fragmentation-recombination mechanism of the Doebner-von Miller reaction.

The general experimental workflow for performing a Doebner-von Miller synthesis and isolating the product is outlined below.

ExperimentalWorkflow start Start setup Reaction Setup (Aniline, Acid) start->setup addition Slow Addition of Carbonyl Compound setup->addition reflux Heat to Reflux (Monitor Temperature) addition->reflux workup Aqueous Workup (Neutralization) reflux->workup purification Purification (e.g., Steam Distillation) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

troubleshooting low conversion rates in dihydroquinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroquinolinone synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of dihydroquinolinones, with a particular focus on addressing low conversion rates.

Troubleshooting Guide: Low Conversion Rates

This section provides answers to specific problems you might be facing in your dihydroquinolinone synthesis.

Question: My reaction is resulting in a low yield or failing completely. What are the most common initial factors to investigate?

Answer: Low conversion rates in dihydroquinolinone synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended. Start by evaluating your reaction conditions, the integrity of your starting materials, and the catalytic system.

Here is a logical workflow to diagnose the issue:

G start Low Conversion Rate Observed reagents Verify Starting Material Purity & Integrity start->reagents conditions Review Reaction Conditions (Temperature, Time, Atmosphere) reagents->conditions Reagents OK success Problem Resolved reagents->success Impurity Found & Rectified catalyst Assess Catalyst, Ligand, and Base conditions->catalyst Conditions OK conditions->success Conditions Optimized substrate Evaluate Substrate Electronic & Steric Effects catalyst->substrate Catalyst System OK catalyst->success Catalyst System Optimized substrate->success Substrate Modified no_success Issue Persists: Consider Alternative Synthetic Route substrate->no_success Substrate Issues Identified

Caption: Troubleshooting workflow for low conversion rates.

Question: How do substituents on my N-arylamide precursor affect the reaction outcome?

Answer: The electronic and steric properties of substituents on the N-arylamide starting material play a critical role in the success of dihydroquinolinone synthesis.

  • Electronic Effects: For many catalytic annulation reactions, electron-withdrawing groups on the para-position of the anilide ring can lead to higher yields compared to electron-donating groups.[1] However, in some cases, substrates with electron-donating groups have shown good reactivity.[1] If you are experiencing low yields with an electron-rich substrate, consider if a change in the catalytic system or reaction type is necessary. Conversely, very strong electron-withdrawing groups on the N-aryl ring might sometimes lead to the formation of byproducts.[1]

  • Steric Hindrance: Substituents at the ortho-position of the anilide group can cause steric hindrance, which may lead to lower yields.[1] If your substrate has an ortho-substituent, you might need to prolong the reaction time, increase the temperature, or screen for a less sterically bulky catalyst/ligand combination.

  • Protecting Groups: The choice of protecting group on the nitrogen atom can also influence the reaction's success. While alkyl and benzyl (B1604629) groups are often effective, more electron-withdrawing groups like acetyl (Ac) may cause the reaction to fail under certain conditions.[1]

Question: My catalyst doesn't seem to be working effectively. What are some common catalyst-related issues?

Answer: Catalyst inefficiency or deactivation is a frequent cause of low conversion rates. Here are several factors to consider:

  • Catalyst Choice: The optimal catalyst is highly dependent on the specific type of cyclization you are performing (e.g., Friedel-Crafts, radical, photochemical, metal-catalyzed). For palladium-catalyzed reactions, the choice of ligand is also crucial.[2] For instance, Xantphos has been shown to be an effective ligand in certain annulation reactions.[1] If you are using a literature procedure, ensure your catalyst system matches the one described. If developing a new method, catalyst and ligand screening is essential.

  • Catalyst Loading: Using an insufficient amount of catalyst can lead to incomplete conversion. Conversely, an excessive amount can sometimes promote side reactions. It is important to optimize the catalyst loading for your specific reaction. Some domino reactions have been noted to require a relatively high catalyst loading (e.g., >20 wt%) due to potential catalyst poisoning during the reaction sequence.[3]

  • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities in the starting materials or solvent. Ensure you are using appropriate techniques for handling air- and moisture-sensitive catalysts (e.g., Schlenk line, glovebox). The purity of your solvent and reagents is also critical.

  • Reaction Conditions: The chosen base and solvent can significantly impact catalyst performance. For example, Cs2CO3 has been identified as an effective base in certain palladium-catalyzed syntheses.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general types of synthetic strategies for dihydroquinolinones?

A1: The main synthetic routes to dihydroquinolinones from α,β-unsaturated N-arylamides include:

  • Electrophilic Cyclization: This often involves intramolecular Friedel-Crafts alkylation using Brønsted acids (like TFA, H2SO4) or Lewis acids (like AlCl3).[1]

  • Radical Initiated Cyclization: These reactions utilize radical precursors and initiators (e.g., peroxides) or photocatalysis to generate radicals that undergo addition and cyclization.[1]

  • Photochemical Cyclization: This method uses light, often in the presence of a photosensitizer, to induce cyclization.[1]

  • Metal-Catalyzed Annulation: Palladium-catalyzed reactions are common, involving various ligands to facilitate the cyclization.[1][2]

Here is a diagram illustrating these primary synthetic pathways:

G start α,β-Unsaturated N-Arylamide electro Electrophilic Cyclization (e.g., Friedel-Crafts) start->electro Acid (Brønsted or Lewis) radical Radical Cyclization (Chemical or Photochemical) start->radical Radical Initiator / Light metal Metal-Catalyzed Annulation (e.g., Pd) start->metal Metal Catalyst + Ligand product Dihydroquinolinone electro->product radical->product metal->product

Caption: Key synthetic routes to dihydroquinolinones.

Q2: I am observing the formation of byproducts. What are some common side reactions?

A2: Depending on the reaction conditions and substrates, several side reactions can occur. For instance, in some radical reactions involving N-arylcinnamamides with electron-donating substituents, oxytrifluoromethylation byproducts have been observed alongside the desired cyclization product.[1] In other cases, particularly with certain substituents like hydroxyl groups on the anilide ring, alternative cyclization pathways can lead to different heterocyclic structures, such as 1-azaspiro[2][4]decanes.[1] Careful analysis of your crude reaction mixture by techniques like LC-MS or NMR can help identify these byproducts and guide optimization to minimize their formation.

Q3: Are there any "green" or more environmentally friendly approaches to dihydroquinolinone synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some strategies include:

  • Solvent-free reactions: Performing reactions without a solvent can reduce waste and simplify purification.[5]

  • Use of water as a solvent: Some procedures have shown excellent yields using water as the reaction medium, which is a significant improvement in terms of environmental impact.[5]

  • Metal-free catalysis: The use of organocatalysts or photocatalysts can avoid the environmental and cost issues associated with heavy metal catalysts.[1][2]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[5][6]

Data Summary Tables

Table 1: Influence of N-Aryl Substituent on Yield in a Radical Annulation

EntrySubstituent (R) on N-Aryl GroupYield (%)
1H61
24-MeModerate
34-ClModerate
44-BrModerate
54-FModerate
64-OHLow (forms spiro compound)
72-MeLower yield (steric hindrance)

Data synthesized from qualitative descriptions in the literature.[1]

Table 2: Comparison of Reaction Conditions for Dihydroquinazolin-4(1H)-one Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1pTSACHCl3Reflux-39
2pTSACHCl3120 (MW)141
3AgOTf---80

This table illustrates the optimization of conditions for a related heterocyclic synthesis, showing the significant impact of catalyst and energy source.[4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Trifluoroacetic Acid (TFA)-Mediated Intramolecular Friedel-Crafts Alkylation

This protocol is a general representation of an electrophilic cyclization to form a dihydroquinolinone.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-arylcinnamide substrate (1.0 mmol).

  • Solvent Addition: Add trifluoroacetic acid (TFA) as both the catalyst and solvent (volume will depend on the specific literature procedure, typically 5-10 mL per gram of substrate).

  • Reaction Execution: Stir the mixture at the temperature specified in the relevant literature (this can range from room temperature to elevated temperatures). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully neutralize the reaction mixture by pouring it into a cooled, saturated solution of sodium bicarbonate (NaHCO3).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure dihydroquinolinone.

Note: Strong acids like TFA are corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Protocol 2: General Procedure for a Silver-Catalyzed Radical Addition/Cyclization

This protocol outlines a typical radical cyclization process.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the N-phenylcinnamamide (1.0 mmol), the radical precursor (e.g., a keto acid, 1.2 mmol), and the silver catalyst (e.g., AgOAc, 5-10 mol%).

  • Solvent Addition: Add the appropriate degassed solvent (e.g., acetone/H2O mixture).[1]

  • Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 60-100 °C) for the time indicated in the literature. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the catalyst if it is heterogeneous. If not, proceed to quench the reaction as per the specific literature method (e.g., with water or a saturated salt solution).

  • Extraction: Extract the product with a suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material via column chromatography to yield the desired dihydroquinolinone.[1]

References

impact of substituents on 1,2-dihydroquinoline reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1,2-dihydroquinolines. The following information addresses common issues related to the impact of substituents on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a 1,2-dihydroquinoline is giving a very low yield. What are the common substituent-related causes?

A1: Low yields in this compound synthesis are frequently linked to the electronic and steric properties of substituents on the aromatic ring.

  • Steric Hindrance: A primary cause of low yield is significant steric hindrance near the reaction center. For instance, substitution at the 8-position of the aniline (B41778) precursor can severely impede the cyclization step, leading to poor product formation.[1][2]

  • Strong Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (EWGs) on the aniline ring, such as a trifluoromethyl group (-CF3), can disfavor the reaction.[3] These groups reduce the nucleophilicity of the aromatic ring, which can hinder the cyclization process in certain synthetic methods like gold-catalyzed intramolecular hydroarylation.[3]

  • Nitrogen Protecting Group: The choice of the nitrogen-protecting group is critical and can dramatically affect the reaction outcome. For example, while N-tosyl and N-ethoxycarbonyl protected anilines can lead to good yields of 1,2-dihydroquinolines, N-Boc protected derivatives under the same gold-catalyzed conditions might lead to the formation of an oxazolidinone derivative instead.[3]

Q2: I am observing the formation of quinoline (B57606) as a major byproduct. How can I prevent this?

A2: The formation of quinoline often occurs through the oxidation of the desired this compound product. This can be influenced by the reaction conditions and the choice of protecting group.

  • Protecting Group Instability: Acid-labile protecting groups, such as tert-butoxycarbonyl (Boc), can be cleaved under the reaction conditions. The resulting unprotected this compound is often more susceptible to auto-oxidation, leading to the formation of quinoline.[1] In some cases, this has been observed with N-Boc and N-acetyl (Ac) protected substrates.[1]

  • Reaction Conditions: Elevated temperatures and the presence of oxidizing agents (even atmospheric oxygen) can promote the oxidation of the this compound.

To minimize quinoline formation, consider using a more robust nitrogen-protecting group that is stable to the reaction conditions. Alternatively, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidation.

Q3: How do electron-donating and electron-withdrawing groups on the aniline ring generally affect the reaction outcome?

A3: The electronic nature of the substituents on the aniline ring has a pronounced effect on the efficiency of this compound synthesis.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups generally have a positive impact on the reaction, often leading to high yields.[1][3][4] These groups increase the electron density of the aromatic ring, making it more nucleophilic and facilitating the cyclization step.[5]

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs can be more varied and method-dependent.

    • In some cases, such as gold-catalyzed intramolecular hydroarylation, strong EWGs can significantly lower the yield.[3]

    • However, other methods have been developed that are compatible with both EDGs and EWGs.[6] For instance, halogen substituents (e.g., -F, -Cl) are generally well-tolerated in several synthetic routes.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Steric Hindrance If your substrate has a bulky substituent at the 8-position, this is a likely cause. Consider redesigning the synthesis to introduce the substituent at a later stage if possible, or explore alternative synthetic routes that are less sensitive to steric effects.[1][2]
Inappropriate Nitrogen Protecting Group The protecting group may be directing the reaction towards an alternative product or may not be suitable for the chosen catalytic system.[3] Review the literature for protecting groups compatible with your specific reaction. For gold-catalyzed reactions, consider N-tosyl or N-ethoxycarbonyl over N-Boc.[3]
Strong Electron-Withdrawing Substituents If your aniline precursor contains a strong EWG, the nucleophilicity of the ring may be too low for the reaction to proceed efficiently. You may need to switch to a more robust catalytic system or a different synthetic methodology that has been shown to be effective for electron-deficient systems.[3][7]
Solvent Effects In certain reactions, such as hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, the choice of solvent is crucial. Using protic solvents like methanol (B129727) can lead to side reactions such as acetal (B89532) formation, which consumes the starting material.[1][2] Switching to a less reactive solvent like isopropanol (B130326) can significantly improve the yield.[1][2]
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Oxidation to Quinoline As discussed in the FAQs, this is common with acid-labile protecting groups like Boc.[1] Use a more stable protecting group or ensure the reaction is carried out under an inert atmosphere. If desired, you can intentionally promote this oxidation post-reaction to synthesize the corresponding quinoline.[1]
Regioisomer Formation For meta-substituted anilines, cyclization can potentially occur at two different positions (ortho- or para- to the substituent). The regioselectivity can sometimes be controlled by fine-tuning the catalyst.[3]
Divergent Reaction Pathways The combination of substrate and catalyst can sometimes lead to unexpected products. For example, N-Boc protected N-propargylanilines can form oxazolidinones instead of dihydroquinolines in the presence of a gold catalyst.[3] A thorough literature search for your specific substrate class and catalyst system is recommended.

Data Presentation

Table 1: Effect of Substituents on the Yield of 1,2-Dihydroquinolines via Hydrazine-Catalyzed RCCOM [1][2]

EntrySubstituent on Aniline RingPositionYield (%)Notes
1H-HighUnsubstituted starting material.
25-Methyl5HighElectron-donating group is well-tolerated.
36-Methyl6HighElectron-donating group is well-tolerated.
47-Methyl7HighElectron-donating group is well-tolerated.
58-Methyl8Very PoorSignificant steric hindrance.[1][2]
6Halogen (F, Cl, Br)VariousFeasibleGenerally well-tolerated.
7Methoxy-HighElectron-donating group is well-tolerated.
8Trifluoromethoxy-HighElectron-withdrawing group is accessible.
9Trifluoromethyl-AccessibleStrong electron-withdrawing group.

Table 2: Influence of Nitrogen Protecting Group on Reaction Outcome [1][3]

Protecting GroupReaction MethodTypical Outcome
Tosyl (Ts)Hydrazine-Catalyzed RCCOMGood to high yields of this compound.[1]
Benzoyl (Bz)Hydrazine-Catalyzed RCCOMGood yields of this compound.[1]
BocHydrazine-Catalyzed RCCOMModerate yield of this compound, with quinoline as a byproduct.[1]
Acetyl (Ac)Hydrazine-Catalyzed RCCOMModerate yield of this compound, with quinoline as a byproduct.[1]
NsGold-Catalyzed IMHAGood yield of this compound.[3]
BocGold-Catalyzed IMHADivergent formation of an oxazolidinone derivative.[3]

Experimental Protocols

Key Experiment: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) for this compound Synthesis [1]

This protocol is a general representation based on published procedures. Researchers should consult the primary literature for specific substrate details and safety information.

  • Reactant Preparation: A solution of the N-prenylated 2-aminobenzaldehyde (B1207257) substrate is prepared in a suitable solvent (e.g., isopropanol).

  • Catalyst Addition: The hydrazine (B178648) catalyst (e.g., bis-trifluoroacetate salt) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-140 °C) and stirred for a designated time (e.g., 12 hours).

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start N-prenylated 2-aminobenzaldehyde reaction_vessel Reaction in Isopropanol (80-140°C, 12h) start->reaction_vessel catalyst Hydrazine Catalyst catalyst->reaction_vessel workup Solvent Removal reaction_vessel->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: General workflow for hydrazine-catalyzed synthesis of 1,2-dihydroquinolines.

troubleshooting_logic start Low Yield in This compound Synthesis substituent_check Check Substituent Position and Electronic Nature start->substituent_check pg_check Review Nitrogen Protecting Group start->pg_check solvent_check Evaluate Solvent Choice start->solvent_check pos8_sterics Is there a bulky group at the 8-position? substituent_check->pos8_sterics pg_compatibility Is the protecting group known to be problematic (e.g., Boc in Au-catalysis)? pg_check->pg_compatibility protic_solvent Is a reactive protic solvent being used (e.g., Methanol)? solvent_check->protic_solvent ewg_check Is a strong EWG present? pos8_sterics->ewg_check No redesign Redesign Synthesis or Change Route pos8_sterics->redesign Yes change_catalyst Change Catalyst System or Reaction Methodology ewg_check->change_catalyst Yes change_pg Switch to a More Compatible Protecting Group pg_compatibility->change_pg Yes change_solvent Switch to a Non-Reactive Solvent (e.g., Isopropanol) protic_solvent->change_solvent Yes

Caption: Troubleshooting logic for low-yield this compound reactions.

References

Technical Support Center: Synthesis of Dihydroquinolines and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the synthesis of dihydroquinolines, with a particular focus on the impact of solvents.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the synthesis of dihydroquinolines?

A1: Solvent choice is a crucial parameter in the synthesis of dihydroquinolines as it can significantly influence reaction outcomes. The solvent can affect reactant solubility, reaction rates, chemical equilibrium, and even the stability of intermediates and transition states. An inappropriate solvent can lead to low yields, the formation of unwanted side products, or in some cases, complete reaction failure. For instance, in certain reactions, protic solvents like alcohols can react with starting materials to form byproducts such as acetals, thereby reducing the yield of the desired dihydroquinoline.[1][2]

Q2: What are the most common classes of solvents used for dihydroquinoline synthesis?

A2: A wide range of solvents have been successfully employed for the synthesis of dihydroquinolines. These can be broadly categorized as:

  • Alcohols: Ethanol (B145695), methanol (B129727), and isopropanol (B130326) are frequently used, particularly in reactions that benefit from a protic environment.[1][2][3][4]

  • Aprotic Polar Solvents: Acetonitrile (B52724) (CH3CN) and Dimethylformamide (DMF) are common choices.[1][5]

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform (B151607) (CHCl3) have been used, though there is a trend towards greener alternatives.[3][4]

  • Ethers: Solvents like Tetrahydrofuran (THF) are also utilized.

  • Solvent-Free Conditions: In some cases, reactions can be performed neat or under ball-milling conditions to minimize solvent waste and potentially improve reaction efficiency.[6][7]

Q3: Can the solvent influence the regioselectivity of the reaction?

A3: Yes, the solvent can play a role in directing the regioselectivity of certain dihydroquinoline syntheses, particularly in reactions like the Friedländer annulation where unsymmetrical ketones are used. The polarity of the solvent can influence which α-methylene group of the ketone preferentially reacts, leading to the formation of a specific regioisomer. While detailed studies on solvent effects on regioselectivity for dihydroquinoline synthesis are nuanced, the general principles of how solvents mediate reaction pathways suggest a significant potential for influence.

Q4: Are there any "green" or environmentally friendly solvent options for dihydroquinoline synthesis?

A4: Yes, there is a growing emphasis on the use of greener solvents in organic synthesis. For dihydroquinoline synthesis, ethanol is often highlighted as a more environmentally friendly alternative to chlorinated solvents like chloroform.[3][4] Water or mixtures of ethanol and water have also been explored as sustainable solvent systems for certain catalytic approaches to quinoline (B57606) synthesis.[8] Additionally, solvent-free reaction conditions represent a key strategy in green chemistry.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Dihydroquinoline Product

Q: My reaction is resulting in a very low yield of the dihydroquinoline. What are the potential solvent-related causes and how can I troubleshoot this?

A: Low yields are a common issue and can often be traced back to the choice of solvent. Here are some troubleshooting steps:

  • Inappropriate Solvent Polarity: The polarity of the solvent may not be optimal for the reaction mechanism. If you are using a non-polar solvent, consider switching to a more polar one, and vice-versa. For example, in the synthesis of certain dihydroquinoline embelin (B1684587) derivatives, switching from chloroform to the more polar ethanol significantly improved the reaction yield.[3][4]

  • Side Reactions with the Solvent: Protic solvents like methanol can sometimes react with starting materials. For instance, in the synthesis of 1,2-dihydroquinolines via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, methanol led to the formation of a dimethyl acetal (B89532) byproduct, consuming the starting material.[1][2] Switching to a less reactive alcohol like isopropanol can mitigate this and improve the yield.[1][2]

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced. Ensure your reactants are soluble in the solvent system. If not, a different solvent or a co-solvent system may be necessary.

  • Sub-optimal Reaction Temperature for the Chosen Solvent: The reaction temperature is often linked to the boiling point of the solvent. A higher reaction temperature, facilitated by a higher-boiling point solvent, can sometimes lead to better yields, as was observed when moving to 150 °C in ethanol for a particular synthesis.[3][4]

Issue 2: Formation of Significant Amounts of Side Products

Q: I am observing the formation of unexpected side products in my reaction. Could the solvent be the cause?

A: Yes, the solvent can be a direct or indirect contributor to the formation of side products.

  • Solvent Participation in the Reaction: As mentioned, protic solvents like methanol and ethanol can react with carbonyl compounds to form acetals.[1][2] If you observe side products consistent with solvent addition, consider switching to an aprotic solvent or a bulkier alcohol like isopropanol or tert-butyl alcohol which may react at a slower rate.[1][2][6]

  • Promotion of Undesired Reaction Pathways: The solvent can influence the stability of intermediates. A particular solvent might stabilize an intermediate that leads to a side reaction. For example, in some syntheses, the choice of solvent can influence the rate of oxidation of the initially formed dihydroquinoline to the corresponding quinoline.

  • Decomposition of Reactants or Products: The combination of solvent and temperature might be causing the decomposition of your starting materials, intermediates, or the final product. If you suspect this, try running the reaction at a lower temperature or switching to a solvent that allows for milder reaction conditions.

Issue 3: Reaction Fails to Proceed or Proceeds Very Slowly

Q: My reaction is not working at all, or the conversion rate is extremely low. What solvent-related factors should I consider?

A: A stalled or sluggish reaction can often be addressed by reconsidering the solvent.

  • Inadequate Activation by the Solvent: Some reaction mechanisms require the solvent to play an active role, for example, in proton transfer steps. If the chosen solvent cannot fulfill this role, the reaction may not proceed. For instance, some acid-catalyzed reactions proceed more efficiently in alcoholic solvents.[6]

  • Incorrect Solvent for the Catalyst: If you are using a catalyst, its activity can be highly dependent on the solvent. The solvent can affect the solubility and stability of the catalyst. Ensure that the chosen solvent is compatible with your catalytic system.

  • Need for a Co-solvent: In some cases, a single solvent may not provide the optimal balance of properties. A mixed solvent system can sometimes improve solubility and reaction rates. For example, a mixture of acetonitrile and water has been used in some syntheses.[5]

Data Presentation

Table 1: Effect of Solvent on the Yield of 1,2-Dihydroquinolines in a Hydrazine-Catalyzed Reaction

EntrySolventConversion (%)Yield (%)Side Product Observed
1CH3CN7147-
2MeOH9649Dimethyl acetal
3EtOH9780Diethyl acetal (10%)
4i-PrOH~10086-

Data synthesized from studies on hydrazine-catalyzed ring-closing carbonyl-olefin metathesis.[1][2]

Table 2: Solvent and Catalyst Optimization for the Synthesis of Dihydroquinoline Embelin Derivatives

EntrySolventCatalystTemperature (°C)Time (min)Yield (%)
1CHCl3pTSAReflux-39
7EtOHpTSA1502066
14EtOHAgOTf1501580
16H2OAgOTf1501546

Data adapted from the synthesis of dihydroquinoline embelin derivatives.[3][4]

Experimental Protocols

General Procedure for Hydrazine-Catalyzed Synthesis of 1,2-Dihydroquinolines

This protocol is based on the optimization studies where isopropanol was found to be the most effective solvent.[1][2]

  • To a solution of the N-prenylated 2-aminobenzaldehyde (B1207257) substrate in isopropanol, add the hydrazine (B178648) catalyst (e.g., hydrazine as a bis-trifluoroacetate salt).

  • Heat the reaction mixture at a specified temperature (e.g., 80-140 °C) for a designated time (e.g., 10 minutes to 12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1,2-dihydroquinoline.

  • Characterize the product using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Procedure for the Synthesis of Dihydroquinoline Embelin Derivatives

This protocol is based on the optimized conditions using ethanol as a solvent and AgOTf as a catalyst.[3][4]

  • In a microwave vial, combine embelin, the corresponding aromatic aldehyde, and aniline (B41778) in ethanol.

  • Add the Lewis acid catalyst, Silver Triflate (AgOTf, 20 mol%).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 15 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the reaction mixture using preparative Thin Layer Chromatography (TLC) or column chromatography to isolate the desired dihydroquinoline embelin derivative.

  • Characterize the purified product by standard analytical techniques.

Visualizations

Experimental_Workflow_for_Solvent_Screening start_end start_end process process decision decision data data issue issue start Start: Define Reaction (Substrates, Catalyst) initial_solvent Select Initial Solvent (e.g., Acetonitrile) start->initial_solvent run_reaction Run Reaction at Standard Conditions initial_solvent->run_reaction analyze Analyze Results (TLC, LC-MS, NMR) run_reaction->analyze check_yield Acceptable Yield? analyze->check_yield troubleshoot Troubleshoot Issue check_yield->troubleshoot No optimize Optimize Conditions (Temp, Concentration) check_yield->optimize Yes new_solvent Select New Solvent (e.g., Ethanol, i-PrOH) troubleshoot->new_solvent new_solvent->run_reaction end End: Final Protocol optimize->end

Caption: Experimental workflow for solvent screening in dihydroquinoline synthesis.

Troubleshooting_Flowchart cluster_1 Further Analysis start_node start_node problem problem question question solution solution data_check Analyze side products (NMR, MS) to identify their origin. start Start Troubleshooting low_yield Problem: Low Yield start->low_yield side_products Problem: Side Products start->side_products no_reaction Problem: No Reaction start->no_reaction q_solubility Are reactants soluble? low_yield->q_solubility q_side_products Are acetal side products observed? side_products->q_side_products q_polarity Is solvent polarity optimal? no_reaction->q_polarity q_solubility->q_polarity Yes sol_change_solvent_solubility Change to a solvent with better solubility. q_solubility->sol_change_solvent_solubility No q_side_products->data_check No sol_aprotic Switch to an aprotic solvent or a bulkier alcohol (i-PrOH). q_side_products->sol_aprotic Yes sol_change_polarity Test solvents with different polarities (e.g., Toluene, EtOH, DMF). q_polarity->sol_change_polarity No sol_optimize_temp Optimize temperature for the current solvent. q_polarity->sol_optimize_temp Yes

Caption: Decision-making flowchart for troubleshooting common solvent-related issues.

References

Technical Support Center: Mastering Temperature Control in Exothermic Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the significant heat evolution characteristic of many quinoline (B57606) synthesis methods. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure safe and successful experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during exothermic quinoline synthesis.

Issue 1: Rapid, Uncontrolled Reaction (Runaway Reaction)

  • Q: My reaction started to boil violently and uncontrollably, even after removing the external heat source. What should I do and what went wrong?

    A: An uncontrolled, vigorous reaction is a sign of a thermal runaway, where heat is generated faster than it can be dissipated.[1] Immediate cooling by immersing the reaction vessel in an ice bath is crucial.[1] Ensure all personnel maintain a safe distance. This situation often arises in notoriously exothermic procedures like the Skraup synthesis.[2][3] The likely cause is an improper order of reagent addition or an insufficient moderator. For instance, in the Skraup synthesis, adding concentrated sulfuric acid before the ferrous sulfate (B86663) moderator can lead to an immediate and violent reaction.[4]

  • Q: How can I prevent a runaway reaction from occurring in the first place?

    A: Proactive temperature management is key. Here are several strategies:

    • Slow Reagent Addition: Add one of the reactive reagents, such as the acid catalyst or a reactant, dropwise or in small portions.[1] This allows the heat to dissipate gradually.

    • Use of Moderators: For reactions like the Skraup synthesis, incorporating a moderator such as ferrous sulfate (FeSO₄) or boric acid is essential.[5][6] Ferrous sulfate is believed to act as an oxygen carrier, slowing the overall reaction rate and preventing a sudden release of energy.[4]

    • Efficient Cooling: Have an ice bath ready and consider using a jacketed reactor with a temperature control unit for larger-scale reactions.[7][8]

    • Adequate Stirring: Ensure efficient and continuous stirring to prevent the formation of localized hot spots.[1] For viscous mixtures, overhead mechanical stirring is more effective than a magnetic stir bar.[8]

Issue 2: Low Product Yield and Tar Formation

  • Q: My reaction produced a low yield of the desired quinoline and a significant amount of black, tarry material. What is the cause?

    A: Tar and polymer formation are common side reactions in quinoline syntheses, often caused by excessive heat and harsh acidic conditions.[5] In the Skraup synthesis, polymerization of the acrolein intermediate is a primary culprit.[5] Similarly, in the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl compounds can polymerize under strong acid catalysis.[2][5] Uncontrolled temperature spikes can degrade both starting materials and the final product.[8]

  • Q: How can I minimize tar formation and improve my yield?

    A: Strict temperature control is paramount.

    • Maintain Recommended Temperature Range: Avoid exceeding the optimal temperature for the specific synthesis.

    • Use Moderators: As with preventing runaways, moderators like ferrous sulfate can reduce tar formation by controlling the reaction rate.[4]

    • Biphasic Solvent Systems: For the Doebner-von Miller reaction, using a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the aqueous acid phase.[5]

    • Controlled Reagent Addition: Slow addition of reactants can minimize side reactions by maintaining low concentrations of reactive intermediates.[2]

Issue 3: Challenges in Scaling Up the Synthesis

  • Q: I successfully performed the synthesis on a small scale, but when I tried to scale it up, I encountered a significant exotherm and a drop in yield. Why is this happening?

    A: Scaling up a reaction changes its physical parameters significantly. The surface-area-to-volume ratio decreases as the reaction volume increases, which makes heat dissipation much more challenging.[7][8] This can lead to an accumulation of heat, causing the internal temperature to rise uncontrollably, fostering side reactions and product degradation.[8]

  • Q: What are the key considerations for successfully scaling up an exothermic quinoline synthesis?

    A: A careful and systematic approach is necessary for a successful scale-up.

    • Jacketed Reactors: Employ jacketed reactors with a circulating cooling fluid for effective temperature control.[7]

    • Semi-Batch Approach: Instead of adding all reagents at once, consider a semi-batch process where one reactant is added portion-wise to manage the rate of heat generation.[7]

    • Pilot Reaction: Always conduct a small-scale trial to assess the exotherm before proceeding to a larger scale.[1]

    • Enhanced Mixing: Ensure the stirring mechanism is adequate for the larger volume to maintain homogeneity and prevent hot spots.[8]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for common exothermic quinoline syntheses. Note that optimal conditions can vary based on specific substrates and desired products.

Table 1: Temperature Control Parameters for Skraup Synthesis

ParameterRecommended ConditionRationale
Moderator Ferrous Sulfate (FeSO₄) or Boric AcidSlows the reaction rate, preventing thermal runaway and reducing tar formation.[4][5]
Reagent Addition Slow, controlled addition of H₂SO₄Prevents a sudden, violent exotherm.[4]
Initial Heating Gentle heating to initiateThe reaction is often self-sustaining after initiation.[4]
Cooling Ice bath on standbyFor immediate control of unexpected exotherms.[1]

Table 2: Temperature Considerations in Various Quinoline Syntheses

Synthesis MethodTypical Temperature RangeKey Temperature-Related Challenges
Skraup Often initiated with heat, then self-sustainingHighly exothermic, prone to violent runaways.[2][9]
Doebner-von Miller Often requires heating (e.g., >65 °C)Polymerization of α,β-unsaturated carbonyls at high temperatures.[2][10]
Combes Requires heat for cyclizationPotential for side reactions if temperature is not controlled.[11][12]
Friedländer Can be run from ambient to high temperatures (150-220 °C)High temperatures can lead to side reactions and require high-boiling solvents.[13][14]
Conrad-Limpach-Knorr Temperature dependent product formationLower temperatures favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[2][5]

Experimental Protocols

Protocol 1: Controlled Skraup Synthesis of Quinoline

This protocol emphasizes safety through the controlled management of the reaction exotherm.

Materials:

  • Aniline

  • Anhydrous Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)[4]

Procedure:

  • Apparatus Setup: In a large round-bottom flask (the size should be significantly larger than the reaction volume), place a magnetic stirrer and fit it with a large-bore reflux condenser.[4]

  • Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Powdered ferrous sulfate b. Glycerol c. Aniline d. Nitrobenzene[4]

  • Mixing: Stir the mixture to ensure the ferrous sulfate is evenly distributed.

  • Initiation of Reaction: Slowly and carefully, with continued stirring and cooling (e.g., in an ice bath), add the concentrated sulfuric acid to the mixture.[4]

  • Reaction Progression: After the addition of sulfuric acid, remove the cooling bath and gently heat the mixture to initiate the reaction. Once the reaction begins to boil, remove the external heat source. The heat evolved from the reaction should be sufficient to maintain boiling.[4]

  • Completion of Reaction: Once the self-sustaining boiling has ceased, reapply external heat and continue to reflux for the specified time (typically several hours).[4]

  • Work-up: Allow the mixture to cool completely before proceeding with the work-up, which typically involves dilution, neutralization, and steam distillation to isolate the quinoline product.

Visualizations

Diagram 1: Troubleshooting Workflow for Exothermic Reactions

ExothermicReactionTroubleshooting start Exothermic Quinoline Synthesis issue Issue Encountered? start->issue runaway Rapid, Uncontrolled Reaction issue->runaway Yes low_yield Low Yield / Tar Formation issue->low_yield Yes scale_up Scale-Up Problems issue->scale_up Yes sol_runaway1 Immediate Cooling (Ice Bath) runaway->sol_runaway1 sol_runaway2 Review Reagent Addition Order runaway->sol_runaway2 sol_runaway3 Ensure Use of Moderator (e.g., FeSO4) runaway->sol_runaway3 sol_low_yield1 Strict Temperature Control low_yield->sol_low_yield1 sol_low_yield2 Optimize Stirring low_yield->sol_low_yield2 sol_low_yield3 Consider Biphasic System (Doebner-von Miller) low_yield->sol_low_yield3 sol_scale_up1 Use Jacketed Reactor scale_up->sol_scale_up1 sol_scale_up2 Employ Semi-Batch Addition scale_up->sol_scale_up2 sol_scale_up3 Improve Agitation scale_up->sol_scale_up3

Caption: Troubleshooting decision tree for common issues.

Diagram 2: General Experimental Workflow for Temperature Control

TemperatureControlWorkflow setup 1. Assemble Apparatus (Flask, Condenser, Stirrer) reagents 2. Add Reagents in Correct Order setup->reagents cooling 3. Prepare Cooling Bath (Ice/Water) reagents->cooling addition 4. Slow, Controlled Addition of Key Reagent/Catalyst cooling->addition monitor 5. Monitor Internal Temperature Continuously addition->monitor adjust 6. Adjust Cooling/Heating as Needed monitor->adjust adjust->monitor Maintain Control workup 7. Cool to Room Temp Before Work-up adjust->workup Reaction Complete

Caption: Step-by-step workflow for managing reaction temperature.

References

Technical Support Center: Isolation of 1,2-Dihydroquinoline from Tarry Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of 1,2-dihydroquinoline from complex, tarry residues.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound from challenging matrices.

Issue 1: Low Yield of this compound After Initial Extraction

  • Question: My initial liquid-liquid extraction from the tarry residue is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve this?

  • Answer: Low yields from initial extraction can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Incomplete Extraction: The highly viscous and complex nature of tar can trap the product.

      • Troubleshooting:

        • Ensure thorough mixing of the tarry residue with the extraction solvent. Mechanical stirring is often more effective than manual shaking.

        • Increase the number of extractions with smaller volumes of solvent rather than one large volume extraction.

        • Consider a solvent system with a higher affinity for this compound. While ethers are commonly used, a mixture including a more polar solvent might be beneficial depending on the composition of the tar.[2]

    • Emulsion Formation: The presence of various compounds in tar can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product at the interface.

      • Troubleshooting:

        • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

        • If the emulsion persists, filtration through a pad of Celite or glass wool can be effective.

    • Product Instability: 1,2-Dihydroquinolines can be sensitive to air and acidic conditions, leading to degradation during the workup process.[2]

      • Troubleshooting:

        • Work quickly and minimize the exposure of the sample to air.

        • Use peroxide-free ether for extractions to prevent oxidation.[2]

        • If acidic washes are necessary, perform them quickly and at low temperatures.

Issue 2: Difficulty in Removing Baseline Impurities During Column Chromatography

  • Question: I am observing a significant amount of dark, tarry material that either streaks on the TLC plate or remains at the baseline of my chromatography column. How can I effectively remove these impurities?

  • Answer: Tarry residues are notorious for containing highly polar, polymeric impurities that can be challenging to separate.

    • Pre-Chromatography Purification:

      • Troubleshooting:

        • Trituration: Before loading onto the column, attempt to triturate the crude extract with a non-polar solvent like hexanes or petroleum ether. This can help precipitate out the more polar impurities.

        • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal for a short period can help adsorb some of the colored, tarry impurities.[2] Be mindful that this can also lead to some loss of the desired product.

    • Chromatography Technique:

      • Troubleshooting:

        • Dry Loading: Instead of dissolving the sample in the mobile phase, adsorb the crude material onto a small amount of silica (B1680970) gel and load the resulting powder onto the column. This "dry loading" technique can improve separation for less soluble or complex mixtures.[3]

        • Gradient Elution: Start with a very non-polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the this compound. This can provide better separation from the highly retained tarry components.[3]

Issue 3: Product Decomposition on the Silica Gel Column

  • Question: I suspect my this compound is decomposing during column chromatography, as I am seeing new spots on the TLC of my collected fractions. What could be causing this?

  • Answer: The acidic nature of standard silica gel can sometimes cause the degradation of acid-sensitive compounds like 1,2-dihydroquinolines.[2]

    • Troubleshooting:

      • Deactivated Silica Gel: Use silica gel that has been deactivated with a small percentage of a base, such as triethylamine (B128534) (typically 1-2% in the eluent). This neutralizes the acidic sites on the silica.

      • Alumina (B75360) Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

      • Alternative Purification: If decomposition remains an issue, explore non-chromatographic methods such as crystallization or distillation if the compound is thermally stable.

Issue 4: No Crystals Form Upon Attempted Crystallization

  • Question: I have a purified, oily this compound, but I am unable to induce crystallization. What should I try?

  • Answer: The inability to form crystals is a common challenge that can be overcome by addressing issues of supersaturation, nucleation, and purity.[4]

    • Troubleshooting Steps:

      • Induce Nucleation:

        • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[4]

        • Seeding: If you have a small amount of crystalline material, add a "seed" crystal to the supersaturated solution.[4]

      • Solvent System:

        • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound until turbidity is observed. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[4]

        • Vapor Diffusion: Dissolve your compound in a small amount of a volatile solvent and place it in a sealed chamber with a vial containing an anti-solvent. The slow diffusion of the anti-solvent vapors can promote the growth of high-quality crystals.[4]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis and isolation of this compound derivatives from various reaction mixtures. Note that isolation from "tarry residues" can be expected to result in yields at the lower end of these ranges due to the complexity of the matrix.

Isolation StepTechniqueSolvent System (Example)Typical Yield RangePurity (Post-Step)Reference
Synthesis & ExtractionLiquid-Liquid ExtractionChloroform/Water77-94%Crude[5]
Synthesis & ExtractionDiethyl Ether ExtractionDiethyl Ether70-80%Crude[5]
PurificationColumn ChromatographyPetroleum Ether/Benzene (1:1)50-70% (from crude)>95%[2]
PurificationCrystallizationMethanol/Low TemperatureVariable>99%[6]

Experimental Protocols

Protocol 1: General Workup and Extraction from Tarry Residue

  • Dissolution/Suspension: Suspend the tarry residue in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (start with approximately 10 mL per gram of residue). Use mechanical stirring to break up the tar.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. If the reaction was conducted under acidic conditions, first neutralize with a saturated sodium bicarbonate solution. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent product degradation.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for 1,2-dihydroquinolines is a mixture of hexanes and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of 0.25-0.35 for the desired compound.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into the column, ensuring even packing without air bubbles.[3]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column (dry loading).[3]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow tarry_residue Tarry Residue dissolution Dissolution/Suspension (e.g., Dichloromethane) tarry_residue->dissolution extraction Liquid-Liquid Extraction (Aqueous Wash) dissolution->extraction drying Drying Organic Layer (Anhydrous Na2SO4) extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude this compound concentration->crude_product chromatography Flash Column Chromatography (Silica Gel, Gradient Elution) crude_product->chromatography tlc_analysis TLC Analysis of Fractions chromatography->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions final_concentration Solvent Removal pure_fractions->final_concentration pure_product Pure this compound final_concentration->pure_product crystallization Optional: Crystallization pure_product->crystallization

Caption: Workflow for isolating this compound from tarry residues.

troubleshooting_logic start Problem Encountered low_yield Low Yield After Extraction? start->low_yield streaking_tlc Streaking/Baseline on TLC? start->streaking_tlc product_decomp Product Decomposition? start->product_decomp solution1 Improve Mixing Increase Extractions Check Solvent low_yield->solution1 Yes solution2 Pre-Purify with Charcoal Use Dry Loading Technique Run Gradient Elution streaking_tlc->solution2 Yes solution3 Use Deactivated Silica Switch to Alumina Consider Crystallization product_decomp->solution3 Yes

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Biological Assays for 1,2-Dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common biological assays used to validate the activity of 1,2-dihydroquinoline derivatives. The information is compiled from various studies to support researchers in selecting appropriate assays and interpreting results. Detailed experimental protocols for key assays are provided, alongside a visual representation of a generalized validation workflow.

Data Presentation: Comparative Efficacy of this compound Derivatives

The following tables summarize the quantitative data from various studies, showcasing the biological activities of different this compound and related quinoline (B57606) derivatives. These tables are intended for easy comparison of the compounds' performance in different assays.

Table 1: Antioxidant Activity of Quinoline Derivatives
Compound/DerivativeAssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)Source
Chloro-substituted quinolineDPPH46.16Ascorbic acid~26[1]
Chloro-substituted quinolineABTS+47.57Ascorbic acid~26[1]
Quinoline-hydrazone derivativeDPPH843.52Ascorbic acidNot specified[2]
Quinoline-benzimidazoleDPPH4784.66Ascorbic acidNot specified[2]
2-methylquinoline-4-carboxylic acidDPPH>5 (30.25% inhibition at 5 mg/L)Ascorbic acidNot specified[3]
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH>5 (40.43% inhibition at 5 mg/L)Ascorbic acidNot specified[3]
Quinoline derivative CDPPHStatistically similar to Ascorbic acidAscorbic acidNot specified[4]
Quinoline derivative DDPPHStatistically similar to Ascorbic acidAscorbic acidNot specified[4]
Table 2: Anticancer and Cytotoxic Activity
Compound/DerivativeCell LineAssayIC50 (µM)NotesSource
8-(methylamino)-2-oxo-1,2-dihydroquinoline 13eE. coli DNA gyraseEnzyme inhibition0.0017Over 5200-fold improvement compared to parent compound.[5]
Quinoline-chalcone hybrid 23Various cancer cell linesCytotoxicity0.009 - 0.016Inhibitor of tubulin polymerization.[6]
Quinoline-chalcone hybrid 63Caco-2 (colon cancer)Cytotoxicity5.0-[6]
Quinoline-chalcone hybrid 64Caco-2 (colon cancer)Cytotoxicity2.5-[6]
Quinoline-based dihydrazone 3bMCF-7 (breast cancer)MTT7.016Showed induction of apoptosis.[7][8]
Quinoline-based dihydrazone 3cMCF-7 (breast cancer)MTT7.05Stronger antiproliferative activity than 5-FU.[7][8]
Dihydroquinoline embelin (B1684587) 4iH9c2 cardiomyocytesCardioprotection>40Attenuated doxorubicin-induced cardiotoxicity.[9]
Quinoline embelin 6aH9c2 cardiomyocytesCardioprotection>40Attenuated doxorubicin-induced cardiotoxicity.[9]
Table 3: Antimicrobial Activity
Compound/DerivativeOrganismAssayMIC (µg/mL)NotesSource
Quinoline-2-one 6cMRSABroth microdilution0.75More effective than daptomycin.[10]
Quinoline-2-one 6cVREBroth microdilution0.75-[10]
Quinoline-2-one 6cMRSEBroth microdilution2.50-[10]
This compound 21M. smegmatisLight scattering33.4 (IC50)Also inhibited polymerization of FtsZ.[11]
This compound 22M. smegmatisLight scattering34.0 (IC50)Also inhibited polymerization of FtsZ.[11]
Quinolylidene-rhodanine 30M. tuberculosis (active)Not specified1.9 (IC50)-[11]
Quinolylidene-rhodanine 31M. tuberculosis (active)Not specified1.9 (IC50)-[11]
Quinoline derivative 6Bacillus cereus, Staphylococcus, Pseudomonas, E. coliBroth microdilution3.12 - 50Least toxic molecule in cytotoxicity experiments.[12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods for evaluating antioxidant activity.[3]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.4 mg/mL in ethanol)

    • Test compounds dissolved in a suitable solvent (e.g., ethanol) at various concentrations (e.g., 1–5 mg/L).[3]

    • Ascorbic acid as a positive control.[3]

  • Procedure:

    • Prepare five concentration variants for each sample.[3]

    • Add 2 mL of the test sample solution to 2 mL of the DPPH solution.[3]

    • Incubate the mixture in the dark for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[3]

    • Ethanol is used as a negative control (blank).[3]

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[13][14]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Reagents:

    • MTT solution (5 mg/mL in PBS).[13]

    • Cell culture medium (e.g., DMEM).[13]

    • Solubilization solution (e.g., DMSO).

    • Test compounds at various concentrations.

  • Procedure:

    • Seed cells (e.g., HepG2, SMMC, MCF-7) at a density of 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours.[13][14]

    • Replace the medium with serum-free medium and add the test compounds at different concentrations.[13]

    • Incubate for a specified period (e.g., 4 hours), then replace with fresh medium and incubate for another 20 hours.[13]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: The lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation is determined.

  • Reagents and Materials:

    • Bacterial or fungal strains.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Test compounds serially diluted.

    • Standard antimicrobial agents as positive controls.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Dispense the broth medium into the wells of a 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Inoculate each well with the microorganism suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.

Mandatory Visualizations

General Experimental Workflow for Assay Validation

G cluster_0 Phase 1: Screening & Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization A Compound Library of this compound Derivatives B Primary High-Throughput Screening (HTS) A->B Test Compounds C Identification of 'Hits' B->C Active Compounds D Dose-Response & IC50/EC50 Determination C->D E Secondary Assays (e.g., Orthogonal Assays) D->E F Selectivity Profiling E->F G Mechanism of Action Studies F->G H Structure-Activity Relationship (SAR) Studies G->H I In Vitro ADMET Profiling H->I J Lead Candidate Selection I->J K In Vivo Studies J->K Preclinical Development

Caption: A generalized workflow for the validation of biological assays.

Potential Signaling Pathway for Anticancer Activity

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[7][15] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a this compound derivative.

G cluster_pathway Apoptotic Signaling Cascade compound This compound Derivative target Molecular Target (e.g., Kinase, DNA) compound->target caspase9 Caspase-9 Activation target->caspase9 Modulation caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of a potential apoptotic pathway.

References

A Spectroscopic Showdown: Differentiating Substituted 1,2-Dihydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in establishing structure-activity relationships. This guide provides an objective, data-driven comparison of substituted 1,2-dihydroquinoline isomers, leveraging key spectroscopic techniques to elucidate the structural nuances that differentiate these closely related compounds.

Substituted 1,2-dihydroquinolines are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry. The position and nature of substituents on the dihydroquinoline ring system can significantly influence their biological activity. Consequently, unambiguous identification of specific isomers is paramount. This guide summarizes key findings from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to provide a framework for their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of substituted this compound isomers, providing a quantitative basis for comparison.

Table 1: ¹H NMR Spectroscopic Data of Substituted this compound Isomers

CompoundSubstituent(s)H-2 (δ, ppm, multiplicity, J in Hz)H-3 (δ, ppm, multiplicity, J in Hz)H-4 (δ, ppm, multiplicity, J in Hz)Aromatic Protons (δ, ppm, multiplicity)Other Key Signals (δ, ppm)Reference
1 4-Phenyl-N-ethoxycarbonyl4.89 (d, J=3.6)5.92 (dd, J=9.8, 3.6)6.33 (d, J=9.8)7.10-7.45 (m)1.25 (t, -CH₃), 4.20 (q, -OCH₂-)[1]
2 4-(4-Methoxyphenyl)-N-ethoxycarbonyl4.87 (d, J=3.6)5.88 (dd, J=9.8, 3.6)6.28 (d, J=9.8)6.85 (d), 7.15-7.40 (m)3.80 (s, -OCH₃)[1]
3 4-(4-Nitrophenyl)-N-ethoxycarbonyl4.95 (d, J=3.5)6.05 (dd, J=9.9, 3.5)6.50 (d, J=9.9)7.50 (d), 8.20 (d)1.28 (t, -CH₃), 4.25 (q, -OCH₂-)[1]
4 2-Oxo-6-methoxy-6.06 (s)-7.52 (s, H-5), 7.10-7.30 (m)3.80 (s, -OCH₃), 10.95 (brs, NH)[2]
5 2-Oxo-6-chloro-6.08 (s)-7.10-7.80 (m)11.00 (brs, NH)[2]

Table 2: ¹³C NMR Spectroscopic Data of Substituted this compound Isomers

CompoundSubstituent(s)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)Aromatic Carbons (δ, ppm)Other Key Signals (δ, ppm)Reference
1 4-Phenyl-N-ethoxycarbonyl45.2125.8130.5126.5, 127.8, 128.6, 129.1, 137.2, 142.114.6 (-CH₃), 61.8 (-OCH₂-), 154.2 (C=O)[1]
2 4-(4-Methoxyphenyl)-N-ethoxycarbonyl45.3125.5129.8114.0, 127.5, 129.0, 134.5, 137.5, 159.055.3 (-OCH₃), 14.7 (-CH₃), 61.7 (-OCH₂-), 154.3 (C=O)[1]
3 4-(4-Nitrophenyl)-N-ethoxycarbonyl45.0127.2128.5123.9, 127.0, 129.8, 136.5, 147.0, 149.514.6 (-CH₃), 62.2 (-OCH₂-), 153.8 (C=O)[1]
4 2-Oxo-6-methoxy162.493.1153.6112.0, 117.7, 119.5, 133.6, 140.9, 143.355.6 (-OCH₃)[2]
5 2-Oxo-6-chloro162.093.5152.8118.0, 122.5, 128.0, 130.2, 138.5, 142.1-[2]

Table 3: IR and UV-Vis Spectroscopic Data of Substituted this compound Isomers

CompoundSubstituent(s)Key IR Absorptions (ν, cm⁻¹)λmax (nm) (Solvent)Reference
1 4-Phenyl-N-ethoxycarbonyl1699 (C=O), 1608 (C=C)Not Reported[1]
2 4-(4-Methoxyphenyl)-N-ethoxycarbonyl1695 (C=O), 1605 (C=C), 1245 (C-O)Not Reported[1]
3 4-(4-Nitrophenyl)-N-ethoxycarbonyl1705 (C=O), 1598 (C=C), 1515, 1345 (NO₂)Not Reported[1]
4 2-Oxo-6-methoxy3256 (N-H), 1650 (C=O), 1610 (C=C), 1250 (C-O)~230, 280, 330 (Methanol)[2]
5 2-Oxo-6-chloro3260 (N-H), 1655 (C=O), 1600 (C=C)~235, 285, 335 (Methanol)[2]

Table 4: Mass Spectrometry Data of Substituted this compound Isomers

CompoundSubstituent(s)Ionization Mode[M+H]⁺ or M⁺˙ (m/z)Key Fragment Ions (m/z)Reference
1 4-Phenyl-N-ethoxycarbonylESI280.1332Not Reported[1]
2 4-(4-Methoxyphenyl)-N-ethoxycarbonylESI310.1438Not Reported[1]
3 4-(4-Nitrophenyl)-N-ethoxycarbonylESI325.1183Not Reported[1]
4 2-Oxo-6-methoxyEI175146, 132, 104[2]
5 2-Oxo-6-chloroEI179/181150/152, 115[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, spectra are generally acquired with proton decoupling.[1][2]

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.[1][2] Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer. The sample is dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M. The spectrum is then recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) for softer ionization, or Electron Impact (EI) which often provides more fragmentation information. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion and key fragments.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of substituted this compound isomers.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparative Analysis of Isomers Structure_Elucidation->Comparative_Analysis

A general workflow for the synthesis, purification, and spectroscopic analysis of this compound isomers.

Discussion of Spectroscopic Trends

NMR Spectroscopy: The ¹H NMR spectra of 1,2-dihydroquinolines provide a wealth of information. The protons at positions 2, 3, and 4 of the dihydroquinoline ring typically appear as distinct multiplets in the aliphatic/olefinic region (δ 4.5-6.5 ppm).[1] The coupling constants between these protons are diagnostic for their relative stereochemistry. The chemical shifts of the aromatic protons are influenced by the nature and position of the substituents. Electron-donating groups (e.g., -OCH₃) will generally shift the signals of nearby protons upfield, while electron-withdrawing groups (e.g., -NO₂) will cause a downfield shift.[1] In ¹³C NMR, the chemical shifts of the carbons in the dihydroquinoline core are similarly affected by the substituents, providing further confirmation of the substitution pattern.[2]

IR Spectroscopy: The IR spectra of substituted 1,2-dihydroquinolines are characterized by the stretching vibrations of the various functional groups present. For N-acylated derivatives, a strong carbonyl (C=O) absorption is typically observed around 1700 cm⁻¹.[1] The C=C stretching vibrations of the aromatic ring appear in the 1610-1450 cm⁻¹ region. For compounds with an N-H bond, a characteristic stretching vibration is observed in the 3300-3500 cm⁻¹ region.[2] The presence of other functional groups, such as nitro groups (strong absorptions around 1520 and 1350 cm⁻¹) or ether linkages (C-O stretch around 1250 cm⁻¹), can be readily identified.[1][2]

UV-Vis Spectroscopy: The UV-Vis spectra of 1,2-dihydroquinolines typically exhibit multiple absorption bands in the 200-400 nm range, corresponding to π→π* transitions within the aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern. Auxochromic groups (e.g., -OH, -OCH₃) can cause a bathochromic (red) shift, while the overall conjugation of the system plays a significant role in determining the absorption profile.

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the isomers. High-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns observed under electron impact ionization can also provide valuable structural information. The fragmentation pathways are often influenced by the substituents, with characteristic losses of small molecules or radicals that can help to differentiate between isomers. For instance, compounds with a methoxy (B1213986) group may show a loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

By combining the data from these complementary spectroscopic techniques, researchers can confidently elucidate the structures of substituted this compound isomers, a crucial step in the advancement of medicinal chemistry and drug discovery.

References

A Comparative Guide to Catalytic Efficiency in 1,2-Dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2-dihydroquinolines, a core scaffold in many pharmaceuticals and biologically active compounds, has been a subject of intense research. Various catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of these synthetic routes. This guide provides a comparative analysis of three prominent catalytic methods for 1,2-dihydroquinoline synthesis: hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), gold(I)-catalyzed tandem hydroamination-hydroarylation, and iron-catalyzed intramolecular allylic amination. The comparison focuses on catalytic efficiency, substrate scope, and reaction conditions, supported by experimental data from recent literature.

Comparative Analysis of Catalytic Efficiency

The efficiency of a catalytic system is a multifactorial assessment, encompassing yield, reaction time, catalyst loading, and reaction conditions. Below is a summary of these key performance indicators for the three catalytic methods.

Catalytic SystemCatalyst & LoadingSubstrateReaction TimeTemperature (°C)Yield (%)Reference
Hydrazine-Catalyzed RCCOM 1,2-diphenylhydrazine (B7769752)·2TFA (20 mol%)N-prenyl-2-aminobenzaldehyde12 h14082[1]
1,2-diphenylhydrazine·2TFA (20 mol%)N-prenyl-5-methyl-2-aminobenzaldehyde12 h14095[1]
1,2-diphenylhydrazine·2TFA (20 mol%)N-prenyl-7-methyl-2-aminobenzaldehyde12 h14091[1]
Gold(I)-Catalyzed Tandem [Au(IPr)Cl]/AgOTf (5 mol%)m-Anisidine and Phenylacetylene25 min (MW)10080[2]
[Au(IPr)Cl]/AgOTf (5 mol%)Aniline (B41778) and Phenylacetylene10 min (MW)12091[2]
[Au(IPr)Cl]/AgOTf (5 mol%)p-Chloroaniline and Phenylacetylene1 h (MW)12071[2]
Iron-Catalyzed Amination Fe(Pc) (10 mol%)2-amino-N-allyl-N-tosylaniline12 h2585[3][4]
Fe(Pc) (10 mol%)2-amino-N-cinnamyl-N-tosylaniline12 h2578[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for researchers evaluating and implementing synthetic methodologies.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis

This procedure is adapted from the synthesis of 2,2-dimethyl-1-tosyl-1,2-dihydroquinoline.[1]

Materials:

  • N-(2-formylphenyl)-N-(2-methylallyl)tosylamide

  • 1,2-diphenylhydrazine bis(trifluoroacetate) salt

  • Isopropanol (B130326)

Procedure:

  • To a solution of N-(2-formylphenyl)-N-(2-methylallyl)tosylamide (1.0 equiv) in isopropanol (0.1 M), add 1,2-diphenylhydrazine bis(trifluoroacetate) salt (0.20 equiv).

  • Heat the reaction mixture at 140 °C in a sealed tube for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a mixture of ethyl acetate (B1210297) and hexanes) to afford the desired this compound.

Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation

This microwave-assisted procedure is based on the reaction of anilines and alkynes.[2]

Materials:

  • Aniline derivative (e.g., m-anisidine)

  • Alkyne derivative (e.g., phenylacetylene)

  • [Au(IPr)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver triflate (AgOTf)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • In a microwave vial, combine the aniline (1.0 equiv), alkyne (1.2 equiv), [Au(IPr)Cl] (0.05 equiv), AgOTf (0.05 equiv), and NH₄PF₆ (0.1 equiv).

  • Add acetonitrile to achieve a 0.5 M concentration of the aniline.

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 25 minutes.

  • After cooling, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane (B109758).

  • Concentrate the filtrate and purify the residue by column chromatography to yield the this compound.

Iron-Catalyzed Intramolecular Allylic Amination

This method describes the synthesis of N-tosyl-1,2-dihydroquinolines.[3][4]

Materials:

  • 2-amino-N-allyl-N-tosylaniline derivative

  • Iron(II) phthalocyanine (B1677752) [Fe(Pc)]

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the 2-amino-N-allyl-N-tosylaniline (1.0 equiv) in dichloromethane (0.1 M), add Fe(Pc) (0.10 equiv) and PhI(OAc)₂ (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, dilute the reaction with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the this compound.

Visualizing the Synthesis Pathways

Diagrams of the experimental workflow and catalytic cycles provide a clear visual representation of the processes involved.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Mixing Mixing Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Heating Heating (if required) Mixing->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Quenching Quenching/Washing Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Figure 1: General experimental workflow for catalytic this compound synthesis.

Hydrazine_Catalytic_Cycle Catalyst Hydrazine Catalyst Substrate N-prenyl-2-aminobenzaldehyde Intermediate1 Hydrazone Intermediate Substrate->Intermediate1 + Catalyst Intermediate2 [3+2] Cycloaddition Intermediate Intermediate1->Intermediate2 Intramolecular [3+2] Cycloaddition Product This compound Intermediate2->Product Cycloreversion Byproduct Regenerated Catalyst Intermediate2->Byproduct - Product Byproduct->Catalyst Proton Transfer

Figure 2: Catalytic cycle for hydrazine-catalyzed RCCOM synthesis of 1,2-dihydroquinolines.

Gold_Catalytic_Cycle Catalyst [Au(I)]+ Intermediate1 π-Alkyne-Au Complex Catalyst->Intermediate1 + Alkyne Alkyne Alkyne Aniline Aniline Intermediate3 Vinyl-Au Intermediate Intermediate1->Intermediate3 + Aniline (Hydroamination) Intermediate2 Enamine/Imine Intermediate Product This compound Intermediate2->Product + Alkyne, then Intramolecular Hydroarylation Intermediate3->Intermediate2 Protodeauration Product->Catalyst Regeneration

Figure 3: Catalytic cycle for Au(I)-catalyzed tandem synthesis of 1,2-dihydroquinolines.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1,2-Dihydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, 1,2-dihydroquinoline has emerged as a privileged structure, with its derivatives exhibiting promising cytotoxic activities against a range of cancer cell lines. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

The core this compound scaffold offers a versatile platform for chemical modification, allowing for the strategic placement of various substituents to modulate biological activity. Researchers have extensively investigated the impact of different functional groups at various positions on the dihydroquinoline ring system, leading to the identification of key structural features that govern their anticancer potency. This guide will synthesize findings from multiple studies to provide a clear overview of these relationships.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of this compound analogs has been predominantly evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) serving as a key quantitative measure of potency. The following tables summarize the IC50 values of various this compound derivatives against different human cancer cell lines, providing a basis for comparing their relative activities.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Series 1 MDA-MB-231 (Breast) [1]
5fHH-CH2CH2N(CH3)2~2[1]
5hHH-CH2CH2N(C2H5)2~2[1]
Series 2 Various [2]
3c5,7-di-OCH33-Aryl4-ArylH460 (Lung) 4.9 ± 0.7[2]
A-431 (Skin) 2.0 ± 0.9[2]
HT-29 (Colon) 4.4 ± 1.3[2]
Series 3 HepG2 & SMMC (Liver) [3]
Compound 5-COOC2H5-CN-CH2C(COOCH3)=CH2High Cytotoxicity[3]
Series 4 Various [4]
EEDQ2-COOC2H5-CNHeLa (Cervical) 18.55 µg/ml[4]
HepG2 (Liver) 14.53 µg/ml[4]

Structure-Activity Relationship Insights

The data presented in the tables, along with findings from various research articles, illuminate several key SAR trends for this compound analogs as anticancer agents:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the this compound ring significantly influences cytotoxic activity. Functionalized 2-substituted derivatives are frequently found in active therapeutic agents[3].

  • Dialkylaminoethyl Substituents: The presence of dialkylaminoethyl groups on the dihydroquinoline ring has been shown to play a major role in the anticancer activity of these compounds[1]. For instance, compounds 5f and 5h , bearing dimethylaminoethyl and diethylaminoethyl side chains respectively, exhibited potent cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values of approximately 2 µM[1].

  • Aryl Substituents: The introduction of aryl groups at positions 3 and 4 can lead to potent anticancer activity. Compound 3c , a 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline, demonstrated low micromolar inhibition of various cancer cell lines, with IC50 values of 4.9 µM, 2.0 µM, and 4.4 µM against H460 (lung), A-431 (skin), and HT-29 (colon) cancer cells, respectively[2].

  • Ester and Cyano Groups: The combination of an ethyl carboxylate at the 1-position and a cyano group at the 2-position, along with an additional substituent at C2, as seen in Compound 5 and EEDQ2 , has been identified in promising anticancer agents[3][4].

Experimental Protocols

The evaluation of the anticancer activity of this compound analogs typically involves a series of in vitro assays. A fundamental and widely used method is the MTT assay, which assesses the metabolic activity of cells as an indicator of cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a this compound analog that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, HepG2, H460)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • This compound analog stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cancer cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in a culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizing the Experimental Workflow and Cellular Mechanisms

To provide a clearer understanding of the experimental process and the proposed mechanism of action of these compounds, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Cell and Compound Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of this compound Analog Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

Research suggests that many this compound analogs exert their anticancer effects by inducing programmed cell death, or apoptosis, and by arresting the cell cycle.

Apoptosis_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Dihydroquinoline This compound Analog Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Dihydroquinoline->Caspase_Activation Induces PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation PARP_Cleavage->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound analogs in cancer cells.

Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest Arrest Arrest->G2 at G2/M checkpoint Dihydroquinoline This compound Analog Dihydroquinoline->Arrest

Caption: Diagram illustrating cell cycle arrest at the G2/M checkpoint induced by this compound analogs.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can significantly enhance cytotoxic potency. The presence of dialkylaminoethyl side chains and specific aryl substitutions have been identified as key determinants of activity. The primary mechanism of action for many of these analogs appears to be the induction of apoptosis and cell cycle arrest, particularly at the G2/M checkpoint. Further research focusing on the optimization of these lead compounds and a deeper understanding of their molecular targets will be crucial for their translation into clinical candidates. The experimental protocols and visualizations provided herein offer a foundational resource for researchers in this exciting and important field of drug discovery.

References

In Vitro Cytotoxicity of Novel 1,2-Dihydroquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, 1,2-dihydroquinoline derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of several novel this compound compounds, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Comparative Cytotoxic Activity

The cytotoxic potential of novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The tables below summarize the IC50 values for various this compound derivatives compared to standard chemotherapeutic drugs.

CompoundHeLa (Cervical Cancer) IC50 (µM)SiHa (Cervical Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)Reference
This compound 7.7 25--[1]
This compound 7.10 25--[1]
Taxol (Positive Control) 0.012--[1]
CompoundMCF-7 (Breast Cancer) IC50 (µM)Panc-1 (Pancreatic Cancer) IC50 (µM)Reference
(2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole 8g 1.2 ± 0.21.4 ± 0.2[2]
CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
Tetrahydroquinoline 15 18.6818.7415.16[3]
5-Fluorouracil (Standard Drug) 4.403.248.91[3]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is predominantly carried out using in vitro cell-based assays.[4][5] The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assays (MTT and SRB)

1. MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000–5,000 cells per well in a complete growth medium and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and incubated for a further 48 to 72 hours.[3][8]

  • MTT Addition and Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

2. SRB (Sulphorhodamine B) Assay: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.[3]

  • Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) (10% w/v) to each well and incubating for 1 hour at 4°C.[3]

  • Staining: The plates are then washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Line Culture C Cell Seeding (96-well plates) A->C B Compound Preparation (Novel 1,2-Dihydroquinolines & Controls) D Compound Treatment (Varying Concentrations) B->D C->D E Incubation (e.g., 48-72 hours) D->E F Cell Viability Measurement (e.g., MTT or SRB Assay) E->F G Absorbance Reading F->G H Dose-Response Curve Generation G->H I IC50 Value Calculation H->I

Caption: A general workflow for the in vitro screening of novel compounds.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G Proposed Signaling Pathway for Apoptosis Induction DHQ This compound Derivative ROS Increased ROS Production DHQ->ROS Mito Mitochondrial Membrane Potential Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by 1,2-dihydroquinolines.

Mechanism of Action

Studies suggest that the cytotoxic effects of many this compound derivatives are mediated through the induction of apoptosis.[1][2] One proposed mechanism involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential.[1] This disruption of the mitochondria triggers the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, ultimately leading to programmed cell death.[1] Furthermore, some derivatives have been shown to cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from proliferating.[2] The activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 have also been observed, further supporting the role of apoptosis in the anticancer activity of these compounds.[3]

References

Confirming the Elusive Structure of 1,2-Dihydroquinolines: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is paramount. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of 1,2-dihydroquinoline and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.

The inherent flexibility and potential for various tautomeric forms of the this compound scaffold can present a challenge for structural confirmation. While a suite of analytical methods is often employed, single-crystal X-ray crystallography stands as the gold standard for providing definitive, three-dimensional molecular architecture. This guide will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparison of their strengths and limitations in this context.

At a Glance: Performance Comparison of Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemical relationshipsMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single, high-quality crystalSolution (typically mg scale)Small sample amount (µg to ng)
Throughput Low to mediumHighHigh
Cost High (instrumentation and expertise)MediumMedium
Ambiguity Low (provides definitive structure)Medium (interpretation can be complex, especially for novel structures)High (isomers can be indistinguishable)

In-Depth Analysis: A Case Study of a this compound Derivative

To illustrate the complementary nature of these techniques, we will consider a representative (hypothetical) substituted this compound derivative: (E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate . The structural confirmation of this molecule, as described in the literature, relies on a combination of techniques.[1]

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction provides an unequivocal determination of the molecular structure, including the stereochemistry of the exocyclic double bond and the relative orientation of the substituents.

Table 1: Crystallographic Data for a Representative this compound Derivative [1]

ParameterValue
Crystal SystemMonoclinic
Space GroupI2/a
a (Å)17.8791 (3)
b (Å)11.1773 (2)
c (Å)16.4921 (2)
β (°)100.178 (1)
Volume (ų)3243.92 (9)
Z8
Calculated Density (Mg m⁻³)1.287
R-factor (R1)0.069
wR2 (all data)0.215

This data provides the fundamental unit cell dimensions and refinement statistics that validate the quality of the crystal structure determination.

NMR Spectroscopy: Elucidating Connectivity in Solution

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For our example compound, ¹H and ¹³C NMR spectra are crucial for confirming the presence and chemical environment of the various functional groups.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ) for the Representative this compound Derivative in DMSO-d₆ [1]

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methoxy (OCH₃)3.80 (s)55.59
Quinolone H-36.06 (s)93.05
Quinolone H-57.52 (s)119.54
Hydrazono NH10.45 (brs)-
Quinolone NH10.95 (brs)-
Ethyl (CH₂)4.14 (q)60.51
Ethyl (CH₃)1.26 (t)14.05
Quinolone C-2 (C=O)-162.39
Ester C=O-169.76

The chemical shifts and multiplicities provide strong evidence for the proposed molecular framework.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which in turn allows for the determination of its elemental composition.

Table 3: Mass Spectrometry Data for the Representative this compound Derivative [1]

TechniqueParameterValue
Electron Ionization (EI)Molecular Ion (M⁺)m/z 303
High-Resolution MSCalculated Molecular FormulaC₁₅H₁₇N₃O₄
Calculated m/z303.1219
Found m/z303.1217

The high-resolution mass spectrometry data confirms the elemental composition of the synthesized molecule with high accuracy.

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality, reproducible data.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., methanol).[1]

  • Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a radiation source (e.g., Cu-Kα) and a detector at a controlled temperature (e.g., 298 K).[1][2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXT and SHELXL is commonly used for this purpose.[1]

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).[3] The spectra are referenced to the residual solvent peak.

  • Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a chromatography system). For high-resolution data, a technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is used.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation patterns. The exact mass is used to calculate the elemental composition.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the structural confirmation of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Initial Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight xray X-ray Crystallography purification->xray Definitive Structure confirmation Confirmed Structure nmr->confirmation ms->confirmation xray->confirmation

Figure 1. Workflow for the synthesis and structural confirmation of a this compound derivative.

logical_relationship cluster_definitive Definitive Technique xray X-ray Crystallography structure Unambiguous 3D Structure xray->structure Provides Absolute Confirmation nmr NMR Spectroscopy nmr->structure Provides Connectivity ms Mass Spectrometry ms->structure Provides Molecular Formula

References

A Comparative Guide to the Antioxidant Activity of Dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various dihydroquinoline derivatives, supported by experimental data from recent scientific literature. Dihydroquinolines are a class of heterocyclic compounds that have garnered significant interest for their potential therapeutic applications, including their role as antioxidants in mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, making the development of effective antioxidants a critical area of research.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of different dihydroquinoline derivatives has been evaluated using various in vitro assays. The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays, respectively. Lower values indicate higher antioxidant activity.

Compound/DerivativeAssayEC₅₀/IC₅₀ (μg/mL)Standard (EC₅₀/IC₅₀)Reference
Tetrahydroquinoline Derivative 1ABTS< 10Ascorbic Acid (35 μg/mL)[1]
Tetrahydroquinoline Derivative 2ABTS< 10Ascorbic Acid (35 μg/mL)[1]
Tetrahydroquinoline Derivative 3ABTS< 10Ascorbic Acid (35 μg/mL)[1]
Tetrahydroquinoline Derivative 4ABTS< 10Ascorbic Acid (35 μg/mL)[1]
7,8-Dihydroquinolin-5-one DerivativesDPPH202 - 1297 (mM)Not Specified[2]
7,8-Dihydroquinolin-5-one DerivativesABTS107 - 365 (mM)Not Specified[2]

*Note: The values for 7,8-Dihydroquinolin-5-one derivatives were reported in mM and have been included for relative comparison purposes. Direct comparison with values in μg/mL requires molar mass information for each specific derivative, which was not available in the cited source.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The dihydroquinoline derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) are dissolved in the same solvent to prepare stock solutions, from which a series of dilutions are made.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds and the standard. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Generation of ABTS•⁺: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation.

  • Preparation of ABTS•⁺ Working Solution: The resulting blue-green ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the dihydroquinoline derivatives and a standard antioxidant are prepared.

  • Reaction Mixture: A small volume of the sample or standard at different concentrations is added to a fixed volume of the ABTS•⁺ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the EC₅₀ value is determined graphically, representing the concentration of the antioxidant that causes a 50% reduction in the initial ABTS•⁺ concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway of cellular oxidative stress and a typical workflow for evaluating the antioxidant activity of novel compounds.

G General Pathway of Cellular Oxidative Stress and Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage Induces DHQ Dihydroquinoline Derivatives Neutralization Neutralization DHQ->Neutralization Direct Scavenging Antioxidant_Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT, GPx) Antioxidant_Enzymes->Neutralization Catalyzes Neutralization->ROS Inhibits

Caption: Oxidative stress pathway and antioxidant intervention.

G Workflow for Antioxidant Activity Screening Synthesis Synthesis of Dihydroquinoline Derivatives In_Vitro_Assays In Vitro Chemical Assays (DPPH, ABTS, etc.) Synthesis->In_Vitro_Assays Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro_Assays->Data_Analysis Cell_Based_Assays Cell-Based Assays (e.g., Cellular Antioxidant Activity) Cell_Based_Assays->Data_Analysis Data_Analysis->Cell_Based_Assays Promising Candidates SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: A typical workflow for screening antioxidant compounds.

References

Molecular Docking of 1,2-Dihydroquinoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant interest in the 1,2-dihydroquinoline scaffold. These heterocyclic compounds have demonstrated promising cytotoxic activity against a range of cancer cell lines. Molecular docking studies have been instrumental in elucidating their potential mechanisms of action and guiding the development of more potent derivatives. This guide provides a comparative analysis of molecular docking studies on this compound anticancer agents, supported by experimental data and detailed protocols.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5)HepG2, SMMCNot specified, but identified as most potent among nine tested compounds[1][2][3]
Quinoline-based dihydrazone derivative (3b)MCF-77.016[4]
Quinoline-based dihydrazone derivative (3c)MCF-77.05[4]
Quinoline (B57606) derivative (4f)A549Comparable to Doxorubicin[5]
Quinoline derivative (4f)MCF-7Comparable to Doxorubicin[5]
N-butyl bis-quinolinyl-chalcone (14g)HCT-1160.16[6]
N-butyl bis-quinolinyl-chalcone (14g)HT290.42[6]
Quinolinyl-bis-chalcone (17o)HCT-116Not specified, but in the range of 0.16-5.45[6]
Quinolinyl-bis-chalcone (17o)HT29Not specified, but in the range of 0.16-5.45[6]
2-phenylquinoline derivative (13)HeLa8.3[7]
4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline (18)HeLa13.15[7]
2-(3,4-methylenedioxyphenyl)quinoline (12)PC331.37[7]
2-(3,4-methylenedioxyphenyl)quinoline (11)PC334.34[7]

Molecular Docking Studies: Unveiling Potential Targets

Molecular docking simulations predict the binding affinity and orientation of a ligand (in this case, a this compound derivative) within the active site of a target protein. This provides insights into the potential mechanism of action. The binding energy is a key output, with lower (more negative) values suggesting a more stable interaction.

Derivative ClassTarget ProteinBinding Energy (kcal/mol)Key InteractionsReference
Dihydroquinoline derivativeHuman Aldehyde Dehydrogenase 1A1 (ALDH1A1)Higher binding affinity (value not specified)Not specified[8][9][10]
Quinoline bearing dihydropyridine (B1217469) (A1)Human MDM2-6.111Hydrogen bond interactions in the binding pocket[11]
3-amino pyranoquinolinone (2a-c)DNA-topoisomerase complex-7.5 to -8.3Intercalation, arene-H interactions (for 2c)[12]
Quinoline derivative (4f)EGFRNot specified, but strong interactions observedInteractions with key amino acids in the active site[5]
2-arylquinoline derivatives (4, 5, 10-14)KDM5A, KDM4B, KDM4A, HER-2Good correlation between IC50 and binding strengthNot specified[7]
Quinoline-based dihydrazone (3b, 3c)DNAPartial insertionNot specified[4]
Quinoline-based dihydrazone (3b, 3c)CDK2Not specifiedNot specified[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Molecular Docking Protocol: A General Workflow

While specific parameters may vary, a typical molecular docking study for this compound derivatives involves the following steps:

  • Protein Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 2D structure of the this compound derivative is drawn using a chemical drawing software and converted to a 3D structure. The ligand is then energy minimized, and appropriate charges are assigned.

  • Grid Generation: A binding site on the target protein is defined, often based on the location of a known inhibitor or a predicted active site. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the defined grid box. The algorithm scores the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of binding.

Visualizing Pathways and Processes

To better understand the context of these molecular docking studies, the following diagrams illustrate a key signaling pathway targeted by some quinoline derivatives and the general workflow of a molecular docking experiment.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinoline Quinoline Derivative (e.g., 4f) Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by a quinoline derivative.

Molecular_Docking_Workflow Start Start PrepProtein Protein Preparation (PDB) Start->PrepProtein PrepLigand Ligand Preparation (this compound) Start->PrepLigand GridGen Grid Generation (Define Binding Site) PrepProtein->GridGen PrepLigand->GridGen Docking Molecular Docking (e.g., AutoDock) GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis End End Analysis->End

Caption: General workflow of a molecular docking study.

References

Safety Operating Guide

Proper Disposal of 1,2-Dihydroquinoline: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a detailed, step-by-step protocol for the proper disposal of 1,2-Dihydroquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. The procedures outlined below are based on the known hazards of its structural analogs, such as quinoline (B57606) and various trimethyl-1,2-dihydroquinoline derivatives, which are recognized as toxic, potentially carcinogenic, and environmentally harmful.[1][2] Under no circumstances should this compound or its waste be released into the sanitary sewer or disposed of as common refuse.[1][2][3]

Immediate Safety Precautions

Before handling this compound for disposal, adherence to strict safety protocols is mandatory to minimize exposure risks.

1.1. Personal Protective Equipment (PPE) Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:

  • Gloves: Chemically resistant nitrile gloves are required. Always inspect gloves for integrity before use.[1][4]

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields are essential to protect against splashes.[4][5]

  • Lab Coat: A full-length laboratory coat must be worn to protect skin and clothing.[1]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to ensure adequate ventilation.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[6]

1.2. In Case of Exposure In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and contact a poison control center or physician immediately.[4][7]

Waste Characterization and Hazard Profile

Treat this compound as a hazardous chemical waste. Its structural similarity to quinoline and its derivatives suggests a comparable hazard profile. When heated to decomposition, it may emit toxic fumes containing nitrogen oxides.[4][6] It is also considered toxic to aquatic life.[2][8]

Table 1: Summary of Hazards from Related Quinolines

Hazard ClassificationDescriptionSource Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, 2,2,4-Trimethyl-1,2-dihydroquinoline
Skin/Eye Irritation Causes skin irritation and serious eye irritation.N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, 2,2,4-Trimethyl-1,2-dihydroquinoline
Carcinogenicity May cause cancer.Quinoline
Mutagenicity Suspected of causing genetic defects.Quinoline
Environmental Hazard Toxic to aquatic life with long-lasting effects.Quinoline

This table summarizes data from Safety Data Sheets of structurally similar compounds to inform the precautionary handling and disposal of this compound.[2][5][7]

Step-by-Step Disposal Protocol

Proper segregation and containment are critical for the safe disposal of this compound.

Step 1: Waste Segregation and Collection Prevent dangerous reactions by segregating waste streams correctly.[1] Incompatible materials include strong oxidizing agents, acids, isocyanates, and peroxides.[6][7][9]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and sealable container made of a compatible material (e.g., glass or polyethylene).

    • Label the container clearly with a "Hazardous Waste" sticker.[1]

    • List all chemical constituents, including solvents, with their approximate percentages.

  • Solid Waste:

    • Collect any solid this compound waste in a clearly labeled, sealable container.

    • Label the container "Hazardous Waste" and specify the chemical name: "this compound".[1]

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound must be collected separately.

    • Place these items in a sealed, heavy-duty plastic bag or a lined, puncture-proof container.[1][9]

    • Label the container as "Hazardous Waste: this compound Contaminated Debris".[1]

Step 2: Spill Management In the case of a small spill, take the following actions:

  • Ensure all sources of ignition are removed from the area.[9]

  • Wearing appropriate PPE, use an absorbent material like vermiculite, dry sand, or absorbent paper to contain the spill.[3][9]

  • Carefully collect the absorbed material and place it into a sealable, labeled hazardous waste container for disposal.[9]

  • Clean the spill area with 60-70% ethanol, followed by a thorough wash with soap and water.[9]

  • Collect all cleaning materials as contaminated debris.

Step 3: Storage and Final Disposal

  • Store all waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4][7] Secondary containment is highly recommended to manage potential leaks.[1]

  • Do not dispose of this compound down the drain. [1][2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][3] Provide them with a complete inventory of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Handling cluster_collect Phase 2: Waste Segregation & Collection cluster_storage Phase 3: Storage & Disposal start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type liquid_waste Collect in Labeled, Sealable Liquid Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled, Sealable Solid Container waste_type->solid_waste Solid debris_waste Collect in Labeled, Lined Debris Container waste_type->debris_waste Contaminated Labware storage Store Waste in Designated Secondary Containment Area liquid_waste->storage solid_waste->storage debris_waste->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end Waste Removed for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistics for Handling 1,2-Dihydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 1,2-Dihydroquinoline is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and build confidence in chemical handling protocols.

Hazard Summary

This compound is a compound that requires careful handling due to its potential health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides.[1][4] It is also a combustible substance and may be sensitive to prolonged exposure to air and light.[1][4][5]

Incompatibilities: This chemical is incompatible with a range of substances, including acids, isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[1][4][5] Contact with strong reducing agents may lead to the generation of flammable hydrogen gas.[1][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Standard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][2][4]
Skin Protection Chemical-impermeable gloves (inspect before use). Fire/flame resistant and impervious lab coat or clothing.EU Directive 89/686/EEC and the standard EN 374.[1][4]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs.NIOSH/MSHA or European Standard EN 149 approved.[1][4][6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all potential sources of ignition from the handling area.[1][5]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated location, away from incompatible materials.[1]

3. Spill Response:

  • In case of a small spill, immediately remove all ignition sources.[1][5]

  • Use an inert absorbent material, such as vermiculite, sand, or earth, to contain and clean up the spill.[6] For minor liquid spills, absorbent paper can be used.[5]

  • Place the absorbed material and any contaminated clothing into a sealed, vapor-tight plastic bag for disposal.[5]

  • Clean the spill area with 60-70% ethanol, followed by a soap and water solution.[5]

  • Do not re-enter the area until it has been confirmed to be clean and safe.[5]

Disposal Plan

  • All waste, including the chemical and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[1][4]

  • Dispose of the contents and container at an approved waste treatment facility.[4]

  • Prevent the chemical from entering drains or the environment.[1][7]

First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Contact a doctor or Poison Control Center immediately.[1][6]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B Proceed with caution C Chemical Handling in Ventilated Area B->C Ready for handling D Spill Occurs C->D Potential incident H Waste Disposal C->H After use E Spill Containment & Cleanup D->E Yes G Proper Storage D->G No F Decontamination of Area E->F After containment F->C Resume work after clearance G->H After use I Doff PPE & Personal Hygiene H->I End of procedure

Caption: Logical workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.